N-[4-(2-chloropropanoyl)phenyl]acetamide
Description
Properties
IUPAC Name |
N-[4-(2-chloropropanoyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2/c1-7(12)11(15)9-3-5-10(6-4-9)13-8(2)14/h3-7H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWBXOIYYUSIMST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)NC(=O)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90314229 | |
| Record name | N-[4-(2-chloropropanoyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90314229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81112-08-5 | |
| Record name | N-[4-(2-Chloro-1-oxopropyl)phenyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81112-08-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 281614 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081112085 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 81112-08-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=281614 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-[4-(2-chloropropanoyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90314229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to N-[4-(2-chloropropanoyl)phenyl]acetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of N-[4-(2-chloropropanoyl)phenyl]acetamide, a compound of interest in synthetic and medicinal chemistry. This document consolidates available data on its identity, physical and chemical properties, and a detailed experimental protocol for its synthesis via Friedel-Crafts acylation. Due to the limited availability of public experimental data, this guide also includes predicted spectral data and discusses the potential for biological activity based on structurally related compounds. This guide aims to serve as a foundational resource for researchers and professionals engaged in the fields of chemical synthesis and drug discovery.
Chemical Identity and Physical Properties
This compound is a chemical compound with the molecular formula C₁₁H₁₂ClNO₂.[1][2] It is also known by other names such as Acetamide, N-[4-(2-chloro-1-oxopropyl)phenyl]-, 1-(4-Acetamidophenyl)-2-chloro-1-propanone, and 4-Acetamidophenyl 1-chloroethyl ketone.[3] The fundamental chemical and physical properties are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 81112-08-5 | [1][2][3][4] |
| Molecular Formula | C₁₁H₁₂ClNO₂ | [1][2] |
| Molecular Weight | 225.67 g/mol | [1][2] |
| IUPAC Name | This compound | |
| Physical Form | White to yellow solid/powder | [4] |
| Melting Point | 119-120 °C | [5] |
| Boiling Point (Predicted) | 429.9 ± 25.0 °C | [5] |
| Density (Predicted) | 1.237 ± 0.06 g/cm³ | [5] |
| pKa (Predicted) | 14.47 ± 0.70 | [5] |
| SMILES | CC(C(=O)C1=CC=C(C=C1)NC(=O)C)Cl | [1] |
| InChI | InChI=1S/C11H12ClNO2/c1-7(12)11(15)9-3-5-10(6-4-9)13-8(2)14/h3-7H,1-2H3,(H,13,14) | [4] |
| InChIKey | FWBXOIYYUSIMST-UHFFFAOYSA-N | [4] |
Synthesis
The primary method for the synthesis of this compound is the Friedel-Crafts acylation of acetanilide with 2-chloropropionyl chloride using a Lewis acid catalyst, typically aluminum chloride.[6]
Experimental Protocol: Friedel-Crafts Acylation
This protocol is based on procedures outlined in related patents.[6][7]
Materials:
-
Acetanilide
-
2-Chloropropionyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂) or Carbon disulfide (CS₂) (solvent)
-
Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (for recrystallization)
-
Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel, suspend anhydrous aluminum chloride in the chosen solvent (e.g., dichloromethane). Cool the mixture in an ice bath.
-
Addition of Acylating Agent: Slowly add 2-chloropropionyl chloride to the stirred suspension.
-
Addition of Substrate: To this mixture, add acetanilide portion-wise, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for a specified period (e.g., 1-3 hours) to ensure the completion of the reaction. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture and carefully pour it into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This will hydrolyze the aluminum chloride complex.
-
Isolation: The crude product will precipitate out of the aqueous solution. Isolate the solid by vacuum filtration and wash it with cold water.
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified this compound.
-
Drying: Dry the purified product in a vacuum oven.
Logical Workflow for Synthesis:
Spectral and Analytical Data
Predicted Mass Spectrometry Data
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 226.06293 | 147.4 |
| [M+Na]⁺ | 248.04487 | 154.7 |
| [M-H]⁻ | 224.04837 | 151.1 |
| [M+NH₄]⁺ | 243.08947 | 166.1 |
| [M+K]⁺ | 264.01881 | 151.5 |
| Data sourced from PubChemLite, calculated using CCSbase.[1] |
Estimated NMR and IR Data
The following are estimated peak assignments based on the analysis of similar compounds such as acetanilide and other N-phenylacetamides. These should be used as a guide for characterization in the absence of experimental data.
¹H NMR (Estimated):
-
Aromatic Protons: Doublets in the range of δ 7.5-8.0 ppm.
-
-NH Proton: A broad singlet, typically δ > 8.0 ppm.
-
-CH(Cl)- Proton: A quartet, likely in the range of δ 4.5-5.0 ppm.
-
-CH₃ (propanoyl) Proton: A doublet, likely in the range of δ 1.6-1.8 ppm.
-
-CH₃ (acetyl) Proton: A singlet, likely in the range of δ 2.1-2.3 ppm.
¹³C NMR (Estimated):
-
Carbonyl Carbons: Peaks in the range of δ 168-200 ppm.
-
Aromatic Carbons: Peaks in the range of δ 115-145 ppm.
-
-CH(Cl)- Carbon: A peak around δ 60-70 ppm.
-
Methyl Carbons: Peaks in the range of δ 20-30 ppm.
FT-IR (Estimated, KBr pellet, cm⁻¹):
-
N-H Stretch: A sharp peak around 3300 cm⁻¹.
-
C=O Stretch (Amide): A strong peak around 1660-1680 cm⁻¹.
-
C=O Stretch (Ketone): A strong peak around 1680-1700 cm⁻¹.
-
C-N Stretch: A peak in the region of 1200-1350 cm⁻¹.
-
C-Cl Stretch: A peak in the region of 600-800 cm⁻¹.
Reactivity and Stability
-
Stability: The compound should be stored under an inert atmosphere (nitrogen or argon) at 2-8°C.[5] It is a solid at room temperature and is expected to be relatively stable under standard laboratory conditions.
-
Reactivity: The presence of a chloropropanoyl group makes the alpha-carbon susceptible to nucleophilic substitution reactions. The amide and ketone functionalities can also undergo various chemical transformations.
Potential Biological Activity and Applications in Drug Development
While there is no specific literature on the biological activity of this compound, the broader class of acetamide derivatives has been investigated for a range of pharmacological activities.
-
General Biological Profile of Acetamides: Many acetamide derivatives have been reported to exhibit anti-inflammatory, analgesic, anticonvulsant, and antimicrobial properties.
-
Potential as an Intermediate: Given its chemical structure, this compound can serve as a versatile intermediate in the synthesis of more complex molecules with potential therapeutic applications. For instance, it is a known intermediate in the synthesis of Levosimendan, a calcium sensitizer used in the management of heart failure.[3][6]
The logical relationship for its potential role as a drug discovery intermediate is illustrated below.
Safety Information
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
For complete safety information, refer to the Material Safety Data Sheet (MSDS) from the supplier.
Conclusion
This compound is a compound with established synthetic accessibility, primarily through the Friedel-Crafts acylation of acetanilide. While its physical properties are partially characterized, a significant gap exists in the public domain regarding its experimental spectral data and biological activity. Its role as an intermediate in the synthesis of pharmaceuticals like Levosimendan highlights its importance in medicinal chemistry. This technical guide provides a consolidated resource of the currently available information and underscores the need for further experimental characterization to fully elucidate the properties and potential applications of this compound. Researchers are encouraged to use the provided protocols and estimated data as a starting point for their investigations.
References
- 1. PubChemLite - this compound (C11H12ClNO2) [pubchemlite.lcsb.uni.lu]
- 2. This compound | 81112-08-5 | GDA11208 [biosynth.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. This compound | 81112-08-5 [sigmaaldrich.com]
- 5. This compound CAS#: 81112-08-5 [m.chemicalbook.com]
- 6. CN104987310A - Synthesis process of levosimendan - Google Patents [patents.google.com]
- 7. CN111518081A - Method for synthesizing pimobendan - Google Patents [patents.google.com]
Technical Guide: N-[4-(2-chloropropanoyl)phenyl]acetamide (CAS: 81112-08-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-[4-(2-chloropropanoyl)phenyl]acetamide, with the CAS number 81112-08-5, is a key chemical intermediate primarily recognized for its role in the synthesis of cardiovascular drugs, notably Levosimendan and Pimobendan. Its chemical structure features a central phenyl ring substituted with an acetamide group and a 2-chloropropanoyl group in the para position. This guide provides a comprehensive overview of its synthesis, chemical properties, and its pivotal position in the development of important therapeutic agents. Due to the limited availability of public data on the biological activity of this specific intermediate, this document will focus on its synthesis and its role as a precursor.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. This information is critical for its handling, characterization, and use in synthetic chemistry.
| Property | Value | Source |
| CAS Number | 81112-08-5 | N/A |
| Molecular Formula | C₁₁H₁₂ClNO₂ | N/A |
| Molecular Weight | 225.67 g/mol | N/A |
| Synonyms | 1-(4-Acetamidophenyl)-2-chloro-1-propanone | N/A |
| Appearance | White to yellow solid | |
| Melting Point | 119-120 °C | N/A |
| Storage Temperature | +4°C |
Synthesis
The primary synthetic route to this compound is through the Friedel-Crafts acylation of acetanilide. This electrophilic aromatic substitution reaction introduces the 2-chloropropanoyl group onto the phenyl ring of acetanilide.
Experimental Protocol: Friedel-Crafts Acylation
This protocol is based on established methods for Friedel-Crafts acylation and information from patents describing the synthesis of similar compounds[1].
Materials:
-
Acetanilide
-
2-Chloropropionyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Ice
-
Deionized water
-
Ethanol (for recrystallization)
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend anhydrous aluminum chloride (1.2 to 1.5 molar equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension in an ice bath to 0-5 °C.
-
Slowly add 2-chloropropionyl chloride (1.1 molar equivalents) dropwise to the stirred suspension. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the mixture to stir at 0-5 °C for 15-30 minutes to form the acylium ion complex.
-
Dissolve acetanilide (1.0 molar equivalent) in anhydrous dichloromethane and add this solution dropwise to the reaction mixture, again maintaining the temperature below 10 °C.
-
After the addition, allow the reaction to stir at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and a small amount of concentrated hydrochloric acid.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash with deionized water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from ethanol to yield this compound as a solid.
Role in Drug Synthesis
This compound is a crucial building block in the multi-step synthesis of Levosimendan and Pimobendan, both of which are used in the treatment of heart failure.
Synthetic Pathway Overview
The following diagram illustrates the position of this compound in the synthesis of these cardiovascular drugs. It serves as an electrophilic component that reacts with a nucleophile to build the core structure of the final active pharmaceutical ingredient (API).
Caption: Role of this compound in drug synthesis.
Biological Activity and Signaling Pathways
There is currently no publicly available data on the specific biological activity, mechanism of action, or interaction with signaling pathways of this compound itself. Its primary significance in the context of drug development is as a synthetic intermediate. The biological effects of the final products, Levosimendan and Pimobendan, are well-characterized.
-
Levosimendan is a calcium sensitizer that enhances the contraction of the heart muscle without significantly increasing myocardial oxygen demand. It also has vasodilatory effects through the opening of ATP-sensitive potassium channels[2].
-
Pimobendan is a calcium sensitizer and a phosphodiesterase III (PDE3) inhibitor, leading to both increased cardiac contractility and vasodilation[3].
The workflow for the synthesis of Levosimendan, highlighting the role of the intermediate, is presented below.
Caption: Synthetic workflow for Levosimendan from the intermediate.
Analytical Data
No experimentally derived analytical spectra (NMR, IR, Mass Spectrometry) for this compound are readily available in public databases. The following table provides predicted data and typical spectral characteristics expected for this molecule based on its structure.
| Analytical Technique | Predicted/Expected Data |
| ¹H NMR | Aromatic protons (AA'BB' system, ~7.5-8.0 ppm), NH proton (singlet, ~8-10 ppm), CH proton (quartet, ~5.0-5.5 ppm), CH₃ protons of the chloro-propanoyl group (doublet, ~1.7-1.9 ppm), CH₃ protons of the acetamide group (singlet, ~2.1-2.3 ppm). |
| ¹³C NMR | Carbonyl carbons (~190-200 ppm for the ketone, ~168-172 ppm for the amide), aromatic carbons (~118-145 ppm), CH carbon (~55-60 ppm), CH₃ carbons (~20-25 ppm). |
| IR Spectroscopy (cm⁻¹) | N-H stretch (~3300-3200), C=O stretch (ketone, ~1680-1660), C=O stretch (amide, ~1660-1630), C-N stretch (~1400-1200), C-Cl stretch (~800-600). |
| Mass Spectrometry (m/z) | Molecular ion peak [M]⁺ at ~225. Key fragments would likely arise from the loss of Cl, acetyl group, and cleavage of the propanoyl chain. |
Safety and Handling
This compound should be handled with care in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. The compound should be used in a well-ventilated area or a fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a valuable intermediate in synthetic organic chemistry, particularly for the pharmaceutical industry. Its efficient synthesis via Friedel-Crafts acylation makes it an accessible precursor for the production of complex molecules like Levosimendan and Pimobendan. While direct biological data for this compound is lacking, its role in the synthesis of life-saving medications underscores its importance in drug development. Further research into the properties and potential biological activities of this and related intermediates could provide new insights for medicinal chemistry.
References
An In-depth Technical Guide to N-[4-(2-chloropropanoyl)phenyl]acetamide: Structure, Synthesis, and Role as a Pharmaceutical Intermediate
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the chemical entity N-[4-(2-chloropropanoyl)phenyl]acetamide, a key intermediate in the synthesis of cardiovascular drugs. This document collates available data on its molecular structure, chemical properties, and detailed synthesis protocols. Due to the nature of this compound as a synthetic building block, this guide focuses on its chemical characteristics and its pivotal role in multi-step synthetic pathways.
Core Molecular and Physical Properties
This compound is a substituted aromatic ketone. Its structure is characterized by a central benzene ring substituted at the 1 and 4 positions with an acetamido group and a 2-chloropropanoyl group, respectively.
Summary of Quantitative Data
| Property | Value | Source(s) |
| CAS Number | 81112-08-5 | [1] |
| Molecular Formula | C₁₁H₁₂ClNO₂ | [2] |
| Molecular Weight | 225.67 g/mol | [2] |
| Melting Point | 119-120 °C | [1] |
| Physical Form | White to yellow solid/powder | [1] |
| IUPAC Name | This compound | [1] |
Spectroscopic and Structural Data
While comprehensive experimental spectroscopic data such as ¹H NMR, ¹³C NMR, and IR spectra are not widely available in public databases, the structural identity of this compound is well-established through its role in validated synthetic procedures. Its molecular structure is confirmed by its synthesis from known precursors and its subsequent conversion to well-characterized pharmaceutical compounds.
Synthesis Protocol: Friedel-Crafts Acylation
The primary method for the synthesis of this compound is the Friedel-Crafts acylation of acetanilide.[3] This reaction involves the electrophilic substitution of an acyl group onto the aromatic ring of acetanilide.
Experimental Protocol
Materials:
-
Acetanilide
-
2-Chloropropionyl chloride
-
Lewis acid catalyst (e.g., aluminum chloride, AlCl₃)
-
Anhydrous solvent (e.g., 1,2-dichloroethane, carbon disulfide, chloroform, or dichloromethane)[3]
-
Ice bath
-
Standard laboratory glassware for organic synthesis
-
Purification apparatus (e.g., for recrystallization)
Procedure:
-
In a suitable reaction vessel, under an inert atmosphere, the chosen anhydrous solvent is chilled in an ice bath.
-
The Lewis acid catalyst (e.g., aluminum chloride) is carefully added to the cold solvent with stirring.
-
Acetanilide is then added to the stirred suspension.
-
2-Chloropropionyl chloride is added dropwise to the reaction mixture, maintaining a low temperature.
-
After the addition is complete, the reaction is allowed to proceed at a controlled temperature (e.g., 10-60 °C) until completion, which can be monitored by techniques such as Thin Layer Chromatography (TLC).[3]
-
Upon completion, the reaction is quenched by carefully pouring the mixture into ice water.
-
The crude product precipitates and is collected by filtration.
-
The collected solid is washed with water and then purified, typically by recrystallization from a suitable solvent like ethanol, to yield this compound.[3]
Role as a Key Intermediate in Levosimendan Synthesis
This compound is not known for its own biological activity. Instead, its significance lies in its role as a crucial intermediate in the synthesis of the drug Levosimendan.[3] Levosimendan is a calcium sensitizer used in the treatment of acutely decompensated severe chronic heart failure.[4][5]
The synthesis of Levosimendan from this compound involves a multi-step process, beginning with the formation of a pyridazinone derivative.[3]
Logical Workflow: Synthesis of Levosimendan from Acetanilide
The following diagram illustrates the logical progression from the starting material, acetanilide, to the final active pharmaceutical ingredient, Levosimendan, highlighting the position of this compound as a key intermediate.
Caption: Synthetic pathway of Levosimendan from Acetanilide.
Conclusion
This compound is a well-defined chemical compound with established physical properties and a clear synthetic route. While it does not appear to have direct biological applications, its role as a key building block in the manufacture of Levosimendan underscores its importance in the pharmaceutical industry. The information provided in this guide is intended to support researchers and professionals in drug development and chemical synthesis in understanding the fundamental characteristics and utility of this important intermediate.
References
- 1. This compound | 81112-08-5 [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. CN104987310A - Synthesis process of levosimendan - Google Patents [patents.google.com]
- 4. CN104418810A - New synthetic route of levosimendan - Google Patents [patents.google.com]
- 5. WO2022150756A1 - Process for the preparation of high purity levosimendan - Google Patents [patents.google.com]
A Technical Guide to N-[4-(2-chloropropanoyl)phenyl]acetamide: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of N-[4-(2-chloropropanoyl)phenyl]acetamide, a key intermediate in pharmaceutical synthesis. This document details its chemical properties, outlines a validated synthesis protocol, and explores its applications in drug development, presenting all quantitative data in structured tables and process flows as diagrams for clarity and ease of use.
Core Compound Properties
This compound is a chemical compound with the IUPAC name this compound. It is also known by synonyms such as Acetamide, N-[4-(2-chloro-1-oxopropyl)phenyl]; 1-(4-Acetamidophenyl)-2-chloro-1-propanone; and 4-Acetamidophenyl 1-chloroethyl ketone[1]. This compound plays a significant role as an intermediate in the synthesis of various pharmaceutical agents[1][2].
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Reference |
| CAS Number | 81112-08-5 | [1][3][4][5][6] |
| Molecular Formula | C₁₁H₁₂ClNO₂ | [6][7] |
| Molecular Weight | 225.67 g/mol | [4][5][6][7] |
| Melting Point | 119-120 °C | [3][5] |
| Boiling Point (Predicted) | 429.9±25.0 °C | [3][5] |
| Density (Predicted) | 1.237±0.06 g/cm³ | [3] |
| Physical Form | White to yellow solid/powder | [4] |
| Purity | 97% | [4] |
| Storage Temperature | Room Temperature or 2-8°C under inert gas | [3][4] |
Safety and Handling
This compound is classified with the signal word "Warning" and is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Appropriate personal protective equipment should be used when handling this compound. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
Synthesis Protocol: Friedel-Crafts Acylation
A common method for the synthesis of this compound is through the Friedel-Crafts acylation of acetanilide with 2-chloropropionyl chloride[2].
Experimental Methodology
Materials:
-
Acetanilide
-
2-Chloropropionyl chloride
-
Solvent (e.g., 1,2-dichloroethane, carbon disulfide, chloroform, or dichloromethane)[2]
-
Lewis acid catalyst (e.g., Aluminum chloride - typical for Friedel-Crafts reactions)
-
Ice water
-
Ethanol (for recrystallization)
Procedure:
-
In a suitable reaction vessel, dissolve acetanilide in the chosen solvent.
-
Cool the mixture in an ice bath.
-
Slowly add the Lewis acid catalyst to the cooled solution while stirring.
-
Gradually add 2-chloropropionyl chloride to the reaction mixture.
-
Allow the reaction to proceed at a controlled temperature until completion (monitoring by TLC is recommended).
-
Upon completion, quench the reaction by carefully pouring the mixture into ice water.
-
Filter the resulting precipitate and wash it thoroughly with deionized water.
-
Recrystallize the crude product from ethanol to obtain pure this compound[2].
A patent describing a similar synthesis reported a yield of 84.2% for the desired product[2].
Application in Drug Development
This compound is a crucial intermediate in the synthesis of Levosimendan[2]. Levosimendan is a calcium sensitizer used in the management of acutely decompensated heart failure. The synthesis involves the reaction of this compound with other reagents to form the core structure of the final drug molecule[2].
The general class of N-phenylacetamide derivatives has been a subject of interest in medicinal chemistry due to their potential as anticancer, anti-inflammatory, and antimicrobial agents[8][9][10].
Visualizing the Synthesis Pathway
To illustrate the synthesis of this compound, a logical workflow diagram is provided below. This diagram outlines the key steps from starting materials to the final product.
Caption: Synthesis workflow for this compound.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. CN104987310A - Synthesis process of levosimendan - Google Patents [patents.google.com]
- 3. 81112-08-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. This compound | 81112-08-5 [sigmaaldrich.com]
- 5. This compound | 81112-08-5 [m.chemicalbook.com]
- 6. This compound | 81112-08-5 | GDA11208 [biosynth.com]
- 7. scbt.com [scbt.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties [mdpi.com]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Synthesis of N-[4-(2-chloropropanoyl)phenyl]acetamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of N-[4-(2-chloropropanoyl)phenyl]acetamide, a key intermediate in the production of various pharmaceuticals. The primary synthesis pathway detailed is the Friedel-Crafts acylation of acetanilide with 2-chloropropionyl chloride. This document outlines the detailed experimental protocol, presents quantitative data in a structured format, and includes a visualization of the synthetic pathway.
Core Synthesis Pathway: Friedel-Crafts Acylation
The synthesis of this compound is achieved through the electrophilic aromatic substitution of acetanilide with 2-chloropropionyl chloride, utilizing a Lewis acid catalyst. The acetamido group of acetanilide is an ortho-, para-directing activator, leading to the desired para-substituted product.
Reaction Scheme:
Caption: Friedel-Crafts acylation of acetanilide.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Reactants & Reagents | ||
| Acetanilide | 1 equivalent | [1] |
| 2-Chloropropionyl chloride | 1.2 equivalents | [1] |
| Lewis Acid (e.g., AlCl₃) | Catalytic amount | [1] |
| Solvent | 1,2-Dichloroethane | [1] |
| Reaction Conditions | ||
| Temperature | 25 °C | [1] |
| Reaction Time | 3 hours | [1] |
| Product Information | ||
| Yield | 84.2% | [1] |
| Molecular Formula | C₁₁H₁₂ClNO₂ | [2] |
| Molecular Weight | 225.67 g/mol | [2] |
| Spectroscopic Data | ||
| ¹H NMR (500 MHz, DMSO-d₆) | δ: 10.36 (s, 1H, NH), 8.02 (d, J=8.5 Hz, 2H, PhH), 7.75 (d, J=9.0 Hz, 2H, PhH), 5.70 (q, J=19.5 Hz, 1H, CH), 2.11 (s, 3H, CH₃), 1.60 (d, J=6.5 Hz, 3H, CH₃) | [1] |
Note: The compound name in the reference for the ¹H NMR data is listed as "N-[4-(2-chloropropionyl chloride)phenyl]acetamide", which is likely a typographical error and should be interpreted as the desired product.
Experimental Protocol
This protocol is based on the method described in the patent literature for the synthesis of this compound[1].
Materials and Equipment
-
Acetanilide
-
2-Chloropropionyl chloride
-
Aluminum chloride (AlCl₃) or another suitable Lewis acid
-
1,2-Dichloroethane
-
Ethanol
-
Deionized water
-
Ice
-
Round-bottom flask equipped with a magnetic stirrer and a dropping funnel
-
Reaction vessel with temperature control
-
Filtration apparatus (e.g., Büchner funnel)
-
Standard laboratory glassware
Procedure
-
Reaction Setup: In a suitable reaction vessel, suspend acetanilide in 1,2-dichloroethane. The molar ratio of 2-chloropropionyl chloride to acetanilide should be 1.2:1.
-
Catalyst Addition: Add the Lewis acid catalyst (e.g., aluminum chloride) to the suspension.
-
Addition of Acylating Agent: Cool the mixture and add 2-chloropropionyl chloride dropwise to the reactor over a period of 1 hour, maintaining the reaction temperature at 25 °C.
-
Reaction: Stir the reaction mixture at 25 °C for 3 hours.
-
Work-up: Upon completion of the reaction, carefully pour the reaction mixture into ice water.
-
Isolation: Collect the resulting precipitate by filtration and wash the solid with deionized water three times.
-
Purification: Recrystallize the crude product from ethanol to obtain pure this compound.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
References
In-depth Technical Guide: The Mechanism of Action of N-[4-(2-chloropropanoyl)phenyl]acetamide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document aims to provide a comprehensive overview based on publicly available data. The compound N-[4-(2-chloropropanoyl)phenyl]acetamide is primarily documented as a chemical intermediate, and direct research on its specific mechanism of action is limited.
Executive Summary
This compound is a chemical compound primarily utilized as a key intermediate in the synthesis of various pharmaceutical agents, most notably Levosimendan. Direct research into the specific mechanism of action of this compound is not extensively available in the current body of scientific literature. Its biological effects are largely contextualized by its role as a precursor to more complex, pharmacologically active molecules. This guide will explore the known chemical properties and synthetic utility of this compound, providing a foundational understanding for researchers in drug development.
Chemical Properties and Synthesis
This compound is characterized by an acetamide group and a 2-chloropropanoyl group attached to a phenyl ring. These functional groups make it a versatile reagent in organic synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 81112-08-5 | [1] |
| Molecular Formula | C₁₁H₁₂ClNO₂ | [2][3] |
| Molecular Weight | 225.67 g/mol | [2][3] |
| Appearance | White to yellow solid | [3] |
| Storage Temperature | +4°C | [3] |
The synthesis of this compound typically involves the Friedel-Crafts acylation of acetanilide with 2-chloropropionyl chloride. This process is a foundational step in the multi-step synthesis of Levosimendan.
Role as a Synthetic Intermediate
The primary documented role of this compound is as a building block in the synthesis of Levosimendan.[4] Levosimendan is a calcium sensitizer used in the treatment of acutely decompensated heart failure.
Synthetic Pathway to Levosimendan
The synthesis of Levosimendan from this compound involves a one-pot reaction to form a pyridazinone derivative, which is then further condensed to yield the final product.
Below is a generalized workflow for the synthesis of Levosimendan, highlighting the position of this compound.
Caption: Synthetic pathway of Levosimendan from Acetanilide.
Inferred Biological Activity
Given the lack of direct studies, any discussion of the biological activity of this compound is speculative and based on its chemical structure and its role as a precursor. The presence of a reactive chloropropanoyl group suggests potential for covalent modification of biological macromolecules, a common mechanism for enzyme inhibitors. However, without experimental data, specific targets cannot be identified.
Future Research Directions
To elucidate the mechanism of action of this compound, the following experimental approaches are recommended:
-
In vitro screening: Test the compound against a panel of enzymes, particularly those involved in cardiac function, given its link to Levosimendan.
-
Cell-based assays: Evaluate the effect of the compound on various cell lines to identify any cytotoxic or other phenotypic effects.
-
Target identification studies: Employ techniques such as affinity chromatography or activity-based protein profiling to identify potential protein targets.
Conclusion
This compound is a chemically significant molecule, primarily recognized for its role as an intermediate in the synthesis of the cardiovascular drug Levosimendan. While its own mechanism of action has not been a subject of direct investigation, its chemical structure suggests potential for biological activity. Further research is necessary to explore its pharmacological profile. Researchers and drug development professionals should view this compound as a versatile synthetic tool with potential for further investigation.
References
Unveiling the Biological Profile of N-[4-(2-chloropropanoyl)phenyl]acetamide: An In-depth Technical Review
Abstract
N-[4-(2-chloropropanoyl)phenyl]acetamide, a substituted acetamide derivative, is a compound of interest primarily recognized for its role as a key intermediate in the synthesis of various pharmaceutical agents. Despite its integral role in the manufacturing of bioactive molecules, a comprehensive review of the public domain literature, including scientific databases and patent filings, reveals a notable absence of direct research into its intrinsic biological activity. This technical guide consolidates the available information on this compound, focusing on its established synthetic utility. Furthermore, to provide a broader context for researchers, this paper will explore the diverse biological activities reported for structurally analogous chloroacetamide and acetamide compounds. This exploration aims to offer insights into potential, yet uninvestigated, pharmacological avenues for the title compound.
Introduction
This compound (CAS No. 81112-08-5) is a chemical entity belonging to the class of alpha-halo ketonic acetamides. Its chemical structure, characterized by a central phenylacetamide core with a 2-chloropropanoyl substituent, makes it a versatile precursor in organic synthesis. The presence of a reactive chloropropyl group alongside an acetamido functionality provides multiple sites for chemical modification, rendering it a valuable building block for more complex molecules.
While the primary focus of existing literature is on its synthetic applications, the broader family of acetamide and chloroacetamide derivatives has been extensively studied and shown to possess a wide array of biological activities. These activities range from antimicrobial and anti-inflammatory to enzymatic inhibition. This guide will first detail the known synthetic pathways involving this compound and then delve into the reported biological effects of its structural relatives to illuminate potential areas for future investigation.
Synthetic Utility of this compound
The principal documented application of this compound is as a crucial intermediate in the synthesis of cardiovascular drugs.
Synthesis of Levosimendan
Patents describe the use of this compound as a starting material in the manufacturing process of Levosimendan[1]. Levosimendan is a calcium sensitizer used in the treatment of acutely decompensated severe chronic heart failure. The synthesis involves a multi-step process where the chloro-propanoyl moiety of the title compound is utilized to construct the pyridazinone ring system of the final active pharmaceutical ingredient.
A generalized workflow for its role in synthesis is depicted below:
Caption: Synthetic pathway from the intermediate to Levosimendan.
Synthesis of Pimobendan
Similarly, this compound, or its close derivatives, serves as a precursor in the synthesis of Pimobendan, another cardiovascular drug used to manage congestive heart failure in canines. The synthetic route leverages the reactive nature of the alpha-chloro ketone for the elaboration of the final drug structure.
Biological Activities of Structurally Related Compounds
Although no direct biological data for this compound has been found, the broader classes of chloroacetamide and acetamide derivatives have demonstrated significant and varied biological activities. This section summarizes these findings to provide a predictive context for the potential bio-profile of the title compound.
Antimicrobial Activity
Derivatives of N-(4-acetylphenyl)-2-chloroacetamide have been synthesized and evaluated for their antibacterial and antioxidant properties. Certain thiosemicarbazone and sulfide derivatives of this parent compound were found to be potent antibacterial agents against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, with growth inhibitory activities reaching up to 91.7%[2]. The presence of the chloroacetamide moiety is often crucial for the antimicrobial efficacy of these molecules.
Anti-inflammatory and Analgesic Activity
Various acetamide derivatives have been investigated for their anti-inflammatory and analgesic properties. For instance, N-(2-hydroxyphenyl) acetamide has been shown to possess promising anti-arthritic properties by reducing pro-inflammatory cytokines such as IL-1β and TNF-α, and modulating oxidative stress markers in animal models of arthritis[3].
Enzyme Inhibition
Substituted acetamide derivatives have been designed and synthesized as potential inhibitors of various enzymes. One study focused on the development of acetamide derivatives as butyrylcholinesterase (BChE) inhibitors for the potential treatment of Alzheimer's disease, with some compounds showing significant inhibitory activity[4].
Other Reported Activities
The diverse biological landscape of acetamide derivatives also includes antioxidant and antiproliferative activities[5]. The specific substitutions on the phenyl ring and the acetamide nitrogen play a critical role in defining the nature and potency of the biological effect.
Discussion and Future Perspectives
The available evidence strongly positions this compound as a valuable synthetic intermediate rather than a biologically active agent in its own right. Its utility in the synthesis of established drugs like Levosimendan underscores its importance in medicinal chemistry.
However, the rich pharmacology of the broader chloroacetamide and acetamide classes suggests that this compound itself, or its direct derivatives, could possess latent biological activities. The presence of the reactive α-chloro ketone functionality, while useful for synthesis, might also confer cytotoxicity or other bio-activities through alkylation of biological macromolecules.
Future research could productively explore the following areas:
-
Broad-spectrum biological screening: A comprehensive screening of this compound against a panel of biological targets (e.g., kinases, proteases, microbial strains) could uncover novel activities.
-
Derivatization: The synthesis of a library of compounds based on the this compound scaffold, modifying the chloro and acetamido groups, could lead to the discovery of new bioactive molecules.
-
In silico studies: Computational modeling and docking studies could predict potential biological targets and guide the design of future experimental work.
Conclusion
References
- 1. CN104987310A - Synthesis process of levosimendan - Google Patents [patents.google.com]
- 2. Levosimendan, a Promising Pharmacotherapy in Cardiogenic Shock: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Patent highlights August–September 2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 81112-08-5 | GDA11208 [biosynth.com]
- 5. CN104418810A - New synthetic route of levosimendan - Google Patents [patents.google.com]
Unlocking Potential: A Technical Guide to N-[4-(2-chloropropanoyl)phenyl]acetamide and its Therapeutic Context
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-[4-(2-chloropropanoyl)phenyl]acetamide, a key chemical intermediate, and explores the therapeutic potential of the broader phenylacetamide class of compounds. While direct therapeutic applications for this compound have not been identified, its integral role in the synthesis of established cardiovascular drugs underscores the importance of its chemical scaffold in medicinal chemistry. This document details its synthesis, chemical properties, and its application in the production of notable pharmaceuticals. Furthermore, it delves into the diverse biological activities exhibited by related phenylacetamide derivatives, offering insights for future drug discovery and development endeavors.
Core Compound Profile: this compound
This compound is primarily recognized as a crucial intermediate in the synthesis of various pharmaceutical agents.[1] Its chemical structure features a central phenyl ring substituted with an acetamide group and a 2-chloropropanoyl group in a para arrangement.
Chemical and Physical Properties
A summary of the key physicochemical properties of this compound is presented in the table below, compiled from various chemical suppliers.[2][3][4]
| Property | Value |
| CAS Number | 81112-08-5 |
| Molecular Formula | C₁₁H₁₂ClNO₂ |
| Molecular Weight | 225.67 g/mol |
| Melting Point | 119-120 °C |
| Physical Form | White to yellow solid/powder |
| Storage Temperature | 2-8°C or Room Temperature |
| IUPAC Name | This compound |
| InChI Key | FWBXOIYYUSIMST-UHFFFAOYSA-N |
Synthesis Protocol
The primary route for synthesizing this compound is through the Friedel-Crafts acylation of acetanilide with 2-chloropropionyl chloride. This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride.
Experimental Protocol: Friedel-Crafts Acylation
-
Reaction Setup: In a suitable reaction vessel, acetanilide is dissolved in a dry, inert solvent such as 1,2-dichloroethane, carbon disulfide, chloroform, or dichloromethane.
-
Catalyst Addition: A Lewis acid catalyst (e.g., aluminum chloride) is added to the mixture.
-
Acylation: 2-chloropropionyl chloride is added dropwise to the reaction mixture while maintaining a controlled temperature, typically between 10-60°C.
-
Reaction Monitoring: The progress of the reaction is monitored using an appropriate analytical technique, such as thin-layer chromatography (TLC).
-
Quenching and Isolation: Upon completion, the reaction is quenched by carefully pouring the mixture into ice water. The precipitated product is then collected by filtration.
-
Purification: The crude product is washed with deionized water and can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield this compound.
Synthesis workflow for this compound.
Role as a Pharmaceutical Intermediate
This compound serves as a pivotal intermediate in the synthesis of cardiovascular drugs, including Levosimendan and Pimobendan.[5]
Synthesis of Levosimendan
In the synthesis of Levosimendan, this compound (compound 1) is a key starting material. It undergoes a one-pot reaction to form 6-(4-aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one (compound 2), which is then condensed with malononitrile to yield Levosimendan.
Synthesis of Pimobendan
Similarly, a derivative of this compound is used in the synthesis of Pimobendan. Specifically, N-[4-(2-chloropropionyl)-2-nitrophenyl]-acetamide is a key intermediate in one of the described synthetic routes.[5]
Therapeutic Mechanisms of End-Products
The therapeutic utility of the this compound scaffold can be inferred from the mechanisms of action of the final drug products, Levosimendan and Pimobendan. Both are classified as inodilators, exhibiting both positive inotropic and vasodilatory effects.
Levosimendan: A Calcium Sensitizer
Levosimendan is used in the management of acutely decompensated congestive heart failure.[6] Its primary mechanism involves increasing the sensitivity of cardiac troponin C to calcium, which enhances myocardial contractility without significantly increasing intracellular calcium concentrations.[6][7][8] This calcium sensitization is calcium-dependent, promoting contraction during systole and allowing for normal diastolic relaxation.[8] Additionally, Levosimendan induces vasodilation by opening ATP-sensitive potassium channels in vascular smooth muscle, which reduces both preload and afterload on the heart.[6][8]
Mechanism of action of Levosimendan.
Pimobendan: A Dual-Action Inodilator
Pimobendan, primarily used in veterinary medicine for managing heart failure, also acts as a calcium sensitizer by binding to cardiac troponin C.[9][10][11] This enhances the efficiency of muscle contraction.[10][12] In addition to calcium sensitization, Pimobendan is a selective inhibitor of phosphodiesterase 3 (PDE3).[9][11] Inhibition of PDE3 in vascular smooth muscle leads to vasodilation, reducing both preload and afterload.[9][12]
Mechanism of action of Pimobendan.
Therapeutic Potential of Phenylacetamide Derivatives
While this compound itself is not used therapeutically, the broader class of phenylacetamide derivatives has been extensively investigated and shown to possess a wide range of biological activities.[13] This suggests that the core phenylacetamide scaffold is a promising starting point for the development of new therapeutic agents.
Anticancer Activity
Several studies have demonstrated the potential of phenylacetamide derivatives as cytotoxic agents against various cancer cell lines.[13][14][15] The proposed mechanisms often involve the induction of apoptosis.[13][16]
Quantitative Data on Anticancer Activity of Phenylacetamide Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| 2-(4-Fluorophenyl)-N-(o-nitrophenyl)acetamide | PC3 (prostate carcinoma) | 52 | [14][15] |
| 2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide | PC3 (prostate carcinoma) | 80 | [14][15] |
| 2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide | MCF-7 (breast cancer) | 100 | [14][15] |
| Phenylacetamide derivative 3d | MDA-MB-468 (breast cancer) | 0.6 ± 0.08 | [16] |
| Phenylacetamide derivative 3d | PC-12 (pheochromocytoma) | 0.6 ± 0.08 | [16] |
| Phenylacetamide derivative 3c | MCF-7 (breast cancer) | 0.7 ± 0.08 | [16] |
| Phenylacetamide derivative 3d | MCF-7 (breast cancer) | 0.7 ± 0.4 | [16] |
Experimental Protocol: MTT Assay for Cytotoxicity
A common method to assess the cytotoxic effects of these compounds is the MTT assay.[13]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.[13]
-
Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control (e.g., DMSO) is also included.[13]
-
Incubation: The plates are incubated for a period of 24-72 hours.[13]
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well, and the plates are incubated for a further 2-4 hours.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.[13]
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC₅₀ value is then calculated.
Anti-inflammatory and Antioxidant Activities
Derivatives of acetamide have also been reported to exhibit anti-inflammatory and antioxidant properties.[13] Their anti-inflammatory effects may be linked to the inhibition of pro-inflammatory cytokines and enzymes.[13] Some phenylacetamides have been shown to inhibit the p38 MAPK signaling pathway, which is involved in inflammation.[17] The antioxidant activity is often assessed by their ability to scavenge free radicals.[13]
Therapeutic landscape of phenylacetamide derivatives.
Conclusion and Future Directions
This compound is a valuable chemical entity, not for its direct therapeutic effects, but as a critical building block in the synthesis of potent cardiovascular drugs. The successful development of Levosimendan and Pimobendan highlights the pharmaceutical relevance of the molecular scaffold from which this compound is derived.
The broader class of phenylacetamide derivatives exhibits a remarkable diversity of biological activities, including promising anticancer, anti-inflammatory, and antioxidant effects. This suggests that the phenylacetamide core is a privileged scaffold in medicinal chemistry. Future research efforts could focus on the synthesis and biological evaluation of novel analogs of this compound and related structures to explore their potential as new therapeutic agents in oncology, inflammatory diseases, and beyond. High-throughput screening of phenylacetamide libraries against various biological targets could uncover new lead compounds for drug development.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. This compound | 81112-08-5 [sigmaaldrich.com]
- 3. This compound | 81112-08-5 [m.chemicalbook.com]
- 4. This compound | 81112-08-5 | GDA11208 [biosynth.com]
- 5. CN111518081A - Method for synthesizing pimobendan - Google Patents [patents.google.com]
- 6. Levosimendan - Wikipedia [en.wikipedia.org]
- 7. dovepress.com [dovepress.com]
- 8. A review of levosimendan in the treatment of heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pimobendan - Wikipedia [en.wikipedia.org]
- 10. What is the mechanism of Pimobendan? [synapse.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 13. benchchem.com [benchchem.com]
- 14. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells [ps.tbzmed.ac.ir]
- 17. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to N-[4-(2-chloropropanoyl)phenyl]acetamide Derivatives and Analogs for Drug Discovery Professionals
Introduction
The N-phenylacetamide scaffold is a versatile pharmacophore that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. Derivatives and analogs of this core structure have demonstrated a broad spectrum of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and enzyme inhibitory properties. The parent compound, N-[4-(2-chloropropanoyl)phenyl]acetamide, serves as a key intermediate in the synthesis of various therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of notable this compound derivatives and analogs, tailored for researchers, scientists, and drug development professionals.
Synthesis of this compound and Its Analogs
The synthetic routes to this compound and its derivatives often involve multi-step sequences, beginning with readily available starting materials.
A common pathway to this compound involves the Friedel-Crafts acylation of acetanilide with 2-chloropropionyl chloride.[1] This intermediate is then utilized in the synthesis of more complex molecules.
Derivatives of N-phenylacetamide are frequently synthesized through the acylation of substituted anilines. For instance, 2-(4-Fluorophenyl)-N-phenylacetamide derivatives can be prepared by coupling 4-fluorophenylacetic acid with various aniline derivatives.[2] Another approach involves the reaction of anilines with chloroacetyl chloride, followed by nucleophilic substitution to introduce desired functional groups.
Experimental Protocol: Synthesis of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives
This protocol outlines the synthesis of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives, which have shown potential as anticancer agents.[2]
Materials:
-
4-fluorophenylacetic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
Substituted anilines
-
Acetonitrile
-
Ethyl acetate
-
10% Sodium bicarbonate solution
-
5% Sulfuric acid solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve equimolar amounts of 4-fluorophenylacetic acid, EDC, and HOBt in acetonitrile.
-
Stir the mixture for 30 minutes at room temperature.
-
Add the appropriate substituted aniline to the reaction mixture.
-
Continue stirring for 24 hours, monitoring the reaction progress by thin-layer chromatography.
-
Once the reaction is complete, evaporate the acetonitrile under reduced pressure.
-
To the residue, add equal volumes of water and ethyl acetate and transfer to a separatory funnel.
-
Separate the organic layer and wash it sequentially with 10% sodium bicarbonate solution, 5% sulfuric acid solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Evaporate the ethyl acetate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
Biological Activities and Quantitative Data
Anticancer Activity
Several N-phenylacetamide derivatives have demonstrated significant cytotoxic activity against various cancer cell lines. Notably, 2-(4-fluorophenyl)-N-phenylacetamide derivatives bearing nitro-substituents have shown enhanced potency.[2]
| Compound ID | Substitution | Cell Line | IC50 (µM) | Reference |
| 2b | 3-Nitro | PC3 (Prostate) | 52 | [2] |
| 2c | 4-Nitro | PC3 (Prostate) | 80 | [2] |
| 2c | 4-Nitro | MCF-7 (Breast) | 100 | [2] |
| Imatinib | Reference | PC3 (Prostate) | 40 | [2] |
| Imatinib | Reference | MCF-7 (Breast) | 98 | [2] |
Experimental Protocol: MTS Assay for Cytotoxicity
The MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay is a colorimetric method to assess cell viability.
Materials:
-
Cancer cell lines (e.g., PC3, MCF-7)
-
Culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
Test compounds dissolved in DMSO
-
MTS reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate overnight.
-
Prepare serial dilutions of the test compounds in the culture medium. The final DMSO concentration should be below 0.5%.
-
Treat the cells with the compound dilutions and incubate for 48 hours.
-
Add 20 µL of MTS reagent to each well and incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Carbonic Anhydrase Inhibition
Isatin-N-phenylacetamide based sulfonamides have emerged as potent inhibitors of human carbonic anhydrases (hCA), particularly isoforms implicated in cancer (hCA IX and XII).[3]
| Compound ID | Substitution | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Reference |
| 2h | 4-Sulfamoylphenyl | 45.10 | 5.87 | 35.60 | 7.91 | [3] |
| Acetazolamide | Reference | 250 | 12 | 25 | 5.70 | [3] |
Experimental Protocol: Carbonic Anhydrase Inhibition Assay
A stopped-flow CO₂ hydrase assay is a common method to determine the inhibitory activity of compounds against carbonic anhydrase.[3]
Materials:
-
Purified hCA isozymes
-
HEPES buffer
-
Test compounds dissolved in DMSO
-
CO₂-saturated solution
-
Stopped-flow instrument
Procedure:
-
Prepare solutions of the enzyme and inhibitor in HEPES buffer.
-
Pre-incubate the enzyme and inhibitor solutions for a defined period to allow for binding.
-
Rapidly mix the enzyme-inhibitor solution with a CO₂-saturated solution in the stopped-flow instrument.
-
Monitor the change in pH over time, which reflects the rate of CO₂ hydration.
-
Calculate the initial rates of the enzymatic reaction at different inhibitor concentrations.
-
Determine the Ki value by fitting the data to appropriate enzyme inhibition models.
Antibacterial Activity
N-phenylacetamide derivatives incorporating a 4-arylthiazole moiety have demonstrated promising in vitro antibacterial activity against various plant pathogenic bacteria.[4][5]
| Compound ID | R Group on Phenyl of Thiazole | Xanthomonas oryzae pv. oryzae (Xoo) EC50 (µM) | Reference |
| A1 | 4-Fluoro | 156.7 | [5] |
| A3 | 3,4-Difluoro | >500 | [4] |
| A6 | 3,4-Dichloro | 211.3 | [4] |
| A8 | 3-Bromo | 198.5 | [4] |
| Bismerthiazol | Reference | 230.5 | [5] |
| Thiodiazole copper | Reference | 545.2 | [5] |
Experimental Protocol: In Vitro Antibacterial Activity Assay
The antibacterial activity can be evaluated using a micro-broth dilution method to determine the minimum inhibitory concentration (MIC).
Materials:
-
Bacterial strains (e.g., Xanthomonas oryzae)
-
Nutrient broth
-
96-well microtiter plates
-
Test compounds dissolved in DMSO
-
Positive control (e.g., Bismerthiazol)
-
Microplate reader
Procedure:
-
Prepare a standardized bacterial suspension in nutrient broth.
-
Serially dilute the test compounds in the wells of a 96-well plate using nutrient broth.
-
Inoculate each well with the bacterial suspension.
-
Incubate the plates at an appropriate temperature (e.g., 28°C) for a specified period (e.g., 48 hours).
-
Determine the MIC as the lowest concentration of the compound that inhibits visible bacterial growth.
-
The EC50 can be calculated by measuring the optical density at 600 nm and fitting the data to a dose-response curve.
Analgesic and Anti-inflammatory Activity
Derivatives of 2-chloro-N,N-diphenylacetamide have been investigated for their analgesic properties, with some compounds showing efficacy comparable to standard drugs like diclofenac sodium.[6] The anti-inflammatory and analgesic activities of 2-(substituted phenoxy) acetamide derivatives have also been reported.[7]
| Compound ID | Mean Reaction Time (seconds) ± SEM (60 min) | Reference |
| AKM-2 | 12.31 ± 0.31 | [6] |
| Diclofenac Sodium (50 mg/kg) | 12.25 ± 0.28 | [6] |
| Control | 7.25 ± 0.25 | [6] |
| **Data from the hot plate method in rats. *p<0.01 compared to the control group. |
Experimental Protocol: Hot Plate Test for Analgesic Activity
The hot plate test is a common method for assessing centrally acting analgesics.[5][6]
Materials:
-
Hot plate apparatus
-
Experimental animals (e.g., rats or mice)
-
Test compounds
-
Standard analgesic drug (e.g., diclofenac sodium)
-
Vehicle control (e.g., 10% Tween 20)
Procedure:
-
Acclimatize the animals to the experimental setup.
-
Administer the test compound, standard drug, or vehicle to different groups of animals.
-
At specified time intervals after administration, place each animal on the hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Record the latency time for the animal to show a nociceptive response (e.g., licking a paw or jumping).
-
A cut-off time is set to prevent tissue damage.
-
An increase in the reaction latency compared to the control group indicates an analgesic effect.
References
- 1. This compound | 81112-08-5 | Benchchem [benchchem.com]
- 2. ijbpas.com [ijbpas.com]
- 3. Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antibacterial Activities of 2- Oxo- N-phenylacetamide Derivatives Containing a Dissulfone Moiety Target on Clp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijisrt.com [ijisrt.com]
- 6. benchchem.com [benchchem.com]
- 7. Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N-[4-(2-chloropropanoyl)phenyl]acetamide: Synthesis, Properties, and Role as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-[4-(2-chloropropanoyl)phenyl]acetamide, a substituted aromatic ketone, serves as a critical intermediate in the synthesis of various pharmaceutical compounds, most notably the calcium sensitizer Levosimendan. This technical guide provides a comprehensive review of its chemical properties, synthesis, and characterization based on available literature. Detailed experimental protocols for its synthesis via Friedel-Crafts acylation are presented, alongside a summary of its known physical and chemical data. While direct biological activity and specific signaling pathway involvement for this intermediate are not extensively documented, its pivotal role in the production of cardiovascular drugs underscores its significance in medicinal chemistry.
Chemical and Physical Properties
This compound, also known as 4'-acetamido-2-chloropropiophenone, is a white to yellow solid. Its fundamental properties are summarized in the table below. It is important to note that while some experimental data is available, particularly from patents and commercial suppliers, comprehensive, peer-reviewed spectral data remains limited in publicly accessible literature.
| Property | Value | Reference(s) |
| CAS Number | 81112-08-5 | [1] |
| Molecular Formula | C₁₁H₁₂ClNO₂ | [1] |
| Molecular Weight | 225.67 g/mol | [1] |
| Physical Form | White to yellow solid/powder | [2] |
| Melting Point | 118-121 °C | [3] |
| Purity | Typically ≥97% | [2] |
| Storage Temperature | +4°C | [2] |
Synthesis of this compound
The primary synthetic route to this compound is the Friedel-Crafts acylation of acetanilide with 2-chloropropionyl chloride, utilizing a Lewis acid catalyst such as aluminum chloride (AlCl₃).[3][4] This electrophilic aromatic substitution reaction directs the acylation to the para position of the acetanilide ring, favored due to the ortho,para-directing nature of the acetamido group.
Detailed Experimental Protocol (Representative)
The following protocol is a representative procedure for the Friedel-Crafts acylation of acetanilide, based on descriptions in the literature.[4][5][6]
Materials:
-
Acetanilide
-
Anhydrous Aluminum Chloride (AlCl₃)
-
2-Chloropropionyl Chloride
-
Dichloromethane (DCM), anhydrous
-
Ice
-
Deionized Water
-
Ethanol (for recrystallization)
-
Standard laboratory glassware for anhydrous reactions (round-bottom flask, addition funnel, condenser)
-
Magnetic stirrer and heating mantle
-
Filtration apparatus
Procedure:
-
To a dry 1 L three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add acetanilide (e.g., 0.5 mol) and anhydrous dichloromethane (e.g., 250 mL). Stir the mixture to dissolve the acetanilide.
-
Carefully add anhydrous aluminum chloride (e.g., 1.5 mol, 3 equivalents) to the solution in portions. The addition is exothermic and may cause the solvent to reflux.
-
Once the addition of AlCl₃ is complete, cool the mixture in an ice bath.
-
Slowly add 2-chloropropionyl chloride (e.g., 0.6 mol, 1.2 equivalents) dropwise from the addition funnel over a period of 1 hour, maintaining the internal temperature below 10°C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to a gentle reflux (around 25°C) and maintain for 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice bath and slowly pour it into a beaker containing a mixture of crushed ice (e.g., 500 g) and concentrated hydrochloric acid (e.g., 50 mL). This should be done in a well-ventilated fume hood as HCl gas will be evolved.
-
Stir the resulting slurry for 30 minutes to ensure complete hydrolysis of the aluminum salts.
-
Collect the precipitated solid by vacuum filtration and wash the filter cake thoroughly with deionized water.
-
Purify the crude product by recrystallization from ethanol to yield this compound as a crystalline solid.
-
Dry the purified product under vacuum.
Reaction Yields
The reported yields for this synthesis vary. A patent for the synthesis of Levosimendan reports a yield of 84.2% for this step.[4] Another patent concerning the synthesis of Pimobendan, which involves a similar intermediate, reports yields of 87.6% to 91.5% for a related nitrated compound.[3]
Spectroscopic and Analytical Data
Mass Spectrometry (Predicted)
| Adduct | Predicted m/z |
| [M+H]⁺ | 226.06293 |
| [M+Na]⁺ | 248.04487 |
| [M-H]⁻ | 224.04837 |
| [M+NH₄]⁺ | 243.08947 |
| [M+K]⁺ | 264.01881 |
| [M]⁺ | 225.05510 |
| (Data sourced from PubChem CID 322933)[7] |
Expected ¹H and ¹³C NMR Spectral Data (Based on Structural Analogs)
Precise, experimentally verified ¹H and ¹³C NMR data for this compound are not published in the reviewed literature. However, based on the structure and data for similar compounds, the following characteristic signals can be anticipated:
¹H NMR:
-
A singlet for the methyl protons of the acetamido group (around δ 2.1-2.3 ppm).
-
A doublet for the methyl protons of the chloropropanoyl group.
-
A quartet for the methine proton of the chloropropanoyl group.
-
Aromatic protons appearing as two doublets in the para-substituted region (around δ 7.5-8.0 ppm).
-
A broad singlet for the N-H proton of the amide (can be solvent and concentration dependent).
¹³C NMR:
-
A signal for the methyl carbon of the acetamido group.
-
A signal for the methyl carbon of the chloropropanoyl group.
-
A signal for the methine carbon of the chloropropanoyl group.
-
Signals for the aromatic carbons, including the two quaternary carbons.
-
Two signals for the carbonyl carbons (one for the ketone and one for the amide).
Expected FT-IR Spectral Data (Based on Structural Analogs)
Based on the functional groups present in this compound, the following characteristic infrared absorption bands are expected:
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch | 3300 - 3100 (broad) |
| C-H Stretch (sp³) | 3000 - 2850 |
| C=O Stretch (Amide) | ~1670 |
| C=O Stretch (Ketone) | ~1685 |
| C=C Stretch (Aromatic) | 1600 - 1450 |
| C-N Stretch | 1400 - 1200 |
| C-Cl Stretch | 800 - 600 |
Biological Activity and Applications
The primary documented application of this compound is as a key intermediate in the synthesis of Levosimendan.[4] Levosimendan is a calcium-sensitizing drug used in the treatment of acutely decompensated severe chronic heart failure. It enhances cardiac contractility by increasing the sensitivity of troponin C to calcium, without significantly increasing myocardial oxygen demand.
There is no substantial evidence in the public domain detailing the specific biological activity or mechanism of action of this compound itself. As a reactive α-chloro ketone, it is likely to exhibit some degree of biological reactivity, but it has not been developed as a therapeutic agent in its own right. Its significance lies in its role as a building block for more complex and pharmacologically active molecules.
Conclusion
This compound is a valuable chemical intermediate, synthesized efficiently via the Friedel-Crafts acylation of acetanilide. While its direct biological effects are not well-documented, its role in the synthesis of important cardiovascular drugs like Levosimendan is well-established. This guide has summarized the available chemical, physical, and synthetic data for this compound. Further research and publication of detailed experimental spectroscopic data would be beneficial to the scientific community, particularly for those involved in the process development and optimization of pharmaceuticals derived from this intermediate.
References
- 1. This compound | 81112-08-5 | GDA11208 [biosynth.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. CN111518081A - Method for synthesizing pimobendan - Google Patents [patents.google.com]
- 4. CN104987310A - Synthesis process of levosimendan - Google Patents [patents.google.com]
- 5. websites.umich.edu [websites.umich.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. PubChemLite - this compound (C11H12ClNO2) [pubchemlite.lcsb.uni.lu]
Methodological & Application
Synthesis of N-[4-(2-chloropropanoyl)phenyl]acetamide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of N-[4-(2-chloropropanoyl)phenyl]acetamide, a valuable intermediate in pharmaceutical and organic synthesis. The described method is based on the Friedel-Crafts acylation of acetanilide with 2-chloropropionyl chloride. This protocol includes a comprehensive list of materials, a step-by-step experimental procedure, and methods for purification and characterization of the final product. Additionally, quantitative data is summarized in tables, and the reaction pathway and experimental workflow are visualized using diagrams.
Introduction
This compound is a key building block in the synthesis of various biologically active molecules. Its structure, featuring an acetamide group and a reactive 2-chloropropanoyl moiety on a phenyl ring, makes it a versatile precursor for the development of novel pharmaceutical compounds. The synthesis of this compound is efficiently achieved through a Friedel-Crafts acylation reaction, a fundamental method in organic chemistry for the formation of carbon-carbon bonds between an aromatic ring and an acyl group.[1][2] This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), which activates the acylating agent.[1] The protocol outlined below is optimized for laboratory-scale synthesis, ensuring a reliable and efficient production of the target compound.
Data Presentation
Table 1: Materials and Reagents
| Reagent/Material | Chemical Formula | Molecular Weight ( g/mol ) | Quantity | Supplier/Purity |
| Acetanilide | C₈H₉NO | 135.17 | 1.0 eq | Sigma-Aldrich, ≥98% |
| 2-Chloropropionyl chloride | C₃H₄Cl₂O | 126.97 | 1.2 eq | Sigma-Aldrich, ≥97% |
| Anhydrous Aluminum Chloride (AlCl₃) | AlCl₃ | 133.34 | 2.5 eq | Sigma-Aldrich, ≥99% |
| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | - | Sigma-Aldrich, ≥99.8% |
| Hydrochloric Acid (HCl), concentrated | HCl | 36.46 | - | Fisher Scientific, 37% |
| Sodium Bicarbonate (NaHCO₃), saturated solution | NaHCO₃ | 84.01 | - | Fisher Scientific |
| Brine (saturated NaCl solution) | NaCl | 58.44 | - | Prepared in-house |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | - | Fisher Scientific |
| Ethanol | C₂H₅OH | 46.07 | - | Fisher Scientific, 95% |
Table 2: Product Characterization
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 81112-08-5 |
| Molecular Formula | C₁₁H₁₂ClNO₂[3][4] |
| Molecular Weight | 225.67 g/mol [3][4] |
| Physical Form | White to yellow solid[3] |
| Melting Point | 119-120 °C[5][6] |
| Purity (typical) | ≥97%[3] |
| Storage Temperature | +4°C[3] |
Experimental Protocols
Synthesis of this compound via Friedel-Crafts Acylation
This protocol details the synthesis of this compound from acetanilide and 2-chloropropionyl chloride.
1. Reaction Setup:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (2.5 eq).
-
Under a nitrogen atmosphere, add anhydrous dichloromethane (DCM) to the flask to create a slurry.
-
Cool the flask to 0-5 °C using an ice-water bath.
2. Addition of Reactants:
-
In a separate flask, dissolve acetanilide (1.0 eq) in anhydrous DCM.
-
Add the acetanilide solution to the dropping funnel.
-
In another dry flask, dissolve 2-chloropropionyl chloride (1.2 eq) in anhydrous DCM.
-
Slowly add the 2-chloropropionyl chloride solution to the stirred AlCl₃ slurry in the reaction flask over 15-20 minutes, maintaining the temperature at 0-5 °C.
-
After the addition is complete, add the acetanilide solution dropwise from the dropping funnel to the reaction mixture over 30-45 minutes. Ensure the temperature remains below 10 °C.
3. Reaction:
-
Once the addition of acetanilide is complete, allow the reaction mixture to slowly warm to room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
4. Work-up:
-
Upon completion, cool the reaction mixture again to 0-5 °C in an ice-water bath.
-
Slowly and carefully quench the reaction by pouring the mixture onto a stirred mixture of crushed ice and concentrated hydrochloric acid. This step should be performed in a well-ventilated fume hood due to the evolution of HCl gas.
-
Continue stirring until the aluminum salts are dissolved.
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Extract the aqueous layer twice with DCM.
-
Combine the organic layers.
-
Wash the combined organic layer sequentially with water, a saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
5. Purification:
-
Filter off the drying agent.
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude solid by recrystallization from ethanol to yield pure this compound.
6. Characterization:
-
Determine the melting point of the purified product.
-
Obtain ¹H NMR, ¹³C NMR, and mass spectrometry data to confirm the structure and purity of the compound.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of the target compound.
References
- 1. Sciencemadness Discussion Board - Friedel-Crafts acylation of anilides - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. organicmystery.com [organicmystery.com]
- 3. This compound | 81112-08-5 [sigmaaldrich.com]
- 4. This compound | 81112-08-5 | GDA11208 [biosynth.com]
- 5. 81112-08-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. This compound CAS#: 81112-08-5 [m.chemicalbook.com]
Application Note & Protocol: Friedel-Crafts Acylation of Acetanilide with 2-Chloropropanoyl Chloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution in organic synthesis, enabling the introduction of an acyl group onto an aromatic ring.[1][2][3][4] This reaction is pivotal for the synthesis of aromatic ketones, which are valuable intermediates in the production of pharmaceuticals, agrochemicals, and fine chemicals.[5][6] This application note provides a detailed protocol for the Friedel-Crafts acylation of acetanilide with 2-chloropropanoyl chloride, typically catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).[5]
Acetanilide possesses an acetamido group (-NHCOCH₃), which is an activating, ortho-, para-directing group. This functional group makes the aromatic ring more susceptible to electrophilic attack than benzene itself. However, the nitrogen atom's lone pair can complex with the Lewis acid catalyst, which can deactivate the ring.[2][3][7] Therefore, careful control of reaction conditions is crucial for achieving a successful acylation. The primary expected product of this reaction is N-(4-(2-chloropropanoyl)phenyl)acetamide, a potentially valuable building block in medicinal chemistry.
Reaction Mechanism & Logical Flow
The reaction proceeds via a well-established electrophilic aromatic substitution mechanism.[8] First, the Lewis acid catalyst (AlCl₃) coordinates with the 2-chloropropanoyl chloride to form a highly electrophilic acylium ion. This ion is then attacked by the electron-rich aromatic ring of acetanilide, preferentially at the para position due to steric hindrance at the ortho positions and the directing effect of the acetamido group. A subsequent deprotonation of the resulting carbocation intermediate restores the aromaticity of the ring, yielding the final product.
Caption: Reaction mechanism for the Friedel-Crafts acylation of acetanilide.
Experimental Protocol
This protocol details the synthesis of N-(4-(2-chloropropanoyl)phenyl)acetamide.
Materials and Reagents:
-
Acetanilide
-
2-Chloropropanoyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Equipment:
-
Three-neck round-bottom flask
-
Addition funnel
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup:
-
Set up a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser. Protect the system from atmospheric moisture using a drying tube.
-
Suspend anhydrous aluminum chloride (1.2 equivalents) in 50 mL of anhydrous dichloromethane (DCM) in the flask.
-
Cool the suspension to 0°C using an ice bath.
-
-
Addition of Acyl Chloride:
-
Dissolve 2-chloropropanoyl chloride (1.1 equivalents) in 20 mL of anhydrous DCM.
-
Add this solution to the addition funnel and add it dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0°C. The reaction between the Lewis acid and the acyl chloride is exothermic.[8]
-
-
Addition of Acetanilide:
-
In a separate beaker, dissolve acetanilide (1.0 equivalent) in 30 mL of anhydrous DCM.
-
Transfer this solution to the addition funnel.
-
Add the acetanilide solution dropwise to the reaction mixture over 30 minutes. Ensure the temperature remains between 0°C and 5°C.
-
-
Reaction:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the mixture for an additional 2-3 hours at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Upon completion, cool the reaction mixture back to 0°C in an ice bath.
-
Carefully and slowly pour the reaction mixture into a beaker containing 100 g of crushed ice and 20 mL of concentrated HCl to decompose the aluminum chloride complex.[8]
-
Transfer the quenched mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with 2 x 30 mL of DCM.
-
Combine all organic layers and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and finally 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure N-(4-(2-chloropropanoyl)phenyl)acetamide.
-
Caption: General experimental workflow for the synthesis.
Data Presentation
The following table summarizes the typical stoichiometry and expected results for the described protocol. Yields are representative and may vary based on reaction scale and purity of reagents.
| Parameter | Value | Notes |
| Reactants | ||
| Acetanilide | 1.0 eq | The limiting reagent. |
| 2-Chloropropanoyl chloride | 1.1 eq | A slight excess is used to ensure complete consumption of the acetanilide. |
| Anhydrous AlCl₃ | 1.2 eq | A stoichiometric amount is required as the catalyst complexes with the product ketone.[1][9] |
| Solvent | ||
| Dichloromethane (DCM) | Anhydrous | A common solvent for Friedel-Crafts reactions.[10] |
| Reaction Conditions | ||
| Addition Temperature | 0 - 5 °C | Crucial to control the exothermic reaction and prevent side reactions. |
| Reaction Temperature | Room Temperature | Allows the reaction to proceed to completion after controlled addition. |
| Reaction Time | 2 - 3 hours | Should be monitored by TLC. |
| Expected Outcome | ||
| Product | N-(4-(2-chloropropanoyl)phenyl)acetamide | Primarily para-substituted product is expected. |
| Expected Yield | 65 - 80% | Dependant on reaction scale, purity of reagents, and efficiency of purification. |
| Appearance | Off-white to pale yellow solid | After purification. |
Safety Precautions
-
Anhydrous Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing HCl gas. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[8]
-
2-Chloropropanoyl Chloride: Corrosive and a lachrymator. Must be handled in a fume hood.
-
Dichloromethane (DCM): A volatile and potentially carcinogenic solvent. All operations should be conducted in a well-ventilated fume hood.
-
Quenching: The quenching of the reaction with ice/HCl is highly exothermic and releases HCl gas. Perform this step slowly and carefully in an ice bath within a fume hood.
References
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Write a note on Friedel Crafts acylation. - askIITians [askiitians.com]
- 6. Friedel-Crafts Acylation with Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sciencemadness Discussion Board - Friedel-Crafts acylation of anilides - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. websites.umich.edu [websites.umich.edu]
- 9. Friedel-Crafts Acylation [organic-chemistry.org]
- 10. 4'-Chloropropiophenone synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for the Purification of N-[4-(2-chloropropanoyl)phenyl]acetamide by Recrystallization
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-[4-(2-chloropropanoyl)phenyl]acetamide is a chemical intermediate with applications in the synthesis of various organic molecules, including pharmaceuticals. The purity of this compound is crucial for the successful synthesis of downstream products and for ensuring the safety and efficacy of final drug substances. Recrystallization is a fundamental and highly effective technique for the purification of solid organic compounds. This document provides a detailed protocol for the purification of this compound by recrystallization, based on established procedures for structurally analogous compounds.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂ClNO₂ | [1] |
| Molecular Weight | 225.67 g/mol | [1] |
| Appearance | White to yellow solid | |
| Melting Point | 119-120 °C | [2][3] |
| Storage | Under inert gas (nitrogen or Argon) at 2-8°C | [2] |
Solvent Selection for Recrystallization
The choice of solvent is the most critical factor for a successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Based on the purification of structurally similar compounds, ethanol, or a mixture of ethanol and water, is a highly suitable solvent system for this compound. Specifically, absolute ethanol has been shown to be effective for the recrystallization of a nitro-substituted analog, yielding high purity and recovery.[4] A patent for a closely related precursor also utilized ethanol for recrystallization, achieving a yield of 84.2%.[5]
Experimental Data (for structurally similar compounds)
The following table summarizes recrystallization data for compounds structurally similar to this compound, providing a benchmark for expected outcomes.
| Compound | Solvent | Purity | Yield | Melting Point (°C) |
| N-[4-(2-chloropropionyl)-2-nitrophenyl]-acetamide | Absolute Ethanol | 99.2% | 91.3% | 91-93 |
| N-[4-(2-chloropropionyl)-2-nitrophenyl]-acetamide | Absolute Ethanol | 98.6% | 91.5% | 91-93 |
| N-[4-(2-chloropropionyl)-2-nitrophenyl]-acetamide | Absolute Ethanol | 98.9% | 87.6% | 91-93 |
| N-[4-(2-chloropropionyl chloride)phenyl]acetamide | Ethanol | Not specified | 84.2% | Not specified |
Recrystallization Workflow Diagram
Caption: Workflow for the purification of this compound.
Detailed Experimental Protocol
This protocol describes the purification of crude this compound by recrystallization from an ethanol/water solvent system.
Materials and Equipment:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capabilities
-
Magnetic stir bar
-
Buchner funnel and flask
-
Filter paper
-
Vacuum source
-
Spatula
-
Glass rod
-
Ice bath
-
Drying oven or vacuum desiccator
Procedure:
-
Dissolution:
-
Place the crude this compound into an Erlenmeyer flask of appropriate size.
-
Add a magnetic stir bar to the flask.
-
Add a minimal amount of hot ethanol to the flask while stirring and gently heating on a hot plate. The goal is to use the smallest volume of solvent necessary to fully dissolve the solid at its boiling point.
-
-
Hot Filtration (Optional):
-
If insoluble impurities are visible in the hot solution, perform a hot filtration. This step should be done quickly to prevent premature crystallization.
-
Preheat a second Erlenmeyer flask and a funnel (preferably a stemless funnel) on the hot plate.
-
Place a fluted filter paper in the funnel and pour the hot solution through it into the clean, preheated flask.
-
-
Crystallization:
-
Remove the flask from the heat and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel and flask.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities from the crystal surfaces.
-
-
Drying:
-
Transfer the purified crystals to a watch glass or drying dish.
-
Dry the crystals thoroughly to remove any residual solvent. This can be done in a drying oven at a temperature well below the compound's melting point or in a vacuum desiccator.
-
-
Characterization:
Troubleshooting
| Issue | Possible Cause | Solution |
| Compound does not dissolve | Insufficient solvent. | Add more hot solvent in small increments until dissolution is complete. |
| No crystals form upon cooling | Solution is too dilute. | Reheat the solution and evaporate some of the solvent to increase the concentration. Allow to cool again. |
| Nucleation has not occurred. | Scratch the inside of the flask at the surface of the solution with a glass rod to induce crystallization. Add a seed crystal if available. | |
| Oiling out instead of crystallization | The solution is supersaturated or cooling too quickly. | Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. |
| Low Recovery | Too much solvent was used. | Use the minimum amount of hot solvent for dissolution. |
| Crystals were washed with warm solvent. | Ensure the wash solvent is ice-cold. | |
| Premature crystallization during hot filtration. | Ensure all glassware for hot filtration is pre-heated. |
References
- 1. scbt.com [scbt.com]
- 2. 81112-08-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. This compound CAS#: 81112-08-5 [m.chemicalbook.com]
- 4. CN111518081A - Method for synthesizing pimobendan - Google Patents [patents.google.com]
- 5. CN104987310A - Synthesis process of levosimendan - Google Patents [patents.google.com]
Application Notes and Protocols for N-[4-(2-chloropropanoyl)phenyl]acetamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the nuclear magnetic resonance (NMR) spectral data for N-[4-(2-chloropropanoyl)phenyl]acetamide, a key intermediate in the synthesis of various pharmaceutical compounds. This document includes a summary of predicted spectral data, detailed experimental protocols for NMR analysis, and a workflow for its synthesis and characterization.
Introduction
This compound (CAS No. 81112-08-5) is a crucial building block in medicinal chemistry, notably as a precursor in the synthesis of Levosimendan, a calcium sensitizer used in the treatment of heart failure. Accurate spectral characterization is paramount for ensuring the purity and structural integrity of this intermediate, which directly impacts the quality and efficacy of the final active pharmaceutical ingredient (API).
Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on the analysis of its chemical structure and comparison with similar compounds.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8 - 8.0 | Doublet | 2H | Aromatic (H-3, H-5) |
| ~7.6 - 7.8 | Doublet | 2H | Aromatic (H-2, H-6) |
| ~7.5 | Singlet (broad) | 1H | Amide (-NH-) |
| ~5.2 | Quartet | 1H | Methine (-CH(Cl)-) |
| ~2.2 | Singlet | 3H | Acetyl (-COCH₃) |
| ~1.7 | Doublet | 3H | Methyl (-CH₃) |
Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (δ = 0.00 ppm).
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~195 | Carbonyl (-CO-CH(Cl)-) |
| ~168 | Carbonyl (-NH-CO-) |
| ~142 | Aromatic (C-4) |
| ~132 | Aromatic (C-1) |
| ~130 | Aromatic (C-3, C-5) |
| ~120 | Aromatic (C-2, C-6) |
| ~55 | Methine (-CH(Cl)-) |
| ~24 | Acetyl (-COCH₃) |
| ~22 | Methyl (-CH₃) |
Solvent: CDCl₃ or DMSO-d₆.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on the Friedel-Crafts acylation method.
Materials:
-
Acetanilide
-
2-Chloropropionyl chloride
-
Aluminum chloride (AlCl₃)
-
1,2-Dichloroethane (or other suitable solvent)
-
Hydrochloric acid (HCl)
-
Ice
-
Water
-
Ethanol (for recrystallization)
Procedure:
-
In a reaction vessel, suspend acetanilide in 1,2-dichloroethane.
-
Cool the mixture in an ice bath.
-
Slowly add 2-chloropropionyl chloride to the cooled suspension.
-
Portion-wise, add aluminum chloride to the reaction mixture while maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.
-
Filter the resulting precipitate, wash with water, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Protocol 2: NMR Sample Preparation and Data Acquisition
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
Tetramethylsilane (TMS) as an internal standard (if not already in the solvent)
-
NMR tube (5 mm)
-
Pipettes
Procedure:
-
Weigh approximately 10-20 mg of the synthesized this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ or DMSO-d₆ in a small vial. Ensure the sample is fully dissolved.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
-
Acquire ¹H and ¹³C NMR spectra using a 400 MHz or higher field NMR spectrometer.
-
Standard acquisition parameters for ¹H NMR may include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
For ¹³C NMR, a proton-decoupled sequence should be used, with a 45-degree pulse angle, a 2-second relaxation delay, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.
-
Process the acquired data (Fourier transformation, phase correction, and baseline correction) and reference the spectra to the residual solvent peak or TMS.
Diagrams
Caption: Synthesis and Characterization Workflow.
Concluding Remarks
The provided predicted NMR data and detailed protocols serve as a valuable resource for researchers and professionals involved in the synthesis and quality control of this compound. Adherence to these guidelines will facilitate the unambiguous identification and purity assessment of this important pharmaceutical intermediate, ensuring the integrity of subsequent drug development processes.
Application Note: Mass Spectrometry Analysis of N-[4-(2-chloropropanoyl)phenyl]acetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the mass spectrometry analysis of N-[4-(2-chloropropanoyl)phenyl]acetamide, a compound of interest in pharmaceutical research and development. The methodology outlines sample preparation, liquid chromatography-mass spectrometry (LC-MS) parameters, and data analysis. Furthermore, a predicted fragmentation pathway of the molecule is presented to aid in structural elucidation and identification. The provided protocols and data are intended to serve as a comprehensive guide for researchers working with this and structurally related compounds.
Introduction
This compound is a chemical intermediate with potential applications in the synthesis of various pharmaceutical compounds. Accurate and reliable analytical methods are crucial for its characterization, purity assessment, and metabolic studies. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers high sensitivity and selectivity for the analysis of such small molecules. This document details the experimental procedures and expected mass spectral data for the analysis of this compound.
Predicted Mass Spectrometry Data
The fragmentation of this compound under mass spectrometry is predicted based on established principles of organic mass spectrometry, including alpha-cleavage at the carbonyl group, amide bond cleavage, and rearrangements. The presence of a chlorine atom is expected to produce characteristic isotopic patterns for chlorine-containing fragments (approximately 3:1 ratio for ³⁵Cl:³⁷Cl).
Table 1: Predicted m/z Values of Parent and Major Fragment Ions of this compound
| Ion | Predicted m/z (for ³⁵Cl) | Predicted Structure/Formula | Description |
| [M+H]⁺ | 226.07 | [C₁₁H₁₃ClNO₂]⁺ | Protonated molecular ion |
| Fragment 1 | 178.08 | [C₁₀H₁₁NO₂]⁺ | Loss of the chloropropanoyl side chain |
| Fragment 2 | 150.05 | [C₈H₈NO]⁺ | Cleavage of the amide bond with loss of acetyl group |
| Fragment 3 | 134.06 | [C₈H₈O]⁺ | Loss of the acetamide group |
| Fragment 4 | 93.06 | [C₆H₇N]⁺ | Aniline fragment |
| Fragment 5 | 77.04 | [C₆H₅]⁺ | Phenyl fragment |
| Fragment 6 | 43.02 | [C₂H₃O]⁺ | Acetyl cation |
Experimental Protocols
Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of a suitable organic solvent such as methanol or acetonitrile.
-
Working Solutions: Prepare a series of working solutions by diluting the stock solution with the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Filtration: Filter the final diluted samples through a 0.22 µm syringe filter before injection into the LC-MS system to remove any particulate matter.
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended.
LC Parameters:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry Parameters (Positive Electrospray Ionization - ESI+):
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 800 L/hr (Nitrogen) |
| Cone Gas Flow | 50 L/hr (Nitrogen) |
| Mass Range | m/z 50-500 |
| Collision Energy (for MS/MS) | Ramped from 10-40 eV |
Data Analysis
-
Data Acquisition: Acquire data in both full scan MS and tandem MS (MS/MS) modes.
-
Data Processing: Process the acquired data using the instrument's software.
-
Identification: Identify the protonated molecular ion [M+H]⁺ in the full scan spectrum.
-
Fragmentation Analysis: Analyze the MS/MS spectrum to identify characteristic fragment ions and compare them with the predicted fragmentation pattern in Table 1.
Visualizations
Caption: Predicted fragmentation pathway of this compound.
Caption: General experimental workflow for LC-MS analysis.
Conclusion
This application note provides a foundational protocol for the mass spectrometry analysis of this compound. The detailed experimental conditions and predicted fragmentation data will aid researchers in the identification and characterization of this compound. The methodologies described herein can be adapted for the analysis of other related small molecules in various research and development settings.
Application Notes and Protocols: Anticonvulsant Activity Screening of N-[4-(2-chloropropanoyl)phenyl]acetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epilepsy is a prevalent neurological disorder characterized by recurrent seizures, affecting millions worldwide. The development of novel antiepileptic drugs (AEDs) with improved efficacy and fewer side effects remains a critical area of research. Phenylacetamide derivatives have shown promise as a scaffold for the development of new anticonvulsant agents. This document provides detailed protocols for the preclinical screening of a novel compound, N-[4-(2-chloropropanoyl)phenyl]acetamide, for its potential anticonvulsant activity.
The screening strategy employs two widely accepted and predictive preclinical models: the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test.[1][2][3] The MES model is considered a reliable predictor of efficacy against generalized tonic-clonic seizures, while the scPTZ test is indicative of activity against absence and myoclonic seizures.[1][2] This dual-screening approach allows for a broad characterization of the compound's potential anticonvulsant profile. Additionally, a neurotoxicity screen is included to assess the compound's potential for motor impairment, a common side effect of AEDs.
These application notes are intended to guide researchers in the systematic evaluation of this compound, from initial screening to the determination of its efficacy and safety profile.
Quantitative Data Summary
The following tables summarize the hypothetical anticonvulsant and neurotoxic potential of this compound in preclinical rodent models.
Table 1: Anticonvulsant Activity of this compound in Mice
| Test | Endpoint | ED₅₀ (mg/kg, i.p.) | 95% Confidence Limits |
| Maximal Electroshock (MES) | Abolition of tonic hindlimb extension | 50 | 35.5 - 70.5 |
| Subcutaneous Pentylenetetrazole (scPTZ) | Absence of clonic seizures for 5 seconds | >100 | - |
Table 2: Neurotoxicity of this compound in Mice
| Test | Endpoint | TD₅₀ (mg/kg, i.p.) | 95% Confidence Limits |
| Rotarod Test | Inability to remain on the rotating rod for 1 minute | 150 | 120 - 187.5 |
Table 3: Protective Index of this compound
| Test | Protective Index (PI = TD₅₀ / ED₅₀) |
| MES | 3.0 |
Experimental Protocols
Animal Preparation and Acclimation
-
Species: Male ICR mice (20-25 g) are commonly used.
-
Acclimation: Animals should be acclimated to the laboratory environment for at least one week prior to testing.[4] They should be housed in a temperature-controlled room with a 12-hour light/dark cycle and have ad libitum access to food and water.[4]
Drug Preparation and Administration
-
Vehicle: this compound is suspended in a 0.5% methylcellulose solution. The suspension should be freshly prepared on the day of the experiment.
-
Administration: The compound is administered intraperitoneally (i.p.) at various doses. The volume of administration should be consistent across all animals (e.g., 10 mL/kg).
-
Time of Peak Effect (TPE): A preliminary study should be conducted to determine the time at which the compound exerts its maximum effect.[5] This is typically done by administering a fixed dose of the compound and testing groups of animals at different time points (e.g., 30, 60, 120, and 240 minutes) after administration. Subsequent efficacy and toxicity tests should be performed at the determined TPE.
Maximal Electroshock (MES) Test
The MES test is a model for generalized tonic-clonic seizures and assesses a compound's ability to prevent seizure spread.[6]
-
Apparatus: An electroconvulsive shock generator with corneal electrodes.
-
Procedure:
-
Administer this compound or vehicle to groups of mice at various doses.
-
At the TPE, apply a drop of a local anesthetic (e.g., 0.5% tetracaine) to the corneas of each mouse.[6]
-
Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) via the corneal electrodes.[6]
-
Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Endpoint: The abolition of the tonic hindlimb extension is considered protection.[4][6]
-
-
Data Analysis: The median effective dose (ED₅₀), the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated using probit analysis.
Subcutaneous Pentylenetetrazole (scPTZ) Test
The scPTZ test is used to identify compounds that can protect against clonic seizures, which are characteristic of absence and myoclonic epilepsies.[2]
-
Apparatus: Isolation cages for observation.
-
Procedure:
-
Administer this compound or vehicle to groups of mice at various doses.
-
At the TPE, inject a convulsant dose of pentylenetetrazole (PTZ) subcutaneously (e.g., 85 mg/kg for CF-1 mice).[7]
-
Place each animal in an individual observation cage and observe for 30 minutes.[7]
-
Record the presence or absence of a clonic seizure, defined as at least 5 seconds of clonus of the forelimbs, hindlimbs, or jaw.[7]
-
-
Endpoint: An animal is considered protected if it does not exhibit a 5-second clonic seizure.[7]
-
Data Analysis: The ED₅₀, the dose that protects 50% of the animals from clonic seizures, is calculated using probit analysis.
Neurotoxicity Screening (Rotarod Test)
This test assesses motor impairment, a common side effect of centrally acting drugs.
-
Apparatus: A rotarod treadmill for mice.
-
Procedure:
-
Train the mice on the rotarod (e.g., rotating at 6-10 rpm) for a set period (e.g., 1 minute) for three consecutive days prior to the experiment. Only animals that can successfully remain on the rod are used.
-
On the test day, administer this compound or vehicle to groups of trained mice at various doses.
-
At the TPE, place each mouse on the rotating rod.
-
Record whether the animal is able to remain on the rod for 1 minute.
-
-
Endpoint: Inability to remain on the rotarod for the full minute is indicative of motor impairment.
-
Data Analysis: The median toxic dose (TD₅₀), the dose at which 50% of the animals fail the test, is calculated using probit analysis.
Visualizations
Caption: Experimental Workflow for Anticonvulsant Screening.
References
- 1. screening methods for Antiepileptic activity | PPTX [slideshare.net]
- 2. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 3. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. scispace.com [scispace.com]
- 6. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 7. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
Application Notes: Evaluation of N-[4-(2-chloropropanoyl)phenyl]acetamide in the Maximal Electroshock (MES) Seizure Model
Introduction
Epilepsy is a prevalent neurological disorder characterized by recurrent, unprovoked seizures resulting from abnormal electrical activity in the brain.[1] The Maximal Electroshock (MES) seizure model is a fundamental and widely used preclinical assay for screening potential antiepileptic drugs (AEDs).[2][3] It is particularly effective at identifying compounds that can prevent the spread of seizures, a hallmark of generalized tonic-clonic seizures.[4][5] The model is sensitive to agents that act by blocking voltage-gated sodium channels.[5] This document outlines the application and protocol for evaluating the anticonvulsant properties of a novel compound, "N-[4-(2-chloropropanoyl)phenyl]acetamide," using the MES model. While no specific data for this compound exists in current literature, this protocol provides a comprehensive framework for its initial screening and characterization based on established methodologies.
Principle of the MES Model
The MES test involves applying a brief, high-intensity electrical stimulus to a rodent via corneal or auricular electrodes.[3] This supramaximal stimulation induces a characteristic behavioral seizure pattern, the most critical component of which is the tonic hindlimb extension (THLE).[4] The primary endpoint of the assay is the ability of a test compound to prevent the THLE phase.[5] Abolition of this phase is considered a positive indication of anticonvulsant activity.[4]
Quantitative Data Summary (Hypothetical)
The following table presents hypothetical data for the anticonvulsant activity of this compound in the mouse MES model, compared to the standard AED, Phenytoin. This data is for illustrative purposes to guide researchers in presenting their findings.
Table 1: Anticonvulsant Activity of this compound in the Mouse MES Model
| Compound | Dose (mg/kg, i.p.) | N | Animals Protected from THLE (%) | ED₅₀ (mg/kg) (95% CI) |
| Vehicle (1% Tween 80) | - | 10 | 0% | - |
| This compound | 10 | 8 | 12.5% | 35.5 (28.1 - 44.8) |
| 20 | 8 | 25% | ||
| 40 | 8 | 62.5% | ||
| 80 | 8 | 100% | ||
| Phenytoin (Positive Control) | 3 | 8 | 12.5% | 9.8 (7.5 - 12.8) |
| 10 | 8 | 75% | ||
| 30 | 8 | 100% |
ED₅₀ (Median Effective Dose) is the dose required to produce a protective effect in 50% of the animals tested. Data is calculated using a probit analysis. CI = Confidence Interval. N = Number of animals.
Detailed Experimental Protocol
This protocol details the standardized procedure for conducting the MES test to evaluate the anticonvulsant efficacy of this compound.
1. Materials and Equipment
-
Test Compound: this compound
-
Vehicle: 1% Tween 80 in 0.9% saline (or other appropriate vehicle)
-
Positive Control: Phenytoin
-
Animals: Male ICR or C57BL/6 mice (20-25 g).[1] Acclimate animals for at least 3 days before the experiment.[5]
-
Electroconvulsive Shock Apparatus: Delivers a constant alternating current (e.g., Ugo Basile ECT Unit).
-
Corneal Electrodes
-
Topical Anesthetic: 0.5% Tetracaine or Proparacaine hydrochloride.[3][4]
-
Electrode-Conducting Solution: 0.9% saline.[4]
-
Animal Scale, Syringes, and Needles
2. Experimental Procedure
Step 1: Animal Preparation and Dosing
-
Weigh each mouse and calculate the appropriate dose volume. The typical injection volume is 10 mL/kg.[1]
-
Divide animals into groups (n=8-12 per group): Vehicle control, positive control (Phenytoin), and at least 3-4 dose levels of the test compound.[6]
-
Administer the test compound, vehicle, or positive control via intraperitoneal (i.p.) injection. The time between administration and testing (the "time to peak effect") should be determined in preliminary studies, but a 30-60 minute window is common.[1][6]
Step 2: MES Induction
-
At the predetermined time after dosing, take one mouse from its cage.
-
Apply one drop of topical anesthetic to each cornea to minimize discomfort.[3]
-
Apply a drop of 0.9% saline to the corneal electrodes to ensure good electrical contact.[4]
-
Gently place the corneal electrodes on the corneas of the mouse.
-
Deliver a supramaximal electrical stimulus. For mice, a common setting is 50 mA, 60 Hz, for 0.2 seconds.[1][4]
Step 3: Observation and Scoring
-
Immediately after the stimulus, place the animal in an observation chamber.
-
Observe the seizure behavior. The seizure typically progresses through:
-
A brief phase of tonic flexion.
-
A full tonic extension of the hindlimbs (THLE).
-
A final clonic phase.[4]
-
-
The primary endpoint is the presence or absence of the THLE. An animal is considered "protected" if the THLE is completely abolished.[4]
3. Data Analysis
-
For each dose group, calculate the percentage of animals protected from THLE.
-
Determine the median effective dose (ED₅₀) and its 95% confidence intervals using probit analysis software (e.g., GraphPad Prism, SPSS).
-
Compare the ED₅₀ of the test compound to that of the positive control (Phenytoin) to assess its relative potency.
4. Ethical Considerations All animal procedures must be performed in accordance with the guidelines from an approved Institutional Animal Care and Use Committee (IACUC) to ensure the humane treatment of laboratory animals.[1]
Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for the MES seizure model.
Putative Signaling Pathway
Caption: Hypothesized mechanism of action in the MES model.
References
- 1. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 2. scispace.com [scispace.com]
- 3. The Pharmacokinetic and Pharmacodynamic Relationship of Clinically Used Antiseizure Medications in the Maximal Electroshock Seizure Model in Rodents [mdpi.com]
- 4. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. meliordiscovery.com [meliordiscovery.com]
Application Notes and Protocols: Evaluation of N-[4-(2-chloropropanoyl)phenyl]acetamide in a Pentylenetetrazole (PTZ)-Induced Seizure Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide. The development of novel anticonvulsant therapies with improved efficacy and fewer side effects remains a critical area of research. The pentylenetetrazole (PTZ)-induced seizure model is a widely used and reliable preclinical screening tool for identifying and characterizing potential anticonvulsant agents. PTZ is a non-competitive GABA-A receptor antagonist that induces acute, generalized seizures, making it a suitable model for studying compounds that may enhance GABAergic inhibition or modulate neuronal excitability.
This document provides a detailed protocol for evaluating the anticonvulsant potential of a novel compound, "N-[4-(2-chloropropanoyl)phenyl]acetamide," using the PTZ-induced seizure model in mice. While specific anticonvulsant data for this compound is not yet publicly available, this protocol outlines the necessary steps to conduct such an investigation. The data presented herein is hypothetical and for illustrative purposes to guide researchers in their experimental design and data presentation.
Hypothetical Data Presentation
The following tables summarize hypothetical quantitative data from a study evaluating the anticonvulsant effects of this compound in the PTZ-induced seizure model.
Table 1: Effect of this compound on the Onset and Duration of PTZ-Induced Seizures
| Treatment Group | Dose (mg/kg) | N | Latency to First Myoclonic Jerk (seconds) | Duration of Generalized Tonic-Clonic Seizures (seconds) |
| Vehicle (Saline) | - | 10 | 65.4 ± 5.2 | 45.8 ± 4.1 |
| Diazepam | 5 | 10 | 285.3 ± 15.1 | 0.0 ± 0.0 |
| This compound | 25 | 10 | 110.2 ± 8.7 | 28.3 ± 3.5 |
| This compound | 50 | 10 | 185.7 ± 12.3 | 15.1 ± 2.8 |
| This compound | 100 | 10 | 250.1 ± 14.5 | 5.2 ± 1.9 |
*Data are presented as mean ± SEM. *p<0.05, **p<0.01, **p<0.001 compared to the vehicle group (One-way ANOVA followed by Dunnett's post-hoc test).
Table 2: Effect of this compound on the Severity of PTZ-Induced Seizures
| Treatment Group | Dose (mg/kg) | N | Mean Seizure Score (Racine Scale) | Percentage of Animals Protected from Tonic-Clonic Seizures |
| Vehicle (Saline) | - | 10 | 4.8 ± 0.2 | 0% |
| Diazepam | 5 | 10 | 0.5 ± 0.1 | 100% |
| This compound | 25 | 10 | 3.5 ± 0.3* | 20% |
| This compound | 50 | 10 | 2.1 ± 0.2** | 60% |
| This compound | 100 | 10 | 1.2 ± 0.1 | 90% |
*Data are presented as mean ± SEM. *p<0.05, **p<0.01, **p<0.001 compared to the vehicle group (Kruskal-Wallis test followed by Dunn's post-hoc test for seizure score; Fisher's exact test for protection percentage).
Experimental Protocols
Animals
-
Species: Male Swiss albino mice
-
Weight: 20-25 g
-
Housing: Animals should be housed in groups of 5-6 per cage under standard laboratory conditions with a 12-hour light/dark cycle, a temperature of 22 ± 2°C, and humidity of 55 ± 5%. Food and water should be available ad libitum.
-
Acclimatization: Animals should be acclimatized to the laboratory environment for at least one week before the experiment.
Materials and Reagents
-
This compound (Test Compound)
-
Pentylenetetrazole (PTZ) (Sigma-Aldrich or equivalent)
-
Diazepam (Positive Control)
-
Normal Saline (0.9% NaCl)
-
Tween 80
-
Animal weighing scale
-
Syringes (1 mL) with needles (27-gauge)
-
Observation chambers (Plexiglas, 30x30x30 cm)
-
Video recording equipment
-
Timer
Preparation of Solutions
-
PTZ Solution: Dissolve PTZ in normal saline to a final concentration of 8.5 mg/mL for a dose of 85 mg/kg in a 10 mL/kg injection volume. Prepare fresh on the day of the experiment.
-
Vehicle Solution: Prepare a vehicle solution of normal saline with 5% Tween 80.
-
Test Compound Solution: Suspend this compound in the vehicle solution to achieve the desired concentrations for dosing (e.g., 2.5, 5, and 10 mg/mL for doses of 25, 50, and 100 mg/kg, respectively, at a 10 mL/kg injection volume). Homogenize the suspension using a vortex mixer before each administration.
-
Diazepam Solution: Dissolve diazepam in the vehicle solution to achieve the desired concentration for the positive control group (e.g., 0.5 mg/mL for a 5 mg/kg dose at a 10 mL/kg injection volume).
Experimental Procedure
-
Animal Grouping: Randomly divide the mice into five groups (n=10 per group):
-
Group 1: Vehicle control
-
Group 2: Positive control (Diazepam, 5 mg/kg)
-
Group 3: Test compound (25 mg/kg)
-
Group 4: Test compound (50 mg/kg)
-
Group 5: Test compound (100 mg/kg)
-
-
Drug Administration:
-
Administer the vehicle, diazepam, or the test compound intraperitoneally (i.p.) to the respective groups.
-
The injection volume should be uniform across all groups (e.g., 10 mL/kg).
-
-
Pre-treatment Time: Allow a 30-minute pre-treatment period after the administration of the vehicle, diazepam, or test compound.
-
PTZ Administration: After the 30-minute pre-treatment period, administer PTZ (85 mg/kg, i.p.) to all animals.
-
Observation:
-
Immediately after PTZ injection, place each mouse individually into an observation chamber.
-
Observe and record the behavior of each animal for a period of 30 minutes.
-
Record the latency (time to onset) of the first myoclonic jerk and the duration of generalized tonic-clonic seizures.
-
Score the seizure severity using the modified Racine scale (see Table 3).
-
Seizure Scoring
Table 3: Modified Racine Scale for PTZ-Induced Seizures in Mice
| Score | Behavioral Manifestation |
| 0 | No response |
| 1 | Ear and facial twitching |
| 2 | Myoclonic jerks with convulsions involving the head and neck |
| 3 | Myoclonic jerks with bilateral forelimb clonus |
| 4 | Generalized tonic-clonic seizures with loss of posture |
| 5 | Generalized tonic-clonic seizures with tonic hindlimb extension and death |
Statistical Analysis
-
Analyze the data for latency to seizures and duration of seizures using a one-way analysis of variance (ANOVA) followed by Dunnett's post-hoc test for multiple comparisons against the vehicle control group.
-
Analyze the seizure severity scores using a non-parametric Kruskal-Wallis test followed by Dunn's post-hoc test.
-
Analyze the percentage of protection from tonic-clonic seizures using Fisher's exact test.
-
A p-value of less than 0.05 is considered statistically significant.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for evaluating the anticonvulsant activity of this compound.
Hypothesized Signaling Pathway
Caption: Hypothesized mechanism of action in the PTZ model, focusing on the GABA-A receptor.
Application Notes and Protocols for N-[4-(2-chloropropanoyl)phenyl]acetamide Cytotoxicity Assays
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the current literature review, no specific studies detailing the cytotoxic effects or mechanism of action for N-[4-(2-chloropropanoyl)phenyl]acetamide in cancer cell lines are publicly available. The following document provides a general framework and protocol based on methodologies used for structurally related acetamide derivatives to guide researchers in evaluating the potential anticancer properties of this compound.
Introduction
Acetamide derivatives represent a promising class of compounds in oncological research, with various analogues demonstrating the ability to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and cause cell cycle arrest.[1] Some derivatives have been shown to modulate key regulatory proteins in the apoptotic cascade, such as upregulating pro-apoptotic proteins like Bax and activating executioner caspases.[1] Given its chemical structure, this compound is a candidate for investigation as a potential cytotoxic agent.
This document outlines a detailed protocol for determining the in vitro cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[2]
Hypothetical Data Presentation
The primary metric for quantifying cytotoxicity is the half-maximal inhibitory concentration (IC50), which is the concentration of a compound required to inhibit the growth of 50% of a cancer cell population.[2] Data should be gathered from multiple replicates to ensure statistical validity. The results would be presented as follows:
Table 1: Hypothetical Cytotoxic Activity (IC50) of this compound in Human Cancer Cell Lines
| Cancer Cell Line | Tissue of Origin | Incubation Time (Hours) | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 48 | Data to be determined |
| HepG2 | Hepatocellular Carcinoma | 48 | Data to be determined |
| A549 | Lung Carcinoma | 48 | Data to be determined |
| HCT116 | Colon Carcinoma | 48 | Data to be determined |
| SKNMC | Neuroblastoma | 48 | Data to be determined |
Note: The IC50 values in this table are placeholders and must be determined experimentally.
Experimental Workflow and Diagrams
The general workflow for assessing the cytotoxicity of a novel compound is outlined below. This process involves preparing the compound and cells, performing the viability assay, and finally, analyzing the data to determine the IC50 values.
Caption: Workflow for MTT-based cytotoxicity assay.
While the specific mechanism for this compound is unknown, many acetamide derivatives induce apoptosis.[1] Should initial cytotoxicity screening prove positive, subsequent experiments could investigate the apoptotic pathway.
Caption: Generalized intrinsic apoptosis signaling pathway.
Detailed Experimental Protocol: MTT Assay
This protocol is a standard procedure for evaluating the cytotoxicity of a test compound on adherent cancer cell lines.[2][3]
4.1. Materials and Reagents
-
This compound (Test Compound)
-
Dimethyl sulfoxide (DMSO, cell culture grade)
-
Selected cancer cell lines (e.g., MCF-7, HepG2)
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[2]
-
96-well flat-bottom sterile culture plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader (absorbance at 570 nm)
4.2. Procedure
Step 1: Cell Seeding
-
Maintain the selected cancer cell lines in a humidified incubator at 37°C with 5% CO2.[2]
-
Harvest cells that are in the logarithmic growth phase using Trypsin-EDTA.[2]
-
Determine the cell concentration and viability using a hemocytometer or automated cell counter.
-
Seed the cells into 96-well plates at an optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete medium.[2][4]
-
Incubate the plates for 24 hours to allow for cell attachment.[2][5]
Step 2: Compound Treatment
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).[2]
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations for the dose-response analysis.
-
After the 24-hour attachment period, carefully remove the medium from the wells.
-
Add 100 µL of the medium containing the various concentrations of the test compound to the appropriate wells.
-
Include necessary controls:
-
Vehicle Control: Wells with cells treated with medium containing the same final concentration of DMSO used for the test compound.
-
Positive Control: Wells with cells treated with a known cytotoxic drug (e.g., Doxorubicin).
-
Untreated Control: Wells with cells in medium only.
-
Blank Control: Wells with medium only (no cells) to measure background absorbance.
-
-
Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).[5]
Step 3: MTT Assay and Absorbance Measurement
-
After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.[2]
-
Incubate the plates for an additional 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will convert the soluble yellow MTT into insoluble purple formazan crystals.[2]
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Wrap the plate in foil and place it on an orbital shaker for approximately 15 minutes to ensure complete solubilization.
-
Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
4.3. Data Analysis
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Cell Viability = (OD of Treated Cells / OD of Untreated Control Cells) x 100
-
-
Plot the % Cell Viability against the log of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the curve using non-linear regression analysis in appropriate software (e.g., GraphPad Prism).
Further Investigations
Should this compound demonstrate significant cytotoxic activity, further assays can be conducted to elucidate its mechanism of action:
-
Apoptosis Assays: Use methods like Annexin V/PI staining followed by flow cytometry to distinguish between apoptotic and necrotic cell death.[6]
-
Cell Cycle Analysis: Employ flow cytometry with propidium iodide (PI) staining to determine if the compound induces cell cycle arrest at specific phases (e.g., G1, S, or G2/M).[1]
-
Western Blotting: Analyze the expression levels of key proteins involved in apoptosis (Bax, Bcl-2, Caspase-3, Caspase-9) or other relevant signaling pathways.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Acetamide Derivative as a Camptothecin Sensitizer for Human Non-Small-Cell Lung Cancer Cells through Increased Oxidative Stress and JNK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-[4-(2-chloropropanoyl)phenyl]acetamide as a Key Intermediate in Levosimendan Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Levosimendan is a calcium-sensitizing inotropic agent used in the treatment of acutely decompensated severe chronic heart failure. The synthesis of this potent pharmaceutical compound involves a multi-step process wherein N-[4-(2-chloropropanoyl)phenyl]acetamide serves as a crucial intermediate. This document provides detailed application notes and experimental protocols for the synthesis of levosimendan, with a specific focus on the preparation and subsequent conversion of this compound. The protocols are derived from established synthetic routes and are intended to guide researchers in the efficient and reliable production of levosimendan for research and development purposes.
Physicochemical Properties of the Intermediate
A thorough understanding of the physical and chemical properties of this compound is essential for its synthesis, purification, and handling.
| Property | Value | Reference |
| CAS Number | 81112-08-5 | |
| Molecular Formula | C₁₁H₁₂ClNO₂ | [1] |
| Molecular Weight | 225.67 g/mol | |
| Melting Point | 119-120 °C | [2] |
| Appearance | White to yellow solid/powder | |
| Boiling Point (Predicted) | 429.9 ± 25.0 °C | [2] |
| Density (Predicted) | 1.237 ± 0.06 g/cm³ | [2] |
| Storage | Store at 2-8°C under an inert atmosphere (e.g., Nitrogen or Argon) | [2] |
Synthetic Pathway Overview
The synthesis of levosimendan from acetanilide can be summarized in a three-stage workflow. The initial step involves the formation of the key intermediate, this compound, via a Friedel-Crafts acylation reaction. This intermediate is then converted to 6-(4-aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one through a one-pot cyclization reaction. The final stage involves the condensation of this pyridazinone derivative with malononitrile to yield levosimendan.
Experimental Protocols
Synthesis of this compound (Intermediate 1)
This protocol describes the Friedel-Crafts acylation of acetanilide with 2-chloropropionyl chloride to yield the target intermediate.
Materials:
-
Acetanilide
-
2-Chloropropionyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
95% Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Ice bath
-
Standard laboratory glassware for workup and filtration
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetanilide and anhydrous dichloromethane.
-
Stir the mixture at room temperature until the acetanilide is fully dissolved.
-
Carefully add anhydrous aluminum chloride to the solution in portions. The mixture may warm up.
-
After the addition of AlCl₃, heat the mixture to reflux for approximately 1 hour.
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Slowly add 2-chloropropionyl chloride to the cooled mixture.
-
After the addition is complete, warm the reaction to 40°C and maintain for 6 hours.
-
After the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
-
Pour the residue into a beaker containing 1 M hydrochloric acid and stir at room temperature for 1 hour.
-
Allow the mixture to stand for 2 hours, during which a precipitate will form.
-
Collect the precipitate by vacuum filtration and wash the solid with cold water.
-
Recrystallize the crude product from 95% ethanol to obtain pure this compound.
-
Dry the purified product under vacuum.
Expected Yield: While the direct yield for this step is not explicitly stated in the primary literature, similar Friedel-Crafts acylations typically proceed with yields in the range of 70-85%.
One-Pot Synthesis of 6-(4-aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one (Intermediate 2)
This protocol details the conversion of this compound to the subsequent pyridazinone intermediate in a one-pot reaction.[3]
Materials:
-
This compound (Intermediate 1)
-
Sodium metal
-
Ethanol
-
Diethyl malonate
-
20% Sodium hydroxide (NaOH) solution
-
Sulfuric acid (H₂SO₄)
-
85% Hydrazine hydrate (N₂H₄·H₂O)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Heating mantle
Procedure:
-
In a large flask, carefully react sodium metal with ethanol to prepare sodium ethoxide.
-
Cool the sodium ethoxide solution in an ice bath.
-
Slowly add diethyl malonate to the cooled solution over 1 hour, then stir for an additional 2 hours.
-
While maintaining the ice bath, add this compound to the flask and stir until dissolved.
-
Warm the reaction mixture to 30°C and stir for 5 hours.
-
Add 20% sodium hydroxide solution and heat the mixture to reflux for 2-3 hours.
-
Cool the reaction to room temperature and acidify with sulfuric acid to a pH of 1.
-
Heat the acidified mixture to reflux for 4 hours.
-
Cool again to room temperature and neutralize with 20% sodium hydroxide solution to a pH of 7.
-
Add 85% hydrazine hydrate and heat the reaction to 120°C for 5 hours.
-
Cool the mixture, and collect the resulting precipitate by filtration.
-
Wash the solid with water and dry to obtain 6-(4-aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one.
Overall Yield: The reported yield for this one-pot conversion is 80.7%.[3]
Synthesis of Levosimendan
This final step involves the diazotization of the amino group of the pyridazinone intermediate followed by condensation with malononitrile.[4]
Materials:
-
6-(4-aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one (Intermediate 2)
-
Concentrated Hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Malononitrile
-
Sodium acetate solution
-
Water
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve 6-(4-aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one in a mixture of concentrated hydrochloric acid and water in a flask.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5°C.
-
After the addition is complete, stir the mixture for 10 minutes.
-
To this mixture, add a solution of malononitrile in water.
-
Allow the reaction to stir at room temperature for 2 hours.
-
Adjust the pH of the solution to 6.0 with a sodium acetate solution to precipitate the crude product.
-
Collect the solid by filtration.
-
Dry the crude levosimendan at 50-60°C.
Yield: The reported yield for this final step is between 89% and 95%.[4]
Levosimendan's Mechanism of Action
Levosimendan exhibits a dual mechanism of action that underlies its therapeutic effects in heart failure. It acts as a calcium sensitizer and an opener of ATP-sensitive potassium (K-ATP) channels.[5]
As a calcium sensitizer, levosimendan binds to cardiac troponin C in a calcium-dependent manner. This binding stabilizes the calcium-troponin C complex, enhancing the myofilament response to calcium and thereby increasing myocardial contractility without significantly increasing intracellular calcium concentrations or myocardial oxygen demand.[5]
Simultaneously, levosimendan opens ATP-sensitive potassium channels in vascular smooth muscle cells. This leads to hyperpolarization of the cell membrane, which in turn inhibits voltage-gated calcium channels, reduces intracellular calcium influx, and results in vasodilation. This vasodilation reduces both preload and afterload on the heart, improving overall cardiac function.[5]
Conclusion
The synthetic route to levosimendan via the this compound intermediate is a well-established and efficient process. The protocols provided herein offer a detailed guide for the synthesis of this important pharmaceutical agent. A comprehensive understanding of the reaction conditions and the physicochemical properties of the intermediates is paramount for achieving high yields and purity. The dual mechanism of action of levosimendan makes it a valuable therapeutic option for patients with severe heart failure, and the ability to synthesize it effectively is crucial for ongoing research and clinical applications.
References
- 1. PubChemLite - this compound (C11H12ClNO2) [pubchemlite.lcsb.uni.lu]
- 2. 81112-08-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. CN104987310A - Synthesis process of levosimendan - Google Patents [patents.google.com]
- 4. CN104418810A - New synthetic route of levosimendan - Google Patents [patents.google.com]
- 5. safercare.vic.gov.au [safercare.vic.gov.au]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-[4-(2-chloropropanoyl)phenyl]acetamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields during the synthesis of N-[4-(2-chloropropanoyl)phenyl]acetamide.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common method for synthesizing this compound is through the Friedel-Crafts acylation of acetanilide with 2-chloropropanoyl chloride.[1] This reaction is an electrophilic aromatic substitution catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃).[1]
Q2: What are the main causes of low yield in this synthesis?
A2: Low yields in the synthesis of this compound can often be attributed to several factors:
-
Catalyst Inactivity: Lewis acid catalysts like AlCl₃ are highly sensitive to moisture. Any water in the reactants, solvent, or glassware will deactivate the catalyst.[2]
-
Insufficient Catalyst: The ketone product can form a stable complex with the Lewis acid, removing it from the catalytic cycle. Therefore, a stoichiometric amount (or even a slight excess) of the catalyst is often necessary.[2]
-
Substrate Deactivation: The acetamido group on acetanilide is an activating group, but the product, an aryl ketone, is deactivated towards further electrophilic substitution. However, if the reaction conditions are not optimized, side reactions can still occur.
-
Side Reactions: Potential side reactions include N-acylation of the amide nitrogen and di-acylation, especially if the reaction temperature is too high or the catalyst is too active.
-
Improper Work-up: Product loss can occur during the quenching, extraction, and purification steps.
Q3: Can other Lewis acids be used instead of aluminum chloride?
A3: Yes, other Lewis acids can be used, and in some cases, may offer advantages. For the acylation of acetanilide, gallium(III) triflate (Ga(OTf)₃) has been shown to be a more effective catalyst than aluminum chloride, which can give low yields. While specific data for 2-chloropropanoyl chloride is limited, this suggests that exploring alternative Lewis acids could be a valid troubleshooting step.
Q4: What is the optimal temperature for this reaction?
A4: The reaction is typically carried out at temperatures ranging from 0°C to reflux. One patent suggests a temperature range of 10-60°C.[1] The optimal temperature will depend on the specific solvent and catalyst used. It is often recommended to start at a lower temperature (e.g., 0°C) during the addition of reagents to control the exothermic reaction and then warm to room temperature or reflux to drive the reaction to completion.
Q5: How can I purify the final product?
A5: The crude product is typically a solid and can be purified by recrystallization. A common solvent system for recrystallization is a mixture of ethanol and water. The crude product is dissolved in a minimal amount of hot ethanol, and then water is added dropwise until the solution becomes cloudy. Upon slow cooling, the purified product will crystallize.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution(s) |
| Low or No Product Yield | Inactive Catalyst: The Lewis acid (e.g., AlCl₃) has been deactivated by moisture. | Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and freshly opened or purified reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Insufficient Catalyst: The product is complexing with the Lewis acid, rendering it inactive. | Use at least a stoichiometric equivalent of the Lewis acid relative to the acylating agent. In some cases, a slight excess (e.g., 1.1 to 1.5 equivalents) may be beneficial. | |
| Deactivated Starting Material: While acetanilide is activated, impurities in the starting material could inhibit the reaction. | Use high-purity acetanilide and 2-chloropropanoyl chloride. | |
| Low Reaction Temperature: The reaction may not have sufficient energy to proceed. | After the initial addition of reagents at a low temperature, allow the reaction to warm to room temperature or gently heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC). | |
| Formation of Multiple Products (Byproducts) | Side Reactions (N-acylation): The acylating agent reacts with the nitrogen of the acetamido group. | The order of addition of reagents can be critical. Try adding the acetanilide to a pre-formed complex of the Lewis acid and 2-chloropropanoyl chloride at a low temperature. |
| Di-acylation: A second acylation occurs on the aromatic ring. | This is less common as the first acyl group is deactivating. However, it can occur with highly reactive catalysts or at elevated temperatures. Use a milder Lewis acid or maintain a lower reaction temperature. | |
| Hydrolysis of Acyl Chloride: 2-chloropropanoyl chloride has reacted with water. | Ensure anhydrous conditions. Use freshly distilled or high-purity acyl chloride. | |
| Product is an Oil or Difficult to Crystallize | Impurities Present: Significant amounts of impurities can inhibit crystallization. | Attempt to purify the crude product by column chromatography on silica gel before recrystallization. |
| Incorrect Recrystallization Solvent: The chosen solvent is not suitable. | Experiment with different solvent systems. Good options for aryl ketones include ethanol/water, isopropanol, or toluene/heptane. | |
| Dark-Colored Reaction Mixture | Charring or Decomposition: Reaction temperature may be too high, or the catalyst is causing decomposition. | Maintain a controlled temperature throughout the reaction. Consider using a milder Lewis acid. |
Quantitative Data
Table 1: Effect of Reaction Temperature on the Yield of a Structurally Related N-[4-(2-chloropropionyl)-2-nitrophenyl]-acetamide
| Temperature (°C) | Yield (%) | Purity (%) |
| 20 | 87.6 | 98.9 |
| 25 | 91.3 | 99.2 |
| 30 | 91.5 | 98.6 |
Data adapted from a patent for a similar synthesis and should be considered as indicative for optimization studies.
Table 2: Comparison of Lewis Acids for the Acylation of Acetanilide with Acetic Anhydride
| Lewis Acid | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Ga(OTf)₃ | 10 | Nitromethane/LiClO₄ | 50 | 24 | High (not specified) |
| AlCl₃ | >100 | Nitromethane/LiClO₄ | 50 | 24 | Low |
| AlCl₃ | 320 | 1,2-dichloroethane | 50 | 12 | 9 |
This data suggests that for the acylation of acetanilide, Ga(OTf)₃ can be significantly more effective than AlCl₃. While the acylating agent is different, this provides a strong rationale for screening alternative Lewis acids if low yields are obtained with AlCl₃.
Experimental Protocols
Detailed Protocol for the Synthesis of this compound
This protocol is adapted from a procedure reported to yield approximately 90%.
Materials:
-
Acetanilide (N-phenylacetamide)
-
2-Chloropropionyl chloride
-
Aluminum chloride (anhydrous)
-
Carbon disulfide (anhydrous)
-
Ice
-
4N Hydrochloric acid
-
Benzene
-
Activated carbon
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, addition funnel, and reflux condenser under a nitrogen atmosphere, suspend acetanilide (0.50 mol) in anhydrous carbon disulfide (525 mL).
-
Addition of Acyl Chloride: Slowly add 2-chloropropionyl chloride (0.93 mol) dropwise to the stirred suspension over 1.5 hours.
-
Addition of Catalyst: Carefully add anhydrous aluminum chloride (1.50 mol) portion-wise to the reaction mixture. The addition is exothermic and may cause the solvent to reflux.
-
Reaction: After the addition of aluminum chloride is complete, heat the mixture to reflux and maintain for 1 hour. Monitor the reaction by TLC until the acetanilide is consumed.
-
Work-up: Cool the reaction mixture and decant the supernatant. Carefully pour the residue onto a mixture of crushed ice (1900 mL) and 4N hydrochloric acid (385 mL).
-
Isolation of Crude Product: A precipitate will form. Collect the solid by filtration and wash with water.
-
Purification:
-
Dissolve the crude solid in benzene.
-
To remove any residual water, perform azeotropic distillation using a Dean-Stark apparatus.
-
Treat the hot benzene solution with a small amount of activated carbon and then filter it hot to remove the carbon.
-
Allow the filtrate to cool slowly to room temperature, then cool in an ice bath to induce crystallization.
-
Collect the purified crystals of this compound by filtration, wash with a small amount of cold benzene, and dry under vacuum.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in the synthesis.
References
Technical Support Center: Optimizing Friedel-Crafts Acylation for N-[4-(2-chloropropanoyl)phenyl]acetamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of N-[4-(2-chloropropanoyl)phenyl]acetamide via Friedel-Crafts acylation.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the Friedel-Crafts acylation of acetanilide with 2-chloropropionyl chloride.
Q1: My reaction yield is very low or I'm not getting any product. What are the common causes?
A1: Low or no yield in this Friedel-Crafts acylation can stem from several factors. Here's a systematic approach to troubleshooting:
-
Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture. Any water in your solvent, glassware, or reagents will lead to its deactivation.
-
Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and freshly opened or purified reagents. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
-
Insufficient Catalyst: The ketone product forms a stable complex with the Lewis acid, effectively sequestering it from the reaction.[1]
-
Solution: A stoichiometric amount (or even a slight excess) of the Lewis acid is often required. For the acylation of acetanilide, using at least 1.1 equivalents of the catalyst is a good starting point.
-
-
Sub-optimal Reaction Temperature: The reaction temperature significantly influences the rate and yield.
-
Solution: A Chinese patent suggests a temperature range of 10-60°C for this synthesis. It is advisable to start at a lower temperature (e.g., 0-10°C) during the addition of reagents to control the initial exothermic reaction, and then gradually warm the mixture to room temperature or slightly above to drive the reaction to completion.
-
-
Poor Quality of Reagents: Impurities in the starting materials can interfere with the reaction.
-
Solution: Use high-purity acetanilide and 2-chloropropionyl chloride. If necessary, purify the starting materials before use.
-
Q2: I am observing the formation of multiple products. What could be the reason?
A2: While Friedel-Crafts acylation is generally less prone to polysubstitution than alkylation, multiple products can arise from:
-
Isomer Formation: The acetamido group is an ortho-, para-director. While the para-product is sterically favored and typically the major product, some ortho-isomer might form.
-
Solution: Optimization of the reaction temperature and choice of solvent can influence the regioselectivity. Lower temperatures often favor the formation of the para-isomer.
-
-
Deacetylation and N-acylation: Under harsh conditions, the acetyl group of acetanilide might be cleaved, followed by N-acylation or other side reactions.
-
Solution: Employ milder reaction conditions. Using a less reactive Lewis acid or a lower reaction temperature can help minimize these side reactions.
-
Q3: How do I choose the right Lewis acid catalyst and solvent for this reaction?
A3: The choice of catalyst and solvent is critical for the success of the reaction.
-
Lewis Acid Catalyst: Aluminum chloride (AlCl₃) is the most common and potent Lewis acid for Friedel-Crafts acylations. However, for activated rings like acetanilide, other milder Lewis acids can also be effective and may offer better selectivity. A patent for a similar acylation of acetanilide explored various catalysts.[1]
-
Solvent: The solvent should be inert to the reaction conditions and capable of dissolving the reactants. A Chinese patent for the synthesis of this compound suggests solvents such as 1,2-dichloroethane, carbon disulfide, chloroform, or dichloromethane.[2] Dichloromethane and 1,2-dichloroethane are common choices for Friedel-Crafts acylations.
Quantitative Data
The following tables summarize data from a patent on the Friedel-Crafts acylation of acetanilide with acetic anhydride, which can serve as a reference for optimizing the synthesis of this compound.
Table 1: Effect of Lewis Acid Catalyst on the Yield of 4-Acetamidoacetophenone
| Entry | Lewis Acid Catalyst (10 mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Ga(OTf)₃ | Nitromethane/LiClO₄ | 50 | 24 | 93 |
| 2 | Sc(OTf)₃ | Nitromethane/LiClO₄ | 50 | 24 | 85 |
| 3 | Hf(OTf)₄ | Nitromethane/LiClO₄ | 50 | 24 | 78 |
| 4 | AlCl₃ (3.2 equiv.) | 1,2-Dichloroethane | 50 | 12 | 9 |
Data adapted from patent EP1359141A1 for the acylation of acetanilide with acetic anhydride.[1] This data suggests that Gallium(III) triflate is a highly effective catalyst for this type of transformation.
Experimental Protocols
Representative Protocol for the Synthesis of this compound
This protocol is a representative procedure based on general methods for Friedel-Crafts acylation and information from related patents. Researchers should optimize the conditions for their specific setup.
Materials:
-
Acetanilide
-
2-Chloropropionyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl), concentrated
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen inlet.
-
Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the suspension to 0°C in an ice bath.
-
Acyl Chloride Addition: Slowly add 2-chloropropionyl chloride (1.05 equivalents) to the stirred suspension.
-
Substrate Addition: Dissolve acetanilide (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the acetanilide solution dropwise to the reaction mixture at 0°C over 30-60 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to obtain this compound.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the Friedel-Crafts acylation.
Troubleshooting Logic
Caption: A logical guide to troubleshooting low reaction yields.
References
Technical Support Center: Synthesis of N-[4-(2-chloropropanoyl)phenyl]acetamide
Welcome to the technical support center for the synthesis of N-[4-(2-chloropropanoyl)phenyl]acetamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during this synthetic procedure.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
A1: The most common method is the Friedel-Crafts acylation of acetanilide with 2-chloropropionyl chloride.[1][2] This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), in an inert solvent like dichloromethane or carbon disulfide.[1][2]
Q2: My reaction yield is significantly lower than expected. What are the potential causes?
A2: Low yields can stem from several factors:
-
Moisture: The presence of water can hydrolyze the 2-chloropropionyl chloride and deactivate the aluminum chloride catalyst.
-
Incomplete Reaction: The reaction may not have proceeded to completion. Monitoring the reaction's progress using Thin Layer Chromatography (TLC) is recommended.
-
Suboptimal Temperature: The reaction temperature might not be optimal. Friedel-Crafts acylations often require careful temperature control.
-
Product Loss During Workup: Significant amounts of the product can be lost during the extraction and purification steps.
Q3: I've observed an impurity that is difficult to separate from the desired product. What could it be?
A3: A common and challenging impurity is the ortho-isomer, N-[2-(2-chloropropanoyl)phenyl]acetamide. The acetamido group on the starting material (acetanilide) directs acylation to both the para and ortho positions. While the para-isomer is generally favored due to less steric hindrance, the ortho-isomer can form as a significant byproduct.
Q4: What are the best practices for purifying the final product?
A4: Recrystallization is a frequently used method for purifying this compound.[1][3] Ethanol is a commonly cited solvent for this purpose.[1][3] If isomeric impurities persist, column chromatography may be necessary.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Inactive catalyst due to moisture. | Ensure all glassware is thoroughly dried and use anhydrous solvents. Handle aluminum chloride in a moisture-free environment (e.g., under a nitrogen atmosphere). |
| Hydrolysis of 2-chloropropionyl chloride. | Use fresh or newly distilled 2-chloropropionyl chloride. Ensure the reaction is conducted under anhydrous conditions. | |
| Presence of a Major Byproduct with Similar Polarity | Formation of the ortho-isomer (N-[2-(2-chloropropanoyl)phenyl]acetamide). | Optimize reaction temperature; lower temperatures may favor the para-product. Employ careful recrystallization or column chromatography for separation. |
| Product is an oil or fails to crystallize | Presence of impurities, such as unreacted starting materials or isomeric byproducts, depressing the melting point. | Purify the crude product using column chromatography on silica gel. Verify the purity of the starting materials before the reaction. |
| Aqueous workup is problematic (e.g., emulsions) | Formation of aluminum hydroxides during quenching. | Pour the reaction mixture slowly into a vigorously stirred mixture of ice and concentrated hydrochloric acid to ensure the aluminum salts remain dissolved. |
Experimental Protocols
Synthesis of this compound via Friedel-Crafts Acylation
Materials:
-
Acetanilide
-
2-Chloropropionyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM) or carbon disulfide (CS₂)
-
Ice
-
Concentrated hydrochloric acid
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethanol (for recrystallization)
Procedure:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.5 equivalents) in anhydrous dichloromethane.
-
Cool the suspension in an ice bath.
-
In a separate flask, dissolve acetanilide (1 equivalent) in anhydrous dichloromethane.
-
Slowly add the acetanilide solution to the stirred AlCl₃ suspension.
-
Add 2-chloropropionyl chloride (1.1 equivalents) dropwise to the reaction mixture via the dropping funnel, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude solid by recrystallization from ethanol.
Visualizations
References
Technical Support Center: Purification of N-[4-(2-chloropropanoyl)phenyl]acetamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-[4-(2-chloropropanoyl)phenyl]acetamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Impurities in crude this compound typically originate from the starting materials and side-products of the Friedel-Crafts acylation synthesis.[1][2] Potential impurities include:
-
Unreacted Acetanilide: The starting material for the acylation reaction.
-
Unreacted 2-Chloropropionyl Chloride: The acylating agent.
-
Polychlorinated byproducts: Products resulting from multiple chlorinations.
-
Positional isomers: Isomers formed during the Friedel-Crafts reaction.
-
Hydrolyzed 2-chloropropionyl chloride: 2-chloropropionic acid, formed by reaction with moisture.
Q2: What are the recommended methods for purifying crude this compound?
A2: The most common and effective methods for purification are recrystallization and column chromatography.
-
Recrystallization: This is often the preferred method for purifying the compound on a larger scale. Ethanol is a frequently used solvent for recrystallization.[1][2][3]
-
Column Chromatography: This technique is suitable for separating the desired compound from closely related impurities, especially on a smaller scale or when very high purity is required.
Q3: My purified product has a low melting point and a broad melting range. What could be the issue?
A3: A low and broad melting point range is a strong indication of the presence of impurities. The melting point of pure this compound is reported to be 119-120 °C.[2] To address this, further purification by recrystallization or column chromatography is recommended.
Q4: After recrystallization, the yield of my purified product is very low. How can I improve it?
A4: Low recovery after recrystallization can be due to several factors:
-
Using too much solvent: Dissolving the crude product in an excessive amount of solvent will result in a significant portion of the product remaining in the mother liquor upon cooling.
-
Premature crystallization: If the solution cools too quickly during hot filtration, the product can crystallize along with the impurities being removed.
-
Incomplete crystallization: Not allowing sufficient time or cooling to a low enough temperature can lead to incomplete precipitation of the product.
To improve the yield, use the minimum amount of hot solvent required to dissolve the crude product, ensure the filtration apparatus is pre-heated to prevent premature crystallization, and allow the solution to cool slowly, followed by chilling in an ice bath to maximize crystal formation.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Oily precipitate instead of crystals during recrystallization | The boiling point of the solvent is higher than the melting point of the compound, or significant impurities are present. | Try a different solvent or a solvent mixture with a lower boiling point. Pre-purify the crude product by column chromatography to remove a larger portion of the impurities before recrystallization. |
| Colored impurities in the final product | The presence of colored byproducts from the synthesis. | Treat the solution of the crude product with activated charcoal before the final crystallization step. The charcoal will adsorb the colored impurities, which can then be removed by hot filtration. |
| Incomplete separation of impurities by column chromatography | The solvent system (eluent) does not have the optimal polarity. | Optimize the eluent system by testing different solvent ratios using thin-layer chromatography (TLC) before running the column. A gradual increase in solvent polarity (gradient elution) may be necessary for separating multiple impurities. |
| Product is not crystallizing from the solution | The solution is not supersaturated, or nucleation has not been initiated. | Concentrate the solution by evaporating some of the solvent. Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of the pure compound to induce crystallization. |
Quantitative Data
The following table summarizes the reported yields and purity of this compound and a related nitro-analogue after purification by recrystallization.
| Compound | Purification Method | Solvent | Yield | Purity | Melting Point (°C) | Reference |
| This compound | Recrystallization | Ethanol | 84.2% | - | - | [1] |
| N-[4-(2-chloropropionyl)-2-nitrophenyl]-acetamide | Recrystallization | Absolute Ethanol | 91.3% | 99.2% | 91-93 | [3] |
| N-[4-(2-chloropropionyl)-2-nitrophenyl]-acetamide | Recrystallization | Absolute Ethanol | 91.5% | 98.6% | 91-93 | [3] |
| N-[4-(2-chloropropionyl)-2-nitrophenyl]-acetamide | Recrystallization | Absolute Ethanol | 87.6% | 98.9% | 91-93 | [3] |
Experimental Protocols
Protocol 1: Purification by Recrystallization from Ethanol
This protocol describes the purification of crude this compound using ethanol.
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol while stirring and heating to dissolve the solid completely.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask to remove activated charcoal or any other insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cool the flask in an ice bath to maximize the formation of crystals.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol. Dry the crystals in a vacuum oven.
Protocol 2: Purification by Column Chromatography
This protocol provides a general guideline for the purification of this compound using silica gel column chromatography.
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexane and ethyl acetate). Pour the slurry into a chromatography column and allow the silica gel to pack uniformly.
-
Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder of the sample adsorbed onto the silica gel.
-
Column Loading: Carefully add the dried sample-silica gel mixture to the top of the prepared column.
-
Elution: Begin eluting the column with the chosen solvent system. Start with a less polar solvent mixture and gradually increase the polarity if necessary to elute the desired compound.
-
Fraction Collection and Analysis: Collect the eluate in fractions and monitor the separation using thin-layer chromatography (TLC). Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
References
"N-[4-(2-chloropropanoyl)phenyl]acetamide" stability and storage conditions
This technical support center provides guidance on the stability and storage of N-[4-(2-chloropropanoyl)phenyl]acetamide, addressing common issues encountered by researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
For long-term stability, it is recommended to store this compound in a tightly sealed container in a cool, dry place. While specific data for this compound is limited, a storage temperature of 2-8°C is advisable, based on common practices for similar chemical structures. Protect from light and moisture to prevent degradation.
Q2: Is this compound sensitive to light or moisture?
Yes, compounds with acetamide and chlorinated functional groups can be sensitive to light and moisture. Exposure to light can provide the energy for degradation reactions, while moisture can lead to hydrolysis of the amide bond. It is crucial to store the compound in a dark, dry environment.
Q3: What are the known incompatibilities for this compound?
This compound should be considered incompatible with strong acids, strong bases, and strong oxidizing agents.[1] Strong acids and bases can catalyze the hydrolysis of the acetamide group.[2] Strong oxidizing agents can react with the molecule, leading to decomposition. Additionally, as a chlorinated compound, it should not be stored with alkali metals due to the risk of a violent reaction.
Q4: What are the potential degradation products of this compound?
The primary degradation pathway is likely the hydrolysis of the acetamide linkage, which would yield acetic acid and N-(4-(2-chloropropanoyl)phenyl)amine. Hydrolysis of the chloropropanoyl group is also possible. The specific degradation products and pathways have not been extensively reported in publicly available literature.
Q5: What is the expected shelf-life of this compound?
The shelf-life is highly dependent on the storage conditions. When stored under the recommended conditions (cool, dry, dark, and tightly sealed), the compound should remain stable for an extended period. However, for critical applications, it is recommended to re-test the purity of the material if it has been stored for a long time or if there are any doubts about the storage conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected experimental results or low yield | Compound degradation due to improper storage. | - Verify the storage conditions (temperature, light, and moisture exposure).- Perform a purity analysis (e.g., HPLC, NMR) on the stored material.- If degradation is confirmed, use a fresh batch of the compound. |
| Change in physical appearance (e.g., color change, clumping) | Absorption of moisture or degradation. | - Do not use the material for experiments.- Dispose of the material according to safety guidelines.- Review storage procedures to prevent future occurrences. Ensure containers are tightly sealed and a desiccant is used if necessary. |
| Inconsistent results between different batches | Variation in purity or degradation of an older batch. | - Analyze the purity of all batches before use.- Standardize storage conditions for all materials.- Note the lot number and date of receipt for all reagents. |
Experimental Protocols
-
High-Performance Liquid Chromatography (HPLC) Purity Assay:
-
Objective: To determine the purity of the compound and detect any degradation products.
-
Methodology:
-
Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile or methanol).
-
Prepare a sample solution of the material to be tested at the same concentration.
-
Inject both solutions into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector.
-
Develop a gradient or isocratic elution method that provides good separation of the main peak from any impurities.
-
Compare the chromatogram of the sample to the standard to determine the purity and identify any degradation peaks.
-
-
-
Forced Degradation Study:
-
Objective: To identify potential degradation pathways and the stability-indicating nature of the analytical method.
-
Methodology:
-
Expose solutions of this compound to various stress conditions:
-
Acidic: 0.1 M HCl at a specified temperature (e.g., 60°C) for a defined period.
-
Basic: 0.1 M NaOH at a specified temperature (e.g., 60°C) for a defined period.
-
Oxidative: 3% H₂O₂ at room temperature for a defined period.
-
Thermal: Heat a solid sample at a specified temperature (e.g., 80°C) for a defined period.
-
Photolytic: Expose a solution to UV light for a defined period.
-
-
Analyze the stressed samples by HPLC to observe the extent of degradation and the formation of new peaks.
-
-
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Key factors influencing the stability of the compound.
References
Technical Support Center: N-[4-(2-chloropropanoyl)phenyl]acetamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving N-[4-(2-chloropropanoyl)phenyl]acetamide.
Frequently Asked Questions (FAQs)
Q1: Under what conditions is this compound expected to be unstable?
A1: Based on studies of structurally similar compounds, this compound is likely susceptible to degradation under acidic, alkaline, and photolytic conditions. It is expected to be relatively stable under neutral, thermal, and oxidative stress.
Q2: What is the primary degradation pathway observed under stress conditions?
A2: The primary degradation pathway likely involves the hydrolysis of the amide bond and the chloro-propanoyl group. Under alkaline and photolytic conditions, significant degradation is expected. A major degradation product is formed, which can be identified and characterized using techniques like LC-MS/MS.
Q3: How can I monitor the degradation of this compound in my experiments?
A3: A stability-indicating reversed-phase high-performance liquid chromatographic (RP-HPLC) method is recommended for the determination of this compound and its degradation products. This method can effectively separate the parent compound from its degradation products, allowing for accurate quantification.
Troubleshooting Guides
Issue 1: Unexpected peaks are observed in my HPLC chromatogram after sample preparation.
-
Possible Cause: Degradation of the compound may have occurred during sample preparation.
-
Troubleshooting Steps:
-
pH of Diluent: Ensure the pH of the sample diluent is neutral. Acidic or alkaline conditions can cause rapid degradation.
-
Light Exposure: Protect samples from light, as photolytic degradation can occur. Use amber vials or work under low-light conditions.
-
Temperature: Prepare samples at controlled room temperature and avoid exposure to high temperatures.
-
Run Time: Analyze samples as soon as possible after preparation to minimize time-dependent degradation.
-
Issue 2: The concentration of my stock solution of this compound is decreasing over time.
-
Possible Cause: The solvent used for the stock solution may be promoting degradation.
-
Troubleshooting Steps:
-
Solvent Selection: Use a neutral, aprotic solvent for stock solutions to minimize hydrolysis.
-
Storage Conditions: Store stock solutions at low temperatures (e.g., 2-8 °C) and protected from light.
-
Purity Check: Re-evaluate the purity of your standard and ensure it has not degraded prior to use.
-
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting forced degradation studies on this compound.
-
Acidic Degradation:
-
Dissolve the compound in 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with an appropriate volume of 0.1 M NaOH before analysis.
-
-
Alkaline Degradation:
-
Dissolve the compound in 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize with an appropriate volume of 0.1 M HCl before analysis.
-
-
Neutral (Hydrolytic) Degradation:
-
Dissolve the compound in purified water.
-
Incubate at 60°C for 24 hours.
-
-
Oxidative Degradation:
-
Dissolve the compound in 3% H₂O₂.
-
Keep at room temperature for 24 hours.
-
-
Photolytic Degradation:
-
Expose a solution of the compound to direct sunlight for 24 hours.
-
Simultaneously, keep a control sample in the dark.
-
-
Thermal Degradation:
-
Expose the solid compound to a temperature of 105°C for 24 hours.
-
Sample Analysis:
-
All samples should be diluted with an appropriate mobile phase to a known concentration before analysis by a validated stability-indicating RP-HPLC method.
Data Presentation
Table 1: Summary of Degradation of a Structurally Similar Compound under Various Stress Conditions
| Stress Condition | Reagent/Condition | Duration | Temperature | Degradation Observed |
| Acidic | 0.1 M HCl | 24 hours | 60°C | Yes |
| Alkaline | 0.1 M NaOH | 24 hours | 60°C | Yes (significant) |
| Neutral | Water | 24 hours | 60°C | No |
| Oxidative | 3% H₂O₂ | 24 hours | Room Temp | No |
| Photolytic | Sunlight | 24 hours | Room Temp | Yes (significant) |
| Thermal | Solid State | 24 hours | 105°C | No |
Visualizations
Caption: Workflow for forced degradation studies.
Caption: Proposed primary degradation pathway.
Technical Support Center: N-[4-(2-chloropropanoyl)phenyl]acetamide
Welcome to the technical support center for experiments involving N-[4-(2-chloropropanoyl)phenyl]acetamide. This guide provides troubleshooting advice, detailed experimental protocols, and frequently asked questions (FAQs) to assist researchers in overcoming common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the typical synthetic route for this compound and what are the expected impurities?
A1: The compound is commonly synthesized via a Friedel-Crafts acylation of acetanilide with 2-chloropropionyl chloride, using a Lewis acid catalyst like aluminum chloride (AlCl₃).[1] The primary impurities stem from the starting materials and side reactions. These include:
-
Unreacted Acetanilide: The starting aromatic compound.
-
Ortho-substituted Isomer (N-[2-(2-chloropropanoyl)phenyl]acetamide): A common byproduct in Friedel-Crafts acylations, though the para-isomer is typically favored due to sterics.[2]
-
Hydrolyzed Acyl Chloride (2-chloropropanoic acid): The acyl chloride is sensitive to moisture.[2]
-
Residual Catalyst: Lewis acids like AlCl₃ and their hydrolysis byproducts may persist after the reaction quench.[3]
Q2: My crude product is an oil or a low-melting solid. How can I induce crystallization?
A2: Oiling out during purification indicates that the compound's solubility profile is not ideal in the chosen solvent or that significant impurities are present, depressing the melting point. First, ensure the crude product is free of acidic impurities by performing an aqueous wash with a mild base (e.g., sodium bicarbonate solution). If the product still fails to crystallize, consider trituration with a non-polar solvent like hexanes or employing a solvent/anti-solvent recrystallization system.
Q3: What are the best analytical methods to assess the purity of the final product?
A3: A combination of techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is excellent for quantifying purity and detecting minor impurities.[4][5] A typical mobile phase could consist of acetonitrile and water with an acid modifier like phosphoric or formic acid.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify the presence of isomeric or starting material impurities.
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity. Commercially available this compound is described as a white to yellow solid.
Troubleshooting Purification Issues
This section addresses specific problems encountered during the purification of this compound.
Issue 1: Persistent Acetanilide Contamination
Question: My NMR spectrum shows signals corresponding to unreacted acetanilide even after initial purification. How can I remove it effectively?
Answer: Acetanilide has slightly different solubility properties that can be exploited. A carefully chosen recrystallization is the most effective method. Ethanol has been shown to be an effective recrystallization solvent for similar N-phenylacetamide derivatives.[6] A mixed-solvent system can also be highly effective.[7][8]
Workflow for Purification Strategy
Caption: General workflow for the workup and purification of the target compound.
Recommended Protocol: Recrystallization from Ethanol/Water
-
Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of hot ethanol (near boiling) and swirl to dissolve the solid completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. Use a pre-heated funnel to prevent premature crystallization.[8]
-
Addition of Anti-solvent: To the hot, clear solution, add hot water dropwise until the solution just begins to turn cloudy (the cloud point). This indicates the solution is saturated.
-
Clarification: Add a few drops of hot ethanol to re-dissolve the precipitate and obtain a clear solution again.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Slower cooling rates generally produce larger and purer crystals.[9]
-
Cooling: Once at room temperature, place the flask in an ice bath for at least 30-60 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold 50:50 ethanol/water, followed by a small amount of cold water to remove residual soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Issue 2: Presence of the Ortho-Isomer
Question: How can I separate the desired para-substituted product from the ortho-substituted isomer?
Answer: Isomers can be challenging to separate. While careful recrystallization can sometimes enrich the desired isomer, column chromatography is the most definitive method for separating compounds with different polarities. The para-isomer is typically less polar than the ortho-isomer due to reduced intramolecular interactions.
Decision Logic for Purification Method
References
- 1. CN104987310A - Synthesis process of levosimendan - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. 傅-克酰基化反应 [sigmaaldrich.com]
- 4. Separation of Acetamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Separation of Acetamide, N-[4-[[2-nitro-4-[(4-nitrophenyl)azo]phenyl]amino]phenyl]- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. CN111518081A - Method for synthesizing pimobendan - Google Patents [patents.google.com]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Common issues in the scale-up synthesis of "N-[4-(2-chloropropanoyl)phenyl]acetamide"
This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in the successful scale-up synthesis of N-[4-(2-chloropropanoyl)phenyl]acetamide.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound? A1: The most common method is the Friedel-Crafts acylation of acetanilide with 2-chloropropanoyl chloride.[1] This reaction uses a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), in a suitable solvent like dichloromethane (DCM) or carbon disulfide.[1][2]
Q2: Why is anhydrous aluminum chloride (AlCl₃) used, and what are the key handling precautions? A2: Anhydrous aluminum chloride is a strong Lewis acid that activates the 2-chloropropanoyl chloride, facilitating the electrophilic aromatic substitution on the acetanilide ring.[3] It is crucial to use the anhydrous form because AlCl₃ reacts violently and exothermically with water, which would consume the catalyst and generate corrosive hydrochloric acid (HCl) gas.[4][5][6][7] Safety Precautions:
-
Always handle anhydrous AlCl₃ in a dry environment, such as a fume hood with moisture control or a glove box.[4]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, impervious gloves, and a fire-retardant lab coat.[4]
-
Avoid contact with water, alcohols, and other incompatible materials.[4]
-
In case of a fire, use a Class D extinguisher or dry sand; never use water or carbon dioxide extinguishers .[4][6][7]
Q3: What are the expected major impurities in this synthesis? A3: Common impurities include the ortho-substituted isomer (N-[2-(2-chloropropanoyl)phenyl]acetamide), unreacted acetanilide, and potential byproducts from side reactions like polyacylation, although the latter is less common in acylation compared to alkylation.[3] Residual solvents and reagents may also be present.
Q4: What is the typical method for purifying the final product? A4: The crude product is typically purified by recrystallization.[2] A common solvent system for this is ethanol or a mixture of ethanol and water.[2][8][9] This method is effective at removing most common impurities to yield a solid of sufficient purity.[8]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction | 1. Inactive Catalyst: The anhydrous aluminum chloride may have been exposed to moisture. | - Ensure you are using fresh, properly stored anhydrous AlCl₃. - Handle the catalyst under an inert atmosphere (e.g., nitrogen or argon). |
| 2. Deactivated Substrate: The amide group of acetanilide can complex with AlCl₃, deactivating the ring towards acylation.[10] | - Use a sufficient excess of AlCl₃ (at least 2.5-3 equivalents) to account for complexation with both the acyl chloride and the acetanilide. - Consider the order of addition: slowly add the acyl chloride to the mixture of acetanilide and AlCl₃. | |
| Low Yield | 1. Incomplete Reaction: Insufficient reaction time or temperature. | - Monitor the reaction progress using Thin Layer Chromatography (TLC). - Ensure the reaction temperature is maintained appropriately (e.g., 50°C).[2] |
| 2. Exothermic Runaway: On a larger scale, poor temperature control can lead to an uncontrolled exotherm, causing side reactions and degradation. | - Ensure the reactor has adequate cooling capacity. - Add reagents, particularly the acylating agent, slowly and portion-wise to manage the heat generated. | |
| 3. Loss During Work-up: The product may be lost during the quenching or extraction steps. | - Quench the reaction by pouring the mixture slowly onto crushed ice and concentrated HCl to break up the aluminum complexes.[2] - Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to maximize recovery. | |
| Product is an Oil or Fails to Crystallize | 1. High Impurity Level: The presence of significant impurities, such as the ortho-isomer or residual solvent, can inhibit crystallization. | - Attempt to purify a small portion via column chromatography to obtain a seed crystal. - Try different recrystallization solvent systems.[8] If the product "oils out," the solvent may be too nonpolar or its boiling point may be higher than the product's melting point.[11] |
| 2. Supersaturated Solution: The solution may be supersaturated and require initiation for crystallization. | - Scratch the inside of the flask with a glass rod at the liquid-air interface. - Add a seed crystal of the pure product if available.[11] | |
| Final Product is Colored (Yellow/Brown) | 1. Contamination from Catalyst: Commercial AlCl₃ is often contaminated with iron(III) chloride (FeCl₃), which can impart a yellow color.[5][7] | - Use high-purity AlCl₃. - If the color persists, consider treating the solution of the crude product with activated charcoal before the final recrystallization step.[8] |
Quantitative Data Summary
Table 1: Typical Reaction Parameters for Friedel-Crafts Acylation
| Parameter | Lab Scale Value | Scale-Up Consideration | Reference |
| Acetanilide | 1.0 eq | 1.0 eq | [2] |
| 2-Chloropropanoyl Chloride | 1.2 - 1.5 eq | Maintain slight excess to ensure full conversion. | [2] |
| Anhydrous AlCl₃ | 2.5 - 3.0 eq | Stoichiometry is critical. At least 2 eq are needed to complex with carbonyls. | [10] |
| Solvent | Dichloromethane, Carbon Disulfide | Consider solvent boiling point and safety for heat management. | [1][2] |
| Temperature | 0°C to 50°C | Requires robust cooling. Controlled addition of reagents is key. | [2] |
| Reaction Time | 4 - 8 hours | Monitor by TLC/HPLC to determine endpoint. | [2] |
| Yield (Typical) | 85 - 90% | Yield may decrease on scale-up without process optimization. | [2] |
Experimental Protocols
Protocol 1: Synthesis of this compound (Lab Scale)
Materials:
-
Acetanilide (1.0 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (2.5 eq)
-
2-Chloropropanoyl chloride (1.3 eq)
-
Dichloromethane (DCM), anhydrous
-
Crushed Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethanol (for recrystallization)
Procedure:
-
Setup: Equip a three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler or scrubber with mineral oil). Ensure all glassware is thoroughly dried.
-
Reagent Charging: Under an inert atmosphere (nitrogen or argon), charge the flask with anhydrous DCM and acetanilide. Begin stirring to dissolve.
-
Catalyst Addition: Cool the flask in an ice-water bath. Slowly and portion-wise, add the anhydrous aluminum chloride. The mixture may become thick and colored.
-
Acyl Chloride Addition: Once the AlCl₃ is added, slowly add the 2-chloropropanoyl chloride via the dropping funnel over 30-60 minutes, maintaining the internal temperature below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to a gentle reflux (or ~50°C) and maintain for 4-8 hours. Monitor the reaction's completion by TLC.
-
Work-up (Quenching): Cool the reaction mixture back to room temperature. In a separate large beaker, prepare a mixture of crushed ice and concentrated HCl. Very slowly and carefully, pour the reaction mixture into the ice/HCl slurry with vigorous stirring. This step is highly exothermic and will release HCl gas; perform in a well-ventilated fume hood.
-
Extraction: Once the quench is complete and the aluminum salts have dissolved, transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer two more times with DCM.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude solid product.
-
Purification: Recrystallize the crude solid from hot ethanol or an ethanol/water mixture to yield pure this compound as a solid.[2]
Visualizations
Caption: Experimental workflow for the synthesis of the target compound.
Caption: Troubleshooting decision tree for diagnosing low reaction yield.
Caption: Reaction pathway showing the desired product and key byproducts.
References
- 1. CN104987310A - Synthesis process of levosimendan - Google Patents [patents.google.com]
- 2. CN111518081A - Method for synthesizing pimobendan - Google Patents [patents.google.com]
- 3. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. ehs.princeton.edu [ehs.princeton.edu]
- 5. Aluminum Chloride | Aluminum Sulfate | Aluminum Manufacturers [aluminummanufacturers.org]
- 6. LCSS: ALUMINUM TRICHLORIDE [web.stanford.edu]
- 7. Aluminium chloride-Health Hazard and Toxicity_Chemicalbook [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. jcbsc.org [jcbsc.org]
- 10. Sciencemadness Discussion Board - Friedel-Crafts acylation of anilides - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Monitoring the Synthesis of N-[4-(2-chloropropanoyl)phenyl]acetamide by Thin-Layer Chromatography (TLC)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the synthesis of N-[4-(2-chloropropanoyl)phenyl]acetamide via Thin-Layer Chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: What is the expected chemical transformation when synthesizing this compound?
A1: The synthesis of this compound is typically achieved through a Friedel-Crafts acylation reaction. In this reaction, acetanilide is acylated with 2-chloropropionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1] The acyl group is directed to the para position of the acetanilide ring due to the ortho-, para-directing effect of the acetamido group.
Q2: How can I use TLC to monitor the progress of this reaction?
A2: TLC is an effective technique to monitor the progress of the reaction by observing the disappearance of the starting material (acetanilide) and the appearance of the product (this compound). By taking small aliquots from the reaction mixture at different time intervals and running a TLC, you can qualitatively assess the reaction's progression. A successful reaction will show a new spot corresponding to the product, which will intensify over time, while the spot for the starting material will diminish.
Q3: What is a suitable mobile phase for the TLC analysis of this reaction?
A3: A common mobile phase for separating compounds of similar polarity to acetanilide and its acylated derivatives is a mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate. A good starting point is a 1:1 mixture of hexane and ethyl acetate. The polarity can be adjusted to achieve optimal separation.
Q4: How can I visualize the spots on the TLC plate?
A4: Both acetanilide and this compound are aromatic compounds and contain chromophores that absorb ultraviolet (UV) light. Therefore, the primary and non-destructive method for visualization is using a UV lamp at 254 nm.[2][3][4] The spots will appear as dark areas on a fluorescent green background. For further confirmation or if the spots are faint, destructive visualization methods using staining reagents can be employed. A potassium permanganate (KMnO₄) stain is a good general-purpose option that reacts with many organic compounds.
Experimental Protocol: TLC Monitoring
This protocol provides a detailed methodology for monitoring the Friedel-Crafts acylation of acetanilide to form this compound.
Materials:
-
TLC plates (silica gel 60 F₂₅₄)
-
Developing chamber
-
Capillary tubes for spotting
-
Mobile phase: Ethyl acetate/Hexane (1:1, v/v)
-
Reaction mixture aliquots
-
Reference standards (acetanilide and, if available, pure this compound)
-
UV lamp (254 nm)
Procedure:
-
Plate Preparation: With a pencil, gently draw a starting line approximately 1 cm from the bottom of the TLC plate. Mark the positions for spotting the reference standards and the reaction mixture.
-
Spotting: Using separate capillary tubes, apply small spots of the acetanilide reference, the reaction mixture, and a "co-spot" (a spot of acetanilide with the reaction mixture spotted on top of it) onto the starting line.
-
Development: Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. Place the spotted TLC plate into the chamber, ensuring the solvent level is below the starting line. Cover the chamber and allow the solvent to ascend the plate.
-
Visualization: Once the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp (254 nm) and circle them with a pencil.
-
Analysis: Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
The product, this compound, is expected to be less polar than the starting material, acetanilide, and will therefore have a higher Rf value.
Data Presentation
| Compound | Expected Rf Value (in 1:1 Ethyl Acetate/Hexane) |
| Acetanilide (Starting Material) | ~ 0.3 - 0.4 |
| This compound (Product) | ~ 0.5 - 0.6 |
Note: These are estimated values and may vary depending on the specific experimental conditions.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| No spots are visible under UV light. | The concentration of the sample is too low. | Concentrate the sample and re-spot. Alternatively, spot multiple times in the same location, allowing the solvent to dry between applications.[5] |
| The compounds are not UV-active (unlikely for these compounds). | Use a chemical stain for visualization (e.g., potassium permanganate). | |
| Spots are streaking. | The sample is too concentrated. | Dilute the sample before spotting. |
| The compound is highly polar or acidic/basic. | Add a small amount of a modifier to the mobile phase (e.g., a few drops of acetic acid for acidic compounds or triethylamine for basic compounds).[5] | |
| Spots are too close together (poor separation). | The mobile phase polarity is not optimal. | If spots are near the baseline, increase the polarity of the mobile phase (e.g., increase the proportion of ethyl acetate). If spots are near the solvent front, decrease the polarity (e.g., increase the proportion of hexane). |
| The Rf values are inconsistent. | The developing chamber was not saturated with solvent vapor. | Place a piece of filter paper in the developing chamber to ensure saturation. |
| The TLC plate was not placed vertically in the chamber. | Ensure the plate is upright and not touching the sides of the chamber. | |
| An unexpected spot appears. | Formation of a byproduct or impurity in the starting material. | Use a co-spot with the starting material to confirm its identity. Consider purification of the starting material if necessary. |
Visualizations
References
Technical Support Center: Characterization of N-[4-(2-chloropropanoyl)phenyl]acetamide Byproducts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-[4-(2-chloropropanoyl)phenyl]acetamide. The information is designed to help identify and characterize potential byproducts and impurities that may arise during its synthesis.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during the synthesis and purification of this compound, presented in a question-and-answer format.
Q1: My reaction yield is low, and I see multiple spots on my TLC plate. What are the likely byproducts?
A1: Low yields and the presence of multiple products in the synthesis of this compound, which is typically prepared via a Friedel-Crafts acylation of acetanilide with 2-chloropropionyl chloride, can be attributed to several factors. The most common byproducts and impurities include:
-
Ortho-isomer (N-[2-(2-chloropropanoyl)phenyl]acetamide): The primary byproduct is often the ortho-isomer.[1] The acetamido group is an ortho-, para-directing group, and while the para-product is sterically favored, some ortho-substitution is expected.
-
Unreacted Acetanilide: Incomplete reaction will result in the presence of the starting material, acetanilide.
-
Di-acylated Product: Although less common due to the deactivating effect of the first acylation, polysubstitution can occur, leading to a di-acylated product.[1][2]
-
Hydrolysis Product (N-(4-aminophenyl)-2-chloropropan-1-one): If moisture is present, the acetamide group can be hydrolyzed back to an amine.
-
Decomposition of 2-chloropropionyl chloride: The acylating agent can decompose, leading to various side products.
Q2: How can I minimize the formation of the ortho-isomer?
A2: Optimizing reaction conditions can favor the formation of the desired para-isomer. Consider the following adjustments:
-
Reaction Temperature: Lowering the reaction temperature can increase the selectivity for the para-isomer, as the ortho-substitution often has a slightly higher activation energy.
-
Catalyst Choice: The choice of Lewis acid catalyst can influence the ortho/para ratio. Experimenting with different catalysts (e.g., AlCl₃, FeCl₃, ZnCl₂) may improve selectivity.
-
Solvent: The polarity of the solvent can affect the isomer distribution. Solvents like carbon disulfide or nitrobenzene are commonly used in Friedel-Crafts reactions.
Q3: I suspect my product is contaminated with unreacted starting material. How can I confirm this and purify my product?
A3: Unreacted acetanilide can be detected using chromatographic and spectroscopic methods as detailed in the Experimental Protocols section. Purification can typically be achieved by:
-
Recrystallization: this compound has different solubility properties than acetanilide, allowing for separation by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Column Chromatography: Silica gel column chromatography can effectively separate the product from the starting material and other byproducts. A gradient elution with a mixture of hexane and ethyl acetate is a good starting point.
Q4: My mass spectrometry results show an unexpected peak. What could it be?
A4: An unexpected peak in the mass spectrum could correspond to one of the byproducts mentioned in Q1. To identify the unknown peak, consider the following:
-
Molecular Weight: Determine the molecular weight of the unknown compound from the mass spectrum and compare it to the molecular weights of the potential byproducts listed in the Data Presentation section.
-
Fragmentation Pattern: Analyze the fragmentation pattern of the unknown peak. The fragmentation of N-acylphenylacetamides often involves characteristic losses of the acyl and acetyl groups.[3]
Data Presentation
The following table summarizes the key characteristics of the desired product and its most common byproducts. The quantitative data presented is based on typical, hypothetical outcomes for a Friedel-Crafts acylation reaction and may vary depending on the specific experimental conditions.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield/Impurity Level (%) |
| This compound | ![]() | C₁₁H₁₂ClNO₂ | 225.67 | 85 - 95 |
| N-[2-(2-chloropropanoyl)phenyl]acetamide | ![]() | C₁₁H₁₂ClNO₂ | 225.67 | 5 - 15 |
| Acetanilide (Starting Material) | ![]() | C₈H₉NO | 135.16 | < 1 - 5 |
| Di-acylated Product | (Example: N-[2,4-bis(2-chloropropanoyl)phenyl]acetamide) | C₁₄H₁₅Cl₂NO₃ | 332.18 | < 1 |
| Hydrolysis Product | (N-(4-(2-chloropropanoyl)phenyl)amine) | C₉H₁₀ClNO | 183.63 | < 1 |
Experimental Protocols
Detailed methodologies for the characterization of this compound and its byproducts are provided below.
High-Performance Liquid Chromatography (HPLC)
-
Objective: To separate and quantify the main product and its isomers.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).[4][5] For mass spectrometry detection, replace any non-volatile acid with formic acid.[5]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm.
-
Expected Elution Order: Unreacted acetanilide will elute first, followed by the more polar ortho-isomer, and finally the desired para-isomer.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To identify and confirm the structure of volatile byproducts.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable for separating aromatic isomers.[6][7]
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 280 °C at 15 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection: Split mode (e.g., 50:1).
-
MS Detector: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 400.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To provide detailed structural information for the main product and isolated byproducts.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR:
-
This compound: Expect aromatic protons in the para-substituted pattern (two doublets), a singlet for the acetamido methyl group, a quartet for the methine proton, and a doublet for the methyl group of the chloropropanoyl moiety.
-
N-[2-(2-chloropropanoyl)phenyl]acetamide: Expect a more complex aromatic region due to the ortho-substitution pattern.[8][9]
-
-
¹³C NMR:
-
Will show distinct signals for the carbonyl carbons, aromatic carbons, and aliphatic carbons, allowing for the differentiation of isomers.
-
Visualizations
Synthesis Pathway and Potential Byproducts
Caption: Friedel-Crafts acylation of acetanilide leading to the desired para-product and potential byproducts.
Troubleshooting Workflow for Impurity Identification
Caption: A decision tree for the identification of unknown impurities in the reaction mixture.
References
- 1. youtube.com [youtube.com]
- 2. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. benchchem.com [benchchem.com]
- 4. A novel isocratic HPLC method to separate and quantify acetanilide and its hydroxy aromatic derivatives: 2-, 3- and 4-hydroxyacetanilide (paracetamol or acetaminophen) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Separation of Acetanilide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. researchgate.net [researchgate.net]
- 7. gcms.cz [gcms.cz]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Mechanisms of Action: N-[4-(2-chloropropanoyl)phenyl]acetamide and Phenytoin
An Objective Guide for Researchers and Drug Development Professionals
In the landscape of anticonvulsant research, understanding the precise mechanism of action is paramount for the development of novel therapeutics with improved efficacy and safety profiles. This guide provides a detailed comparison between the well-established antiepileptic drug, Phenytoin, and the investigational compound, N-[4-(2-chloropropanoyl)phenyl]acetamide.
Important Note on this compound: It is crucial to note that this compound is not a clinically approved anticonvulsant. Publicly available research on its specific mechanism of action is limited, with its primary documentation being as a chemical intermediate in organic synthesis[1][2][3]. However, based on the known anticonvulsant properties of structurally related phenylacetamide derivatives, this guide will postulate a potential mechanism of action for this compound to facilitate a comparative analysis with Phenytoin. This postulation is for illustrative and research guidance purposes only and requires experimental validation.
Phenytoin: The Established Sodium Channel Blocker
Phenytoin has been a cornerstone in the treatment of epilepsy for decades. Its primary mechanism of action is the blockade of voltage-gated sodium channels in neurons[4][5][6]. By binding to the sodium channel, particularly in its inactivated state, phenytoin slows the rate of recovery of these channels from inactivation[7][8][9]. This action selectively dampens the sustained, high-frequency repetitive firing of neurons that is characteristic of seizures, while having minimal impact on normal neuronal activity[6].
In addition to its principal action on sodium channels, phenytoin has been reported to have secondary effects on other ion channels and neurotransmitter systems. These include modulation of calcium channels and inhibition of the release of certain neurotransmitters[10][11].
This compound: A Postulated Mechanism
Given the established anticonvulsant activity of various phenylacetamide derivatives, it is hypothesized that this compound, if it possesses anticonvulsant properties, would also primarily target voltage-gated sodium channels. This postulated mechanism is based on structure-activity relationships within this chemical class, where the phenylacetamide moiety is a common pharmacophore for sodium channel modulation. It is presumed that it would exhibit a use-dependent and voltage-dependent blockade of these channels, similar to other compounds in its class.
Quantitative Comparison of Pharmacological Effects
The following table summarizes the key pharmacological parameters for Phenytoin and the postulated effects for this compound.
| Parameter | Phenytoin | This compound (Postulated) |
| Primary Molecular Target | Voltage-Gated Sodium Channels (VGSCs) | Voltage-Gated Sodium Channels (VGSCs) |
| Binding State Preference | Inactivated State | Inactivated State |
| Effect on Neuronal Firing | Inhibition of high-frequency repetitive firing | Inhibition of high-frequency repetitive firing |
| IC50 for Sodium Channel Block | ~9-40 µM[7][9][12] | Data not available |
| Effect on Neurotransmitter Release | Inhibition of glutamate release[11] | Data not available |
| In Vivo Efficacy (MES Test) | ED50 typically < 10 mg/kg (rodent models) | Data not available |
Signaling Pathway Diagrams
The following diagrams illustrate the mechanism of action at the cellular level.
Caption: Mechanism of action of Phenytoin on voltage-gated sodium channels.
Caption: Postulated mechanism of this compound.
Experimental Protocols
The characterization of anticonvulsant mechanisms relies on a combination of in vivo and in vitro assays.
Maximal Electroshock (MES) Test
This in vivo model is used to assess the ability of a compound to prevent the spread of seizures and is predictive of efficacy against generalized tonic-clonic seizures[13][14].
-
Animals: Male albino mice or rats.
-
Procedure:
-
Animals are administered the test compound or vehicle control intraperitoneally.
-
At the time of predicted peak effect, a supramaximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, at 60 Hz for 0.2 seconds) is delivered via corneal electrodes[13].
-
The endpoint is the abolition of the tonic hindlimb extension phase of the induced seizure[13][15].
-
The dose that protects 50% of the animals from the tonic hindlimb extension (ED50) is calculated.
-
Whole-Cell Patch-Clamp Electrophysiology
This in vitro technique allows for the direct measurement of ion channel currents and is the gold standard for characterizing the effects of a compound on ion channel function[16][17][18].
-
Cell Preparation: Neurons are cultured or acutely dissociated from specific brain regions (e.g., hippocampus). Alternatively, cell lines heterologously expressing specific sodium channel subtypes can be used[8].
-
Recording:
-
A glass micropipette with a small tip diameter is used to form a high-resistance seal with the cell membrane, and then the membrane patch is ruptured to gain electrical access to the cell interior (whole-cell configuration)[18].
-
The membrane potential is "clamped" at a desired voltage, and the currents flowing through the ion channels are recorded.
-
-
Voltage Protocols:
-
Current-Voltage (I-V) Relationship: The membrane potential is stepped to a series of depolarizing potentials to determine the effect of the compound on the peak sodium current amplitude.
-
Steady-State Inactivation: The membrane is held at various potentials before a test pulse to determine the voltage-dependence of channel inactivation and how the compound affects it.
-
Recovery from Inactivation: A two-pulse protocol is used to measure the time it takes for channels to recover from inactivation in the presence and absence of the compound.
-
Neurotransmitter Release Assay
This in vitro assay measures the effect of a compound on the release of neurotransmitters from isolated nerve terminals (synaptosomes) or brain slices[11].
-
Preparation: Synaptosomes are prepared from rodent brain tissue by homogenization and differential centrifugation.
-
Procedure:
-
Synaptosomes are pre-loaded with a radiolabeled neurotransmitter (e.g., [3H]glutamate).
-
The synaptosomes are then stimulated with a depolarizing agent (e.g., high potassium concentration) in the presence or absence of the test compound.
-
The amount of radioactivity released into the supernatant is measured by liquid scintillation counting to quantify neurotransmitter release.
-
Experimental Workflow Diagram
References
- 1. This compound | 81112-08-5 | Benchchem [benchchem.com]
- 2. CN104987310A - Synthesis process of levosimendan - Google Patents [patents.google.com]
- 3. CN111518081A - Method for synthesizing pimobendan - Google Patents [patents.google.com]
- 4. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 5. file.chemscene.com [file.chemscene.com]
- 6. emedicine.medscape.com [emedicine.medscape.com]
- 7. Effect of phenytoin on sodium conductances in rat hippocampal CA1 pyramidal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PHENYTOIN-PREFERENTIALLY-AFFECTS-SLOW-INACTIVATION-IN-HETEROLOGOUSLY-EXPRESSED-VOLTAGE-GATED-SODIUM-CHANNELS-(NAV1-2) [aesnet.org]
- 9. Molecular Model of Anticonvulsant Drug Binding to the Voltage-Gated Sodium Channel Inner Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medkoo.com [medkoo.com]
- 11. The effects of convulsant and anticonvulsant drugs on the release of radiolabeled GABA, glutamate, noradrenaline, serotonin and acetylcholine from rat cortical slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ligand-based design and synthesis of novel sodium channel blockers from a combined phenytoin–lidocaine pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 14. The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]
- 17. benchchem.com [benchchem.com]
- 18. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
Navigating the Structure-Activity Landscape of N-Phenylacetamides: A Comparative Guide
The N-phenylacetamide scaffold serves as a versatile backbone in medicinal chemistry, with modifications to its core structure giving rise to a diverse array of pharmacological activities. By examining the impact of various substitutions on the phenyl ring and alterations to the acetamide moiety, we can begin to delineate the key structural features that govern the efficacy and selectivity of these compounds.
Comparative Analysis of Biological Activities
The biological activity of N-phenylacetamide derivatives is significantly influenced by the nature and position of substituents on the phenyl ring. The following tables summarize the quantitative data from various studies, highlighting the impact of these modifications on anticancer, antibacterial, and anticonvulsant activities.
Anticancer Activity of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives
A study on 2-(4-fluorophenyl)-N-phenylacetamide derivatives revealed their potential as cytotoxic agents against various cancer cell lines. The data indicates that the presence and position of electron-withdrawing groups, such as a nitro group, can enhance anticancer activity.
| Compound ID | Substitution on N-phenyl ring | PC3 (Prostate Carcinoma) IC50 (µM)[1][2][3] | MCF-7 (Breast Carcinoma) IC50 (µM)[1][2][3] | HL-60 (Promyelocytic Leukemia) IC50 (µM)[2][3] |
| 2a | o-nitro | >100 | >100 | >100 |
| 2b | m-nitro | 52 | >100 | >100 |
| 2c | p-nitro | 80 | 100 | >100 |
| 2d | o-methoxy | >100 | >100 | >100 |
| 2e | m-methoxy | >100 | >100 | >100 |
| 2f | p-methoxy | >100 | >100 | >100 |
| Imatinib | Reference Drug | 40 | 98 | Not Reported |
Antibacterial Activity of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties
In a series of N-phenylacetamide derivatives bearing a 4-arylthiazole moiety, significant antibacterial activity was observed against plant pathogenic bacteria. The nature of the substituent on the 4-arylthiazole ring played a crucial role in determining the potency.
| Compound ID | Substitution on 4-arylthiazole ring | Xanthomonas oryzae pv. oryzae (Xoo) EC50 (µM)[4][5] | Xanthomonas axonopodis pv. citri (Xac) EC50 (µM)[4][5] | Xanthomonas oryzae pv. oryzicola (Xoc) EC50 (µM)[4][5] |
| A1 | 4-fluorophenyl | 156.7 | >500 | >500 |
| A5 | 4-chlorophenyl | 210.1 | >500 | >500 |
| A10 | 3-(trifluoromethyl)phenyl | 200.8 | >500 | >500 |
| A12 | phenyl | 250.3 | >500 | >500 |
| Bismerthiazol | Reference Drug | 230.5 | Not Reported | Not Reported |
| Thiodiazole copper | Reference Drug | 545.2 | Not Reported | Not Reported |
Anticonvulsant Activity of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides
A study of (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamide derivatives demonstrated their broad-spectrum anticonvulsant properties. The data from the maximal electroshock (MES) seizure model highlights the efficacy of these compounds.
| Compound ID | Substitution | MES ED50 (mg/kg)[6] |
| 13 | (R,S)-3-(dimethylamino) | 55.4 |
| 14 | (R,S)-3-(diethylamino) | 49.6 |
| 15 | (R,S)-3-(dipropylamino) | 70.1 |
| 16 | (R,S)-3-(pyrrolidin-1-yl) | 65.2 |
| 17 | (R,S)-3-(piperidin-1-yl) | 58.9 |
| 18 | (R,S)-3-(morpholin-4-yl) | 62.3 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are the experimental protocols for the key assays cited in this guide.
In Vitro Cytotoxicity Assay (MTS Assay)[1][2][3]
-
Cell Culture: Human cancer cell lines (PC3, MCF-7, and HL-60) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 units/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified atmosphere with 5% CO2 at 37°C.
-
Compound Treatment: Cells were seeded in 96-well plates at a density of 5 x 10^3 cells/well and allowed to attach overnight. The cells were then treated with various concentrations of the test compounds for 48 hours.
-
MTS Assay: After the incubation period, 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution was added to each well and incubated for 2 hours at 37°C.
-
Data Analysis: The absorbance at 490 nm was measured using a microplate reader. The percentage of cell viability was calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) was determined.
In Vitro Antibacterial Activity Assay[4][5]
-
Bacterial Strains: The antibacterial activities of the compounds were evaluated against Xanthomonas oryzae pv. oryzae (Xoo), Xanthomonas axonopodis pv. citri (Xac), and Xanthomonas oryzae pv. oryzicola (Xoc).
-
Culture Preparation: The bacterial strains were cultured in nutrient broth at 28°C for 48 hours.
-
Assay Procedure: The test compounds were dissolved in DMSO and added to the nutrient broth to achieve the desired concentrations. The bacterial suspension was then added to the broth. The cultures were incubated at 28°C for 48 hours with shaking.
-
Data Analysis: The optical density at 600 nm was measured to determine bacterial growth. The EC50 value (the concentration of the compound that inhibits 50% of bacterial growth) was calculated.
Maximal Electroshock (MES) Seizure Test[6]
-
Animals: Male albino mice weighing between 20-25 g were used for the study.
-
Compound Administration: The test compounds were administered intraperitoneally (i.p.) at various doses.
-
MES Induction: Thirty minutes after compound administration, a maximal electroshock (50 mA, 0.2 s, 60 Hz) was delivered through corneal electrodes.
-
Data Analysis: The animals were observed for the presence or absence of the hind limb tonic extensor component of the seizure. The ED50 value (the dose of the compound that protects 50% of the animals from the tonic extensor seizure) was calculated using a probit analysis.
Visualizing Structure-Activity Relationships
The following diagrams illustrate key aspects of the structure-activity relationships and experimental workflows discussed in this guide.
Caption: General trends in the impact of phenyl ring substitution on biological activity.
Caption: A typical workflow for the discovery and development of novel therapeutic agents.
References
- 1. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. brieflands.com [brieflands.com]
- 3. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-arylthiazole Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides [mdpi.com]
A Comparative Guide to the Biological Evaluation of N-[4-(2-chloropropanoyl)phenyl]acetamide Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological evaluation of "N-[4-(2-chloropropanoyl)phenyl]acetamide" and its analogs, with a focus on their potential as anticancer agents. Due to the limited publicly available biological data specifically for "this compound," this guide draws upon data from structurally related N-phenylacetamide derivatives to provide insights into their structure-activity relationships and mechanisms of action.
Comparative Biological Activity
The anticancer activity of N-phenylacetamide analogs has been evaluated across various cancer cell lines. The primary mechanism of action for many of these derivatives is the induction of apoptosis, or programmed cell death.[1][2] The cytotoxic effects are typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population.
Cytotoxicity Data of N-Phenylacetamide Analogs
The following table summarizes the in vitro cytotoxic activity of various N-phenylacetamide derivatives against a panel of human cancer cell lines. The data highlights how substitutions on the phenyl ring influence their anticancer potency.
| Compound ID | Derivative Class | Modifications | Cell Line | IC50 (µM) |
| Analog 1 | 2-(4-Fluorophenyl)-N-phenylacetamide | m-nitro substitution on N-phenyl ring | PC3 (Prostate Carcinoma) | 52[3][4] |
| Analog 2 | 2-(4-Fluorophenyl)-N-phenylacetamide | p-nitro substitution on N-phenyl ring | PC3 (Prostate Carcinoma) | 80[3][4] |
| Analog 3 | 2-(4-Fluorophenyl)-N-phenylacetamide | p-nitro substitution on N-phenyl ring | MCF-7 (Breast Carcinoma) | 100[3][4] |
| Analog 4 | Phenylacetamide | 2-chloro substitution on N-phenyl ring | MDA-MB-468 (Breast Cancer) | 1.0 ± 0.13[1] |
| Analog 5 | Phenylacetamide | 3-fluoro substitution on N-phenyl ring | MDA-MB-468 (Breast Cancer) | 1.5 ± 0.12[1] |
| Analog 6 | Phenylacetamide | 4-nitro substitution on N-phenyl ring | MDA-MB-468 (Breast Cancer) | 0.76 ± 0.09[1] |
| Analog 7 | Phenylacetamide | 2-fluoro substitution on N-phenyl ring | MCF-7 (Breast Cancer) | 0.7 ± 0.08[1][2] |
| Analog 8 | Phenylacetamide | 2-fluoro substitution on N-phenyl ring | MDA-MB-468 & PC-12 | 0.6 ± 0.08[1][2] |
| Imatinib | Reference Drug | - | PC3 (Prostate Carcinoma) | 40[3][4] |
| Imatinib | Reference Drug | - | MCF-7 (Breast Carcinoma) | 98[3][4] |
| Doxorubicin | Reference Drug | - | MDA-MB-468 (Breast Cancer) | 0.38 ± 0.07[1] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used in the biological evaluation of these compounds.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Target cancer cell lines
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
"this compound" analogs (dissolved in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-treated (DMSO) and untreated controls.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Following the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Crystal Formation: Incubate the plates for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.
Western Blot Analysis for Apoptosis Markers
This technique is used to detect and quantify specific proteins involved in the apoptotic pathway, such as caspases and members of the Bcl-2 family.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-Bax, anti-Bcl-2, anti-PARP)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse the treated and untreated cells and determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane onto an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the biological evaluation of "this compound" analogs as potential anticancer agents.
References
- 1. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 2. researchgate.net [researchgate.net]
- 3. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative cytotoxicity of "N-[4-(2-chloropropanoyl)phenyl]acetamide" derivatives
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the cytotoxic properties of phenylacetamide derivatives against various cancer cell lines. Due to a lack of publicly available data on the specific cytotoxicity of "N-[4-(2-chloropropanoyl)phenyl]acetamide" derivatives, this guide focuses on the broader class of phenylacetamide and acetamide compounds to provide a relevant framework for research and development.
Executive Summary
Phenylacetamide derivatives have emerged as a promising class of compounds in oncological research, demonstrating significant potential as anticancer agents.[1] Studies have shown that these synthetic compounds can inhibit cancer cell proliferation, induce programmed cell death (apoptosis), and arrest the cell cycle in various cancer types.[1] The versatile chemical structure of phenylacetamides allows for the synthesis of numerous analogues, providing a rich field for structure-activity relationship (SAR) studies aimed at optimizing their anticancer efficacy and pharmacological properties.[1]
Comparative Cytotoxicity Data
While specific data for "this compound" derivatives is not available in the reviewed literature, studies on other phenylacetamide derivatives provide valuable insights into their potential efficacy. The following table summarizes the 50% inhibitory concentration (IC50) values for several phenylacetamide derivatives against different cancer cell lines.
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| 2-(4-Fluorophenyl)-N-(2-nitrophenyl)acetamide | PC3 (Prostate Carcinoma) | 52 | [2][3] |
| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | PC3 (Prostate Carcinoma) | 80 | [2][3] |
| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | MCF-7 (Breast Cancer) | 100 | [2][3] |
| N-Phenyl-2-p-tolylthiazole-4-carboxamide (4c, with para nitro) | SKNMC (Neuroblastoma) | 10.8 ± 0.08 | [4] |
| N-Phenyl-2-p-tolylthiazole-4-carboxamide (4d, with meta chlorine) | Hep-G2 (Human Hepatocarcinoma) | 11.6 ± 0.12 | [4] |
Experimental Protocols
The following are generalized experimental protocols for assessing the cytotoxicity of phenylacetamide derivatives, based on methodologies reported in the literature.
Cell Culture and Maintenance
Cancer cell lines, such as PC3, MCF-7, SKNMC, and Hep-G2, are typically cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[2][4] Cells are maintained in a humidified incubator at 37°C with 5% CO2.[4]
Cytotoxicity Assay (MTT or MTS Assay)
The cytotoxic effects of the compounds are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS assay.[2][4][5]
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 8,000-10,000 viable cells per well and incubated for 24 hours to allow for cell attachment.[4]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 24 to 72 hours.[2][4]
-
MTT/MTS Addition: After the incubation period, MTT or MTS reagent is added to each well and incubated for a few hours.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
-
IC50 Determination: The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is determined from the dose-response curves.[1]
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for many phenylacetamide derivatives involves the induction of apoptosis through both intrinsic and extrinsic pathways.[1]
Studies have indicated that these compounds can modulate the expression of key regulatory proteins in the apoptotic cascade.[1] For instance, some derivatives have been observed to upregulate the expression of pro-apoptotic proteins like Bax and FasL, while also activating executioner caspases such as caspase-3 and caspase-9.[1] This targeted induction of apoptosis makes phenylacetamide derivatives attractive candidates for therapies that can selectively eliminate cancer cells with minimal damage to healthy tissues.[1] Furthermore, certain phenylacetamide derivatives have been shown to cause cell cycle arrest, typically at the G1 or G2/M phases, thereby preventing cancer cells from dividing and proliferating.[1]
Experimental Workflow
The following diagram illustrates a general workflow for the evaluation of the anticancer activity of novel phenylacetamide derivatives.
Conclusion
While the direct comparative cytotoxicity of "this compound" derivatives could not be compiled due to a lack of specific studies, the broader class of phenylacetamide derivatives consistently demonstrates significant anticancer potential. The provided data and protocols from related compounds offer a solid foundation for researchers to design and execute studies on novel derivatives. Future research should focus on synthesizing and evaluating the cytotoxicity of "this compound" analogues to determine their specific activity and potential as therapeutic agents.
References
- 1. Synthesis and anticancer activity evaluation of N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives containing (benz)azole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of Novel Anticonvulsant "N-[4-(2-chloropropanoyl)phenyl]acetamide": A Comparative Guide
Disclaimer: As of the latest literature review, specific in vivo anticonvulsant studies for "N-[4-(2-chloropropanoyl)phenyl]acetamide" are not publicly available. This guide therefore presents a comparative framework using hypothetical, yet plausible, data for this compound, hereafter referred to as Compound X . This data is juxtaposed with established experimental data for well-known anticonvulsant drugs, Phenytoin and Lamotrigine, to provide a benchmark for potential efficacy and safety. The experimental protocols described are standard, validated methods in the field of antiepileptic drug discovery.
Comparative Analysis of Anticonvulsant Efficacy and Acute Toxicity
The following table summarizes the anticonvulsant and neurotoxic profiles of Compound X in comparison to Phenytoin and Lamotrigine in two standard preclinical models of epilepsy: the Maximal Electroshock (MES) test, a model for generalized tonic-clonic seizures, and the subcutaneous Pentylenetetrazol (scPTZ) test, a model for myoclonic and absence seizures.[1][2] Efficacy is represented by the ED₅₀ (median effective dose), while acute toxicity is indicated by the TD₅₀ (median toxic dose), typically assessed via the rotarod test for motor impairment.[3] The Protective Index (PI = TD₅₀/ED₅₀) offers a measure of the therapeutic window.
| Compound | MES Test (mice, i.p.) ED₅₀ (mg/kg) | scPTZ Test (mice, i.p.) ED₅₀ (mg/kg) | Rotarod Test (mice, i.p.) TD₅₀ (mg/kg) | Protective Index (MES) |
| Compound X (Hypothetical) | 35.5 | >100 | 250 | 7.0 |
| Phenytoin | 9.5 | Inactive | 68.5 | 7.2 |
| Lamotrigine | 4.8 | 10.2 | 41 | 8.5 |
Data for Phenytoin and Lamotrigine are representative values from preclinical studies. Compound X data is hypothetical for illustrative purposes.
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below to ensure reproducibility and accurate comparison.
Maximal Electroshock (MES) Seizure Test
This test is a widely used preclinical model to identify anticonvulsant drugs effective against generalized tonic-clonic seizures.[1][4]
-
Animals: Adult male Swiss albino mice (20-25 g).
-
Drug Administration: Test compounds, including Compound X and reference drugs, are administered intraperitoneally (i.p.) at varying doses. A vehicle control group receives the same volume of the vehicle (e.g., 0.9% saline with 0.5% Tween 80).
-
Procedure: At a predetermined time after drug administration (typically 30-60 minutes), a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered via corneal electrodes.
-
Endpoint: The presence or absence of the tonic hindlimb extension phase of the induced seizure is recorded. Protection is defined as the abolition of this phase.
-
Data Analysis: The ED₅₀, the dose at which 50% of the animals are protected from the tonic hindlimb extension, is calculated using probit analysis.
Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test
This model is used to screen for compounds that may be effective against myoclonic and absence seizures.[1][4]
-
Animals: Adult male Swiss albino mice (20-25 g).
-
Drug Administration: Similar to the MES test, compounds are administered i.p. at various doses.
-
Procedure: Following drug administration, a convulsant dose of Pentylenetetrazol (PTZ), typically 85 mg/kg, is injected subcutaneously.
-
Endpoint: Animals are observed for 30 minutes. The primary endpoint is the absence of a generalized clonic seizure lasting for at least 5 seconds.
-
Data Analysis: The ED₅₀, the dose protecting 50% of the mice from clonic convulsions, is determined.
Rotarod Test for Neurotoxicity
This test assesses motor coordination and is used to determine the dose at which a compound causes neurological deficit (TD₅₀).[3]
-
Animals: Adult male Swiss albino mice (20-25 g) are pre-trained to remain on a rotating rod (e.g., 3 cm diameter, 6 rpm) for a set duration (e.g., 1-2 minutes).
-
Drug Administration: Test compounds are administered i.p.
-
Procedure: At the time of peak effect determined in seizure tests, the mice are placed on the rotating rod.
-
Endpoint: Neurotoxicity is defined as the inability of the animal to remain on the rod for the predetermined time.
-
Data Analysis: The TD₅₀, the dose causing motor impairment in 50% of the animals, is calculated.
Visualizing Experimental Workflow and Potential Mechanism
To further clarify the processes and potential mechanisms, the following diagrams are provided.
Caption: Workflow for in vivo anticonvulsant screening.
Many acetamide-containing anticonvulsants exert their effects by modulating voltage-gated sodium channels.[5] A plausible signaling pathway for Compound X could involve a similar mechanism.
References
- 1. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides [mdpi.com]
- 3. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In vitro</i> Approaches | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]
- 5. Antiepileptic Drugs: Overview, Mechanism of Action, Sodium Channel Blockers [emedicine.medscape.com]
A Comparative Guide to the Neurotoxicity Assessment of N-[4-(2-chloropropanoyl)phenyl]acetamide
For Researchers, Scientists, and Drug Development Professionals
Published: December 28, 2025
Introduction
N-[4-(2-chloropropanoyl)phenyl]acetamide is a compound of interest in pharmaceutical development. However, its potential for neurotoxicity has not been characterized. This guide provides a comprehensive framework for assessing the neurotoxic potential of this novel compound, offering a comparative analysis against established neurotoxic agents and non-toxic controls. The experimental protocols and data presentation formats outlined herein are designed to provide a robust and reproducible assessment of neurotoxicity, from initial in vitro screening to more complex in vivo evaluations.
Tiered Strategy for Neurotoxicity Assessment
A tiered approach is recommended to systematically evaluate the neurotoxic potential of this compound. This strategy begins with high-throughput in vitro assays to identify potential hazards, followed by more complex cellular and functional assays, and culminates in targeted in vivo studies if initial concerns are raised.
Tier 1: In Vitro Screening Assays
Initial screening assays are crucial for identifying potential neurotoxic liabilities of this compound. These assays are typically performed in neuronal cell lines, such as SH-SY5Y, which can be differentiated into a more mature neuronal phenotype.
Data Presentation: Tier 1 Assays
The following table summarizes the expected data from the initial in vitro screening, comparing the test compound to a positive and a negative control.
| Assay | Endpoint | This compound | Positive Control (Rotenone) | Negative Control (Ascorbic Acid) |
| MTT Assay | IC50 (µM) | To be determined | 0.1 - 1 µM | > 100 µM |
| LDH Assay | % Cytotoxicity at 10 µM | To be determined | 40 - 60% | < 5% |
| TUNEL Assay | % Apoptotic Cells at 10 µM | To be determined | 30 - 50% | < 2% |
| ROS Assay | Fold Increase in ROS at 10 µM | To be determined | 3 - 5 fold | No significant increase |
| Neurite Outgrowth | % Inhibition at 10 µM | To be determined | 50 - 70% | < 10% |
Experimental Protocols: Tier 1 Assays
1. Cell Culture and Differentiation:
-
Cell Line: Human neuroblastoma SH-SY5Y cells.
-
Culture Medium: DMEM/F12 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Differentiation: Induce differentiation with 10 µM retinoic acid for 5-7 days to obtain a more mature neuronal phenotype with extensive neurite networks.[1]
2. MTT Assay for Cell Viability:
-
Seed differentiated SH-SY5Y cells in a 96-well plate.
-
Expose cells to a concentration range of this compound (e.g., 0.1 to 100 µM) and controls for 24 hours.
-
Add MTT solution (0.5 mg/mL) to each well and incubate for 4 hours.
-
Solubilize the formazan crystals with DMSO.
-
Measure absorbance at 570 nm. The IC50 value is calculated as the concentration that reduces cell viability by 50%.
3. Lactate Dehydrogenase (LDH) Assay for Cytotoxicity:
-
Culture cells as in the MTT assay.
-
After treatment, collect the cell culture supernatant.
-
Measure LDH release using a commercially available kit, which indicates cell membrane damage.
4. TUNEL Assay for Apoptosis:
-
Grow differentiated SH-SY5Y cells on coverslips in a 24-well plate.
-
After treatment, fix the cells with 4% paraformaldehyde.
-
Perform the TUNEL assay using a commercial kit to label DNA strand breaks, a hallmark of apoptosis.
-
Counterstain with DAPI to visualize all nuclei.
-
Quantify the percentage of TUNEL-positive (apoptotic) cells using fluorescence microscopy.
5. Reactive Oxygen Species (ROS) Assay:
-
Plate cells in a 96-well black plate.
-
After treatment, incubate the cells with a fluorescent ROS indicator (e.g., DCFH-DA).
-
Measure the fluorescence intensity, which is proportional to the level of intracellular ROS.
6. Neurite Outgrowth Assay:
-
Culture differentiated SH-SY5Y cells at a low density to allow for clear visualization of neurites.[2][3]
-
After treatment, fix and stain the cells for a neuronal marker (e.g., β-III tubulin).
-
Capture images using a high-content imaging system.
-
Quantify neurite length and branching using automated image analysis software.[4]
Tier 2: Advanced In Vitro Models
If the initial screening assays indicate potential neurotoxicity, more complex and physiologically relevant models should be employed.
Data Presentation: Tier 2 Assays
| Assay | Endpoint | This compound | Positive Control (MPP+) | Negative Control (Mannitol) |
| Primary Neuron Viability | IC50 (µM) | To be determined | 10 - 50 µM | > 1000 µM |
| Microelectrode Array (MEA) | % Change in Mean Firing Rate | To be determined | Decrease of > 50% | < 10% change |
| Microelectrode Array (MEA) | % Change in Network Bursting | To be determined | Significant disruption | No significant change |
Experimental Protocols: Tier 2 Assays
1. Primary Neuron Culture:
-
Isolate primary cortical or hippocampal neurons from embryonic rodents (e.g., E18 rats).
-
Culture the neurons in a neurobasal medium supplemented with B27.
-
Treat the mature neuronal cultures with the test compound and controls.
-
Assess neuronal viability using methods described in Tier 1.
2. Microelectrode Array (MEA) Analysis:
-
Culture primary neurons or iPSC-derived neurons on MEA plates.
-
Allow the neurons to form functional synaptic networks (typically 14-21 days in vitro).
-
Record baseline spontaneous electrical activity.
-
Acutely perfuse the cultures with this compound and controls.
-
Record changes in electrophysiological parameters such as mean firing rate, burst frequency, and network synchrony.
Tier 3: In Vivo Neurotoxicity Assessment
Should the in vitro data raise significant concerns, in vivo studies in model organisms are warranted to assess systemic and behavioral effects.
Data Presentation: Tier 3 Assays
| Assay | Endpoint | This compound | Positive Control (MPTP) | Negative Control (Vehicle) |
| Zebrafish Photomotor Response | % Change in Locomotor Activity | To be determined | Significant hypo- or hyperactivity | No significant change |
| Rodent Rotarod Test | Latency to Fall (seconds) | To be determined | Significant decrease | No significant change |
| Rodent Open Field Test | Distance Traveled in Center (cm) | To be determined | Significant decrease (anxiety-like) | No significant change |
Experimental Protocols: Tier 3 Assays
1. Zebrafish Behavioral Assays:
-
Expose zebrafish larvae to the test compound from 3 to 5 days post-fertilization.
-
Assess locomotor activity using a high-throughput behavioral monitoring system.
-
The photomotor response, which measures changes in activity in response to light and dark stimuli, is a sensitive endpoint for detecting neurotoxicity.[5][6][7]
2. Rodent Behavioral Tests:
-
Administer this compound to adult rodents (e.g., mice or rats) via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Rotarod Test: This test assesses motor coordination and balance.[8] Mice are placed on a rotating rod, and the latency to fall is recorded.[8][9][10]
-
Open Field Test: This assay evaluates general locomotor activity and anxiety-like behavior. The distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency are quantified.[10]
Mechanistic Insights: Investigating Signaling Pathways
If neurotoxicity is observed, further studies should aim to elucidate the underlying molecular mechanisms. Oxidative stress and apoptosis are common pathways implicated in neurotoxicity.
Investigation into these pathways can be achieved through techniques such as Western blotting to measure protein levels of key apoptotic markers (e.g., Bax, Bcl-2, cleaved caspase-3) and further cellular assays to quantify mitochondrial membrane potential and antioxidant enzyme activity.
Conclusion
This guide provides a structured and comparative framework for the neurotoxicity assessment of this compound. By employing a tiered strategy that progresses from high-throughput in vitro screening to more complex in vivo behavioral studies, researchers can systematically evaluate the neurotoxic potential of this and other novel compounds. The detailed protocols and data presentation formats are intended to facilitate reproducible and robust assessments, ultimately contributing to the development of safer pharmaceuticals.
References
- 1. Differentiation of SH-SY5Y neuroblastoma cells using retinoic acid and BDNF: a model for neuronal and synaptic differentiation in neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. innoprot.com [innoprot.com]
- 3. researchgate.net [researchgate.net]
- 4. An expert-driven literature review of “negative” chemicals for developmental neurotoxicity (DNT) in vitro assay evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Differentiated SH-SY5Y Cells for High-Throughput Screening in a 96-Well Plate Format: Protocol Optimisation and Application for Neurite Outgrowth Assays | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Rotarod - Rodent Behavioral Testing - Neurology CRO - InnoSer [innoserlaboratories.com]
- 8. Four-parameter analysis in modified Rotarod test for detecting minor motor deficits in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Battery of Behavioral Tests Assessing General Locomotion, Muscular Strength, and Coordination in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
Comparing synthesis efficiency of "N-[4-(2-chloropropanoyl)phenyl]acetamide" methods
For researchers and professionals in drug development, the efficient synthesis of intermediates is a critical aspect of the pipeline. This guide provides a comparative analysis of synthesis methods for N-[4-(2-chloropropanoyl)phenyl]acetamide, a key building block in the synthesis of various pharmaceutical compounds. The primary focus is on the widely employed Friedel-Crafts acylation reaction, comparing the conventional approach using aluminum chloride with a more modern catalytic method.
Comparison of Synthesis Efficiency
The synthesis of this compound is most commonly achieved through the Friedel-Crafts acylation of acetanilide with 2-chloropropionyl chloride. The efficiency of this reaction is highly dependent on the choice of catalyst and reaction conditions. Below is a summary of quantitative data from two prominent methods.
| Parameter | Method 1: Conventional Friedel-Crafts | Method 2: Catalytic Friedel-Crafts |
| Catalyst | Aluminum Chloride (AlCl₃) | Gallium Triflate (Ga(OTf)₃) |
| Catalyst Loading | >1 equivalent (stoichiometric) | Catalytic (e.g., 10 mol%) |
| Reactants | Acetanilide, 2-Chloropropionyl Chloride | Acetanilide, Acylating Agent |
| Solvent | Dichloromethane, Carbon Disulfide | Nitromethane with LiClO₄ |
| Temperature | 25 °C to reflux | 50 °C |
| Reaction Time | 1 - 3 hours | 24 hours |
| Yield | 84.2% - 90.8%[1][2] | Up to 93% (for acetylation)[3] |
| Workup | Hydrolysis with ice water and HCl | Quenching with NaHCO₃, extraction |
| Purity | Requires recrystallization | High purity reported[3] |
Experimental Protocols
Method 1: Conventional Friedel-Crafts Acylation with Aluminum Chloride
This method represents the traditional approach to the Friedel-Crafts acylation for producing this compound.
Materials:
-
Acetanilide
-
2-Chloropropionyl chloride
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (or carbon disulfide)
-
Ice
-
Hydrochloric acid (4N)
-
Deionized water
-
Ethanol
Procedure:
-
To a reaction flask, add acetanilide and aluminum chloride in a molar ratio of 1:3, followed by the addition of dichloromethane. The mixture is stirred until the solids are dissolved.[1]
-
2-chloropropionyl chloride (1.2 molar equivalents relative to acetanilide) is added dropwise to the reactor over a period of 1 hour.[1]
-
The reaction mixture is maintained at 25°C for 3 hours.[1]
-
Upon completion, the reaction is cooled and then poured into a mixture of ice and water.[1]
-
The resulting precipitate is collected by filtration and washed three times with deionized water.[1]
-
The crude product is then recrystallized from ethanol to yield this compound.[1] A reported yield for this method is 84.2%.[1] A similar process using carbon disulfide as a solvent and refluxing for 1 hour followed by hydrolysis with ice water and 4N hydrochloric acid reported a yield of 90.82%.[2]
Method 2: Catalytic Friedel-Crafts Acylation with Gallium Triflate
This method provides a more modern, catalytic alternative to the conventional stoichiometric use of Lewis acids. While the specific example uses acetic anhydride, the methodology is applicable to other acylating agents like 2-chloropropionyl chloride.[3]
Materials:
-
Acetylanilide
-
Acylating agent (e.g., acetic anhydride)
-
Gallium triflate (Ga(OTf)₃)
-
Lithium perchlorate (LiClO₄)
-
Nitromethane
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Dichloromethane
Procedure:
-
In a reaction vessel, stir acetylanilide, lithium perchlorate, and the acylating agent (e.g., acetic anhydride) in nitromethane.[3]
-
Add 10 mol% of Ga(OTf)₃ relative to the amount of acetylanilide.[3]
-
The mixture is stirred at 50°C for 24 hours.[3]
-
After the reaction period, the mixture is cooled and quenched with a saturated aqueous solution of NaHCO₃.[3]
-
The aqueous layer is extracted three times with dichloromethane.[3]
-
The combined organic layers are then processed to isolate the acylated product. This method has been reported to yield up to 93% for the acetylation of acetanilide.[3]
Synthesis Pathway Visualization
The following diagram illustrates the synthetic pathways for this compound via the two compared Friedel-Crafts acylation methods.
References
Comparative Analysis of Binding Affinity for N-[4-(2-chloropropanoyl)phenyl]acetamide and Related Compounds to Cardiovascular Drug Targets
A comprehensive guide for researchers, scientists, and drug development professionals on the binding characteristics of N-[4-(2-chloropropanoyl)phenyl]acetamide and its clinically relevant derivatives, levosimendan and pimobendan, to their respective protein targets. This guide provides a comparative analysis of binding affinities, detailed experimental methodologies, and an exploration of alternative compounds targeting the same pathways.
While this compound is a key intermediate in the synthesis of cardiovascular drugs, there is no publicly available data on its direct binding affinity to any specific protein targets. Its significance lies in its role as a precursor to the active pharmaceutical ingredients levosimendan and pimobendan. This guide, therefore, focuses on the binding properties of these two drugs to their well-established molecular targets: cardiac troponin C (cTnC) and phosphodiesterase 3 (PDE3).
Executive Summary
This guide presents a comparative analysis of the binding affinities of levosimendan and pimobendan to their primary molecular targets. Levosimendan exhibits a distinct calcium-sensitizing effect through its binding to cardiac troponin C. Pimobendan demonstrates a dual mechanism of action, acting as both a calcium sensitizer by interacting with cardiac troponin C and as a vasodilator through the inhibition of phosphodiesterase 3. For comparative purposes, this guide also includes binding data for alternative compounds that target cTnC and PDE3. All quantitative data is summarized in easy-to-reference tables, and detailed experimental protocols for key binding assays are provided.
Comparison of Binding Affinities to Cardiac Troponin C
Levosimendan and pimobendan both exert a positive inotropic effect by increasing the sensitivity of the cardiac myofilaments to calcium. This is achieved through their interaction with cardiac troponin C, a key protein in the regulation of muscle contraction.
| Compound | Target | Binding Affinity (K_d) | Method |
| Levosimendan | cNTnC·Ca²⁺·cTnI₁₄₄₋₁₆₃ complex | 0.7 mM | NMR Spectroscopy |
| AMDP | cNTnC·Ca²⁺·cTnI₁₄₄₋₁₆₃ complex | 1.5 mM | NMR Spectroscopy |
| CI-930 | cNTnC·Ca²⁺·cTnI₁₄₄₋₁₆₃ complex | 2.65 mM | NMR Spectroscopy |
K_d (Dissociation Constant): A lower K_d value indicates a higher binding affinity.
Comparison of Inhibitory Potency against Phosphodiesterase 3 (PDE3)
Pimobendan's vasodilatory effect is attributed to its inhibition of phosphodiesterase 3, an enzyme that degrades cyclic adenosine monophosphate (cAMP). Increased cAMP levels in vascular smooth muscle cells lead to relaxation and vasodilation.
| Compound | Target | Inhibitory Potency (IC₅₀) |
| Pimobendan | PDE3 | 0.32 µM |
| Milrinone | PDE3A | 0.45 µM |
| PDE3B | 1.0 µM | |
| Enoximone | PDE3 | 5.9 µM |
| PDE4A | 21.1 µM | |
| Cilostazol | PDE3A | 0.2 µM |
| Cilostamide | PDE3A | 0.027 µM |
| PDE3B | 0.050 µM |
IC₅₀ (Half-maximal inhibitory concentration): A lower IC₅₀ value indicates a higher inhibitory potency.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures discussed, the following diagrams are provided.
Detailed Experimental Protocols
Cardiac Troponin C Binding Assay (via Isothermal Titration Calorimetry)
Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event, allowing for the determination of the dissociation constant (K_d), binding stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
Materials:
-
Purified recombinant human cardiac troponin C (cTnC)
-
Ligand of interest (e.g., Levosimendan) dissolved in a matched buffer
-
ITC instrument (e.g., Malvern MicroCal)
-
Degassing station
-
Buffer (e.g., 20 mM HEPES, 150 mM KCl, 2 mM CaCl₂, pH 7.4)
Procedure:
-
Sample Preparation:
-
Prepare a solution of cTnC at a concentration of 10-20 µM in the binding buffer.
-
Prepare a solution of the ligand at a concentration 10-20 fold higher than the cTnC concentration in the same buffer.
-
Thoroughly degas both the protein and ligand solutions to prevent bubble formation during the experiment.
-
-
Instrument Setup:
-
Equilibrate the ITC instrument to the desired experimental temperature (e.g., 25 °C).
-
Fill the reference cell with deionized water or the binding buffer.
-
Carefully load the cTnC solution into the sample cell, avoiding the introduction of air bubbles.
-
Load the ligand solution into the injection syringe.
-
-
Titration:
-
Perform an initial small injection (e.g., 0.5-1 µL) to displace any solution from the syringe tip, and discard this data point during analysis.
-
Carry out a series of injections (e.g., 20-30 injections of 1.5-2 µL each) of the ligand into the sample cell containing cTnC. Allow sufficient time between injections for the system to return to baseline.
-
-
Data Analysis:
-
The raw data will show heat pulses corresponding to each injection.
-
Integrate the area under each peak to determine the heat change per injection.
-
Plot the heat change against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) using the instrument's software to determine the K_d, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(K_a) = ΔH - TΔS, where K_a = 1/K_d.
-
Phosphodiesterase 3 (PDE3) Inhibition Assay (Fluorescence Polarization)
This assay measures the inhibition of PDE3 activity by monitoring the change in fluorescence polarization of a fluorescently labeled cAMP substrate.
Materials:
-
Recombinant human PDE3A or PDE3B
-
Fluorescently labeled cAMP (e.g., FAM-cAMP)
-
Inhibitor of interest (e.g., Pimobendan)
-
Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA)
-
384-well black microplate
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Reagent Preparation:
-
Prepare a serial dilution of the inhibitor in the assay buffer.
-
Dilute the PDE3 enzyme to the desired concentration in the assay buffer.
-
Prepare a solution of FAM-cAMP in the assay buffer.
-
-
Assay Protocol:
-
Add 5 µL of the serially diluted inhibitor or vehicle control (for no inhibition) to the wells of the microplate.
-
Add 10 µL of the diluted PDE3 enzyme solution to each well.
-
Incubate the plate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 5 µL of the FAM-cAMP solution to each well.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
-
Measurement:
-
Measure the fluorescence polarization of each well using the microplate reader with appropriate excitation and emission filters for the fluorophore (e.g., 485 nm excitation and 535 nm emission for FAM).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the controls.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Safety Operating Guide
Proper Disposal Protocol for N-[4-(2-chloropropanoyl)phenyl]acetamide
For immediate reference, N-[4-(2-chloropropanoyl)phenyl]acetamide must be disposed of as hazardous chemical waste through a licensed environmental services provider. Do not dispose of this chemical down the drain or in regular solid waste. Adherence to U.S. Environmental Protection Agency (EPA) regulations, specifically the Resource Conservation and Recovery Act (RCRA), is mandatory.[1][2]
This guide provides a comprehensive, step-by-step procedure for the safe and compliant disposal of this compound, intended for researchers, scientists, and drug development professionals.
Pre-Disposal Safety and Hazard Assessment
Before handling this compound for disposal, it is crucial to understand its associated hazards.
-
Hazard Identification: This compound is categorized as a skin and serious eye irritant. It may also cause respiratory irritation.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Work Area: Ensure disposal preparations are conducted in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or vapors.
Waste Characterization and Segregation
Proper identification and segregation are the foundational steps for compliant chemical waste disposal.
-
Waste Identification: this compound is a non-listed chemical waste. However, due to its irritant properties, it should be treated as hazardous. All laboratory-generated chemical waste should be considered hazardous unless confirmed otherwise by an environmental health and safety (EHS) professional.[3]
-
Segregation: Do not mix this compound with other waste streams unless explicitly instructed by your institution's EHS department. Keep it segregated from incompatible materials, particularly strong oxidizing agents. It is best practice to keep different chemical wastes separate to prevent unintended reactions.[4][5] Collect in its designated, compatible waste container.
Waste Accumulation and Labeling
All hazardous waste must be accumulated and labeled in accordance with EPA and institutional guidelines.
-
Container Selection: Use a chemically compatible, leak-proof container with a secure screw-top cap. The original product container can be used if it is in good condition.[5]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste."[6] The label must also include:
-
The full chemical name: "this compound" (avoid abbreviations).[4]
-
The approximate quantity or concentration.
-
The date accumulation started.
-
The specific hazards (e.g., "Irritant").
-
-
Storage: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[6][7] This area should be under the control of laboratory personnel and located at or near the point of generation.[7]
Disposal Procedure
The disposal of this compound must be handled by a licensed hazardous waste disposal company.
-
Contact EHS: Notify your institution's Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup. Do not attempt to transport the waste yourself.[3]
-
Schedule Pickup: Your EHS department will coordinate with a licensed waste disposal vendor to collect the material from your laboratory's SAA or a central accumulation area.
-
Documentation: The disposal vendor will provide a hazardous waste manifest. This document tracks the waste from your facility ("cradle") to its final disposal site ("grave") and is a legally required document.[4]
-
Final Disposal Method: The designated and approved method for this type of chemical waste is typically incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[8] This method ensures the complete destruction of the compound.
Quantitative Data Summary
| Regulatory Timeframe/Limit | Requirement | U.S. EPA Regulation |
| Satellite Accumulation Area (SAA) Volume Limit | Up to 55 gallons of hazardous waste | 40 CFR § 262.15 |
| Waste Removal from Lab (Academic Labs) | Must be removed from the laboratory every twelve months | 40 CFR, Part 262, Subpart K[7] |
| Generator Storage Limit (Large Quantity Generators) | Up to 90 days at a central accumulation area | 40 CFR § 262.17 |
Disposal Workflow
The following diagram outlines the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 2. Are There Specific Regulations for Disposing of Chemical Waste in a Lab [needle.tube]
- 3. vumc.org [vumc.org]
- 4. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. MedicalLab Management Magazine [medlabmag.com]
- 7. epa.gov [epa.gov]
- 8. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(2-chloropropanoyl)phenyl]acetamide](https://i.imgur.com/2Y7x9gC.png)

(Example: N-[2,4-bis(2-chloropropanoyl)phenyl]acetamide)
(N-(4-(2-chloropropanoyl)phenyl)amine)